3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one
Description
Properties
IUPAC Name |
3-ethyl-5-hydroxy-1,3-dimethylindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-4-12(2)9-7-8(14)5-6-10(9)13(3)11(12)15/h5-7,14H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXTZVERNCJVVLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(C=CC(=C2)O)N(C1=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501198128 | |
| Record name | 3-Ethyl-1,3-dihydro-5-hydroxy-1,3-dimethyl-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501198128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120713-59-9 | |
| Record name | 3-Ethyl-1,3-dihydro-5-hydroxy-1,3-dimethyl-2H-indol-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120713-59-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Ethyl-1,3-dihydro-5-hydroxy-1,3-dimethyl-2H-indol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501198128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Spectroscopic data for 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one
An In-depth Technical Guide to the Spectroscopic and Physicochemical Profile of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one
Introduction
The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities, including potent inhibitors of receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression.[1][2] The specific substitution pattern on the indolin-2-one ring system critically influences the compound's potency, selectivity, and pharmacokinetic properties.[2][3]
This technical guide provides a comprehensive, predictive analysis of the spectroscopic and physicochemical properties of a novel derivative, 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one . As experimental data for this specific molecule is not yet prevalent in published literature, this document leverages established spectroscopic principles and extensive data from structurally analogous compounds to construct a reliable, anticipated profile. The methodologies and interpretations presented herein are designed to serve as a foundational reference for researchers engaged in the synthesis, characterization, and development of new indolin-2-one-based therapeutic agents.
Molecular Structure and Physicochemical Properties
A thorough understanding of a compound's physicochemical nature is paramount for predicting its behavior in biological systems. Properties such as lipophilicity, polarity, and molecular size are key determinants of drug-likeness and ADME (Absorption, Distribution, Metabolism, and Excretion) characteristics.[4]
Structure and Identifiers:
-
IUPAC Name: 3-ethyl-5-hydroxy-1,3-dimethylindol-2-one
-
Molecular Formula: C₁₂H₁₅NO₂[5]
-
Molecular Weight: 205.25 g/mol
-
Exact Mass: 205.1103 Da[5]
-
InChI Key: HXTZVERNCJVVLU-UHFFFAOYSA-N[5]
-
SMILES: CCC1(C2=C(C=CC(=C2)O)N(C1=O)C)C[5]
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Development |
|---|---|---|
| Monoisotopic Mass | 205.11028 Da | Foundational value for high-resolution mass spectrometry.[5] |
| XlogP | 1.9 | Measures lipophilicity, influencing membrane permeability and solubility. |
| Topological Polar Surface Area (TPSA) | 38.3 Ų | Predicts drug transport properties, including blood-brain barrier penetration. |
| Hydrogen Bond Donors | 1 | The hydroxyl group can engage in interactions with biological targets. |
| Hydrogen Bond Acceptors | 2 | The carbonyl oxygen and hydroxyl oxygen can act as H-bond acceptors. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms. The predicted ¹H and ¹³C NMR spectra for 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one are detailed below, based on established chemical shift values for substituted indolinones.[6][7]
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic, ethyl, and methyl protons, with multiplicities providing clear evidence of neighboring protons.
Structure with Proton Assignments: (A visual representation of the molecule with protons labeled Ha, Hb, etc., would be placed here in a full whitepaper.)
Table 2: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Assignment | Predicted Shift (δ, ppm) | Multiplicity | Coupling (J, Hz) | Rationale |
|---|---|---|---|---|
| -OH | ~5.0-6.0 | broad singlet | - | Phenolic protons are exchangeable and often appear as a broad signal. |
| H-4 | ~6.85 | d | J ≈ 2.0 | Aromatic proton ortho to the hydroxyl group, showing doublet splitting from H-6. |
| H-6 | ~6.70 | dd | J ≈ 8.4, 2.0 | Aromatic proton meta to the hydroxyl group, split by both H-7 and H-4. |
| H-7 | ~6.90 | d | J ≈ 8.4 | Aromatic proton ortho to the amide nitrogen, showing doublet splitting from H-6. |
| N-CH₃ | ~3.20 | s | - | Singlet characteristic of N-methyl groups in indolinones.[8] |
| C3-CH₃ | ~1.45 | s | - | Singlet for the methyl group on the C3 quaternary center. |
| -CH₂CH₃ | ~1.90 (Ha), ~1.70 (Hb) | m (dq, dq) | J ≈ 14.0, 7.5 | Diastereotopic methylene protons of the ethyl group, appearing as a complex multiplet. |
| -CH₂CH₃ | ~0.85 | t | J ≈ 7.5 | Triplet for the terminal methyl group of the ethyl substituent. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will confirm the carbon skeleton, with the carbonyl carbon and the quaternary C3 carbon being particularly diagnostic.
Table 3: Predicted ¹³C NMR Data (in CDCl₃, 101 MHz)
| Assignment | Predicted Shift (δ, ppm) | Rationale |
|---|---|---|
| C=O (C2) | ~180.5 | Typical chemical shift for a lactam carbonyl carbon.[7] |
| C5 | ~154.0 | Aromatic carbon bearing the -OH group, shifted downfield. |
| C3a | ~135.0 | Aromatic carbon at the ring junction. |
| C7a | ~125.5 | Aromatic carbon at the ring junction, adjacent to the nitrogen. |
| C4 | ~115.0 | Aromatic CH ortho to the -OH group. |
| C7 | ~109.0 | Aromatic CH ortho to the nitrogen. |
| C6 | ~111.0 | Aromatic CH meta to the -OH group. |
| C3 | ~48.0 | Quaternary sp³ carbon, a key structural feature. |
| -CH₂CH₃ | ~33.0 | Methylene carbon of the ethyl group. |
| N-CH₃ | ~26.5 | N-methyl carbon. |
| C3-CH₃ | ~23.0 | Methyl carbon attached to the C3 position. |
| -CH₂CH₃ | ~8.5 | Terminal methyl carbon of the ethyl group. |
Standard Experimental Protocol for NMR Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Place the sample in a 400 MHz (or higher) NMR spectrometer.
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and perform automated or manual shimming to optimize magnetic field homogeneity.
-
¹H Spectrum Acquisition: Acquire a standard one-dimensional proton spectrum using a 90° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds. Typically, 16-64 scans are sufficient.
-
¹³C Spectrum Acquisition: Acquire a proton-decoupled ¹³C spectrum using a spectral width of ~240 ppm. A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Workflow for NMR-Based Structural Verification
Caption: A simplified predicted fragmentation pathway for the title compound.
Standard Experimental Protocol for ESI-MS
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 μg/mL) in a suitable solvent such as methanol or acetonitrile, often with 0.1% formic acid (for positive mode) or ammonium hydroxide (for negative mode) to promote ionization.
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μL/min).
-
Instrument Parameters: Set the ESI source parameters, including capillary voltage (~3-4 kV), nebulizing gas pressure, and drying gas flow and temperature, to achieve a stable ion spray.
-
Mass Analysis: Acquire data in full scan mode over a relevant m/z range (e.g., 100-500 Da) using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Data Analysis: Determine the m/z values of the observed ions and use the instrument's software to calculate the elemental composition based on the accurate mass measurement.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule.
Predicted IR Absorption Bands
The IR spectrum will be dominated by strong absorptions from the hydroxyl and carbonyl groups.
Table 5: Predicted Characteristic IR Absorptions
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3400 - 3200 (broad) | O-H stretch | Phenolic -OH |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| 2970 - 2850 | C-H stretch | Aliphatic C-H (methyl, ethyl) |
| 1710 - 1680 | C=O stretch | Amide (γ-lactam) |
| 1610, 1480 | C=C stretch | Aromatic ring |
| 1370 - 1350 | C-N stretch | Amide C-N |
The carbonyl (C=O) stretching frequency is particularly diagnostic. In similar five-membered lactam rings (indolinones), this peak is typically observed around 1700 cm⁻¹. [9]The presence of a broad O-H stretch would immediately confirm the hydroxyl functionality.
Standard Experimental Protocol for ATR-IR
-
Instrument Background: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Data Processing: The resulting spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Conclusion
This guide outlines the anticipated spectroscopic and physicochemical profile of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one. The predicted NMR, MS, and IR data provide a detailed electronic and structural fingerprint that will be invaluable for the unambiguous identification and characterization of this novel compound upon its synthesis. The provided protocols represent standard, validated methodologies for acquiring high-quality data. By combining these predictive analyses with rigorous experimental verification, researchers can confidently advance the development of new indolin-2-one derivatives for potential therapeutic applications.
References
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Nowaczyk, A., et al. (2022). Reactions of 3-Hydroxy-2-phenyl-1H-benzo[e]isoindol-1-one. Molecules, 27(23), 8402. Available at: [Link]
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Li, X., et al. (2015). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules, 20(3), 4861-4876. Available at: [Link]
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Fhid, O., et al. (2014). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica, 6(2), 234-238. Available at: [Link]
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PubChem (n.d.). 3-ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1h-indol-2-one. PubChem Compound Summary. Available at: [Link]
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Becerra, D., et al. (2020). Synthesis of N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones and Their Conversion to N-substituted (E)-3-(2-aryl-2-oxoethylidene)indolin-2-ones. Acta Crystallographica Section C: Structural Chemistry, 76(Pt 5), 433–445. Available at: [Link]
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Clayden, J., et al. (2021). Asymmetric Synthesis of 2‐Arylindolines and 2,2‐Disubstituted Indolines by Kinetic Resolution. Angewandte Chemie International Edition, 60(38), 20858-20864. Available at: [Link]
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Wang, C., et al. (2018). Visible Light-Mediated Radical-Cascade Addition/Cyclization of Arylacrylamides with Aldehydes to Form Quaternary Oxindoles at Room Temperature. Organic Letters, 20(15), 4559-4563. (Supporting Information). Available at: [Link]
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Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588-2603. Available at: [Link]
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Um, M.Y., et al. (2023). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules, 28(14), 5489. Available at: [Link]
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Jan, M.A., et al. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Frontiers in Chemistry, 12, 1372074. Available at: [Link]
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Goud, T.S., et al. (2018). 3-hydroxy-3-((3-methyl-4-nitroisoxazol-5-yl)methyl)indolin-2-one as versatile intermediate for retro-Henry and Friedel-Crafts reactions with indoles/pyrroles. RSC Advances, 8, 30374-30380. Available at: [Link]
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An In-depth Technical Guide to 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one: Properties, Synthesis, and Analytical Methodologies
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Indolin-2-one Scaffold and Its Significance
The indolin-2-one core is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and synthetic compounds of significant biological and pharmaceutical importance. This structural framework is a cornerstone in medicinal chemistry, with derivatives exhibiting a broad spectrum of activities, including anti-inflammatory, anticancer, and neuroprotective properties. The versatility of the indolin-2-one scaffold allows for substitutions at various positions, enabling the fine-tuning of its physicochemical and pharmacological profiles. This guide focuses on a specific derivative, 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one , providing a comprehensive overview of its predicted physical and chemical properties, proposed synthetic routes, and detailed analytical characterization methods. While experimental data for this specific molecule is not extensively available in the public domain, this document synthesizes information from closely related analogues to provide a robust predictive framework for researchers.
Predicted Physicochemical Properties
The physical and chemical properties of a molecule are critical determinants of its behavior in biological systems and its suitability for drug development. Based on the analysis of structurally similar compounds, the following properties are predicted for 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one.
| Property | Predicted Value/Information | Basis for Prediction and Relevant Analogues |
| Molecular Formula | C₁₂H₁₅NO₂ | Based on the chemical structure. |
| Molecular Weight | 205.25 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | Indolin-2-one derivatives are generally solids. For example, 5-hydroxy-1,3-dihydro-2H-indol-2-one is a solid with a melting point of 156-157 °C[1]. |
| Melting Point | Estimated to be in the range of 150-180 °C. | The melting point will be influenced by the substituents. The N-methylation and the C3-ethyl group may slightly lower the melting point compared to the unsubstituted 5-hydroxyoxindole. |
| Boiling Point | Predicted to be >400 °C (with decomposition). | High boiling points are characteristic of such heterocyclic structures. The predicted boiling point for 5-hydroxy-1,3-dihydro-2H-indol-2-one is 419.9±45.0 °C[1]. |
| Solubility | Predicted to be sparingly soluble in water and soluble in organic solvents like ethanol, DMSO, and DMF. | The hydroxyl group will contribute to some aqueous solubility, but the overall lipophilicity of the molecule suggests better solubility in organic solvents. The solubility of oxindole derivatives is a key factor in their biological activity and formulation[2]. |
| pKa | The phenolic hydroxyl group is expected to have a pKa around 9-10. | This is a typical pKa range for phenolic hydroxyl groups. For 5-hydroxy-1,3-dihydro-2H-indol-2-one, the predicted pKa is around 9[1]. |
| LogP | Estimated to be in the range of 1.5 - 2.5. | The ethyl and methyl groups increase lipophilicity compared to the unsubstituted 5-hydroxyoxindole. This value is within the range for many orally bioavailable drugs. |
Proposed Synthesis of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one
The synthesis of 3-substituted-3-hydroxyindolin-2-ones can be achieved through various established synthetic methodologies. A plausible and efficient route for the preparation of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one is proposed below, based on a two-step sequence involving N-methylation followed by a Grignard reaction.
Experimental Protocol: A Step-by-Step Guide
Step 1: Synthesis of 1-Methyl-5-hydroxyindolin-2-one
-
To a solution of 5-hydroxyindolin-2-one (1.0 eq) in anhydrous acetone, add potassium carbonate (K₂CO₃, 2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Add methyl iodide (CH₃I, 1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 1-methyl-5-hydroxyindolin-2-one.
Step 2: Synthesis of 1,3-Dimethyl-5-hydroxyindolin-2-one
-
To a suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 1-methyl-5-hydroxyindolin-2-one (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add methyl iodide (CH₃I, 1.2 eq) dropwise and allow the reaction to warm to room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1,3-dimethyl-5-hydroxyindolin-2-one.
Step 3: Synthesis of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one
-
To a solution of 1,3-dimethyl-5-hydroxyindolin-2-one (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add ethylmagnesium bromide (1.5 eq, 1.0 M solution in THF) dropwise.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final product, 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one.
Chemical Reactivity and Potential Transformations
The chemical reactivity of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one is dictated by its functional groups: the tertiary alcohol at C3, the phenolic hydroxyl group at C5, the lactam moiety, and the aromatic ring.
-
Dehydration: The tertiary alcohol at the C3 position can undergo dehydration under acidic conditions to form the corresponding alkene.
-
Reactions of the Phenolic Hydroxyl Group: The C5-hydroxyl group can undergo O-alkylation or O-acylation reactions with appropriate electrophiles in the presence of a base.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring can undergo electrophilic substitution reactions, with the hydroxyl group and the amide nitrogen influencing the regioselectivity.
-
Lactam Ring Opening: Under strong basic or acidic conditions, the lactam ring can be hydrolyzed.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one. The following techniques are recommended:
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), the two methyl group protons (singlets), and the hydroxyl protons (which may be broad and exchangeable with D₂O).
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms and their chemical environments, including the carbonyl carbon, the quaternary carbon at C3, and the aromatic carbons.
-
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the O-H stretch of the hydroxyl groups (a broad band around 3200-3500 cm⁻¹), the C=O stretch of the lactam (around 1680-1700 cm⁻¹), and C-H and C=C stretching vibrations of the aromatic ring.
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) will confirm the elemental composition. The fragmentation pattern can provide further structural information. For the related compound 5-hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one, a GC-MS spectrum is available which can serve as a reference for predicting fragmentation patterns[3].
Chromatographic Methods
-
Thin Layer Chromatography (TLC): TLC is a crucial tool for monitoring the progress of the synthesis and for preliminary purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for determining the purity of the final compound. A reverse-phase C18 column with a mobile phase consisting of a mixture of water (with or without a modifier like formic acid or trifluoroacetic acid) and an organic solvent (acetonitrile or methanol) would be a suitable starting point for method development.
Crystallographic Methods
-
Single-Crystal X-ray Diffraction: If a suitable single crystal can be obtained, X-ray crystallography will provide unambiguous confirmation of the molecular structure, including the stereochemistry at the C3 position if a chiral synthesis is performed.
Potential Applications in Drug Development
The indolin-2-one scaffold is a well-established pharmacophore in drug discovery, with several approved drugs and numerous clinical candidates. The structural features of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one suggest several potential therapeutic applications:
-
Kinase Inhibition: Many indolin-2-one derivatives are potent inhibitors of various protein kinases, which are key targets in cancer therapy. The specific substitution pattern of the target molecule could confer selectivity towards certain kinase families.
-
Anti-inflammatory Activity: The indolin-2-one core has been explored for its anti-inflammatory properties. The 5-hydroxy substituent, in particular, may contribute to antioxidant and radical scavenging activities.
-
Neuroprotective Agents: Some indolin-2-one derivatives have shown promise in the treatment of neurodegenerative diseases.
Further research, including in vitro and in vivo biological evaluation, is necessary to explore the full therapeutic potential of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one.
Conclusion
This technical guide provides a comprehensive overview of the predicted properties, a plausible synthetic route, and detailed analytical methodologies for 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one. By leveraging the extensive knowledge base of the versatile indolin-2-one scaffold, this document serves as a valuable resource for researchers and drug development professionals interested in exploring the potential of this novel compound. The proposed experimental protocols are designed to be robust and self-validating, providing a clear path for the synthesis and characterization of this promising molecule.
References
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5-hydroxy-1,3-dihydro-2H-indol-2-one - Physico-chemical Properties. ChemBK. [Link]
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Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. PMC - PubMed Central. [Link]
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5-Hydroxy-1,3-dimethyl-1,3-dihydro-2H-indol-2-one. PubChem. [Link]
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Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition
An In-Depth Technical Guide to the Mechanism of Action of Substituted Indolin-2-One Derivatives as Kinase Inhibitors
The indolin-2-one core structure has emerged as a "privileged scaffold" in modern medicinal chemistry, forming the foundation of numerous clinically successful therapeutic agents.[1] Its unique combination of structural rigidity, synthetic tractability, and capacity for crucial hydrogen bonding interactions makes it an ideal starting point for the design of potent and selective enzyme inhibitors. Kinases, a vast family of enzymes that catalyze the phosphorylation of proteins and other molecules, are pivotal regulators of nearly all cellular processes, including growth, proliferation, and survival.[2][3] Their dysregulation is a hallmark of many diseases, most notably cancer, making them a primary target for drug development.[2][3]
This guide provides a comprehensive technical overview of the mechanism of action for substituted indolin-2-one derivatives, focusing on their role as kinase inhibitors. We will delve into their molecular interactions, explore the structure-activity relationships that govern their selectivity, and detail the self-validating experimental protocols used to characterize their activity from the test tube to preclinical models.
Core Mechanism of Action: Competitive Inhibition at the ATP-Binding Site
The predominant mechanism of action for indolin-2-one derivatives is the competitive inhibition of kinase activity. The indolin-2-one scaffold functions as an adenine mimetic, effectively occupying the adenosine triphosphate (ATP) binding pocket within the catalytic domain of the kinase.[4][5] This binding event physically blocks the entry of ATP, preventing the transfer of its γ-phosphate to the target substrate and thereby halting the downstream signaling cascade.
Crystallographic studies have revealed that the N-H and C=O groups of the lactam ring in the indolin-2-one core form critical hydrogen bonds with amino acid residues in the "hinge region" of the kinase, the flexible linker between the N- and C-terminal lobes of the catalytic domain.[5] This interaction anchors the inhibitor in the active site, while the various substituents on the core structure extend into adjacent hydrophobic pockets, conferring both potency and selectivity for specific kinases.[4][5]
Figure 1. Competitive ATP inhibition by indolin-2-one derivatives.
Targeting Key Kinase Families in Oncology
The versatility of the indolin-2-one scaffold allows for the targeting of a wide array of kinases. By modifying the substituents, researchers can fine-tune the inhibitor's profile to be highly selective for a single kinase or to be a multi-targeted agent that hits several key oncogenic drivers simultaneously.
A. Receptor Tyrosine Kinases (RTKs): Halting Angiogenesis and Tumor Growth
A major class of targets for indolin-2-one derivatives are the receptor tyrosine kinases (RTKs), particularly those involved in angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[1] Key targets in this family include Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Stem Cell Factor Receptor (c-KIT).[6]
Sunitinib , a landmark drug based on this scaffold, is a multi-targeted RTK inhibitor approved for the treatment of renal cell carcinoma and imatinib-resistant gastrointestinal stromal tumors (GIST).[1][6] It potently inhibits VEGFR-1, -2, and -3, PDGFR-α and -β, and c-KIT, thereby exerting both anti-angiogenic and direct anti-tumor effects.[6][7] By blocking these receptors, Sunitinib prevents the activation of downstream pathways like RAS-RAF-MEK-ERK and PI3K-Akt, which are crucial for endothelial cell proliferation and tumor cell survival.
Figure 2. Inhibition of RTK signaling by indolin-2-one derivatives.
| Compound | Target Kinase | IC50 (nM) | Reference |
| Sunitinib | VEGFR-2 | 9 | [6] |
| Sunitinib | PDGFR-β | 2 | [7] |
| Sunitinib | c-KIT | 7 | [7] |
| SU5416 | VEGFR-2 | ~40 | [7] |
| Toceranib | VEGFR-2 | 6 | [6] |
Table 1. Inhibitory Potency of Representative Indolin-2-one Derivatives Against Key RTKs.
B. Intracellular Kinases: Controlling the Cell Cycle
Beyond cell surface receptors, indolin-2-one derivatives have been developed to target intracellular kinases that are critical for cell division and migration.
Aurora B Kinase , a key regulator of mitosis and cytokinesis, is a validated target for cancer therapy.[8] Errors in its function can lead to aneuploidy and genetic instability.[8] Researchers have optimized multi-kinase indolin-2-one inhibitors to create potent and selective Aurora B inhibitors.[8] These compounds induce a G2/M cell cycle arrest, followed by apoptosis, by preventing the phosphorylation of downstream targets like Histone H3.[8]
Another important intracellular target is p21-activated kinase 4 (PAK4) . Overexpression of PAK4 is linked to increased cell migration, invasion, and resistance to apoptosis. Indolin-2-one derivatives have been designed to potently inhibit the PAK4/LIMK1/cofilin signaling pathway, leading to cell cycle arrest at the G2/M phase and a reduction in the invasive potential of cancer cells.[9]
Structure-Activity Relationship (SAR): The Key to Selectivity
The remarkable versatility of the indolin-2-one scaffold lies in the profound impact that different substitutions have on target specificity and potency.[1] The indolin-2-one core is essential for activity, but the nature of the group at the C-3 position is the primary determinant of which kinase family will be inhibited.[1][4]
-
3-[(Five-membered heteroaryl ring)methylidenyl] groups (e.g., pyrrole) confer high specificity for VEGFR.[4]
-
3-(Substituted benzylidenyl) groups , especially those with bulky substituents on the phenyl ring, show high selectivity toward EGFR and Her-2.[4]
-
An extended side chain at the C-3 position can result in high potency and selectivity for both PDGF and VEGF receptors.[4]
-
Substitution at the C-5 position of the indolinone ring can also influence activity and pharmacokinetic properties. For example, the sulfonamide group in Sunitinib contributes to its multi-targeted profile.
This modularity allows for a rational design approach, where chemists can tailor derivatives to achieve a desired selectivity profile, moving from broad-spectrum multi-kinase inhibitors to highly specific agents targeting a single kinase.
Experimental Validation: A Methodological Guide
The characterization of a novel kinase inhibitor requires a tiered and systematic approach, moving from biochemical assays to cell-based models and finally to in vivo validation. The protocols described below represent a self-validating system, where the results from each step inform and corroborate the findings of the next.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This initial screen determines the direct inhibitory effect of the compound on the purified kinase enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of potency. A common method is a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.[10]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl, MgCl2, DTT), kinase solution, substrate solution (a peptide specific to the kinase), and a solution of the indolin-2-one derivative at various concentrations.
-
Plate Setup: In a 384-well plate, add the test compound in a dose-response manner. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction Initiation: Add the kinase enzyme to each well and incubate briefly (e.g., 15 minutes) to allow the inhibitor to bind.[10]
-
Substrate Addition: Initiate the phosphorylation reaction by adding the substrate and ATP solution. Incubate for a set time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).[10]
-
Reaction Termination & Signal Detection: Stop the reaction by adding a detection reagent (e.g., Kinase-Glo®). This reagent simultaneously lyses the components and contains luciferase, which generates a light signal proportional to the amount of remaining ATP.
-
Data Analysis: Measure luminescence using a plate reader. The signal will be high where the kinase is inhibited (more ATP remains). Plot the signal against the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
Figure 3. Workflow for an in vitro kinase inhibition assay.
Protocol 2: Cell-Based Proliferation Assay (MTT/MTS Assay)
This assay measures the compound's effect on the proliferation and viability of living cells, providing insight into its cellular potency and cytotoxicity.[11][12] The choice of cell line is critical; researchers often use lines known to be dependent on the target kinase for their survival.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the indolin-2-one derivative. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a period that allows for several cell divisions (e.g., 72 hours).
-
Addition of Reagent: Add a tetrazolium salt reagent (e.g., MTT or MTS) to each well.[11]
-
Color Development: Incubate for 1-4 hours. Viable, metabolically active cells will reduce the yellow tetrazolium salt into a colored formazan product.
-
Data Acquisition: Measure the absorbance of the colored product using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: Plot absorbance against compound concentration to determine the concentration that inhibits cell growth by 50% (GI50).
Protocol 3: Western Blot Analysis of Target Phosphorylation
This experiment provides direct evidence that the inhibitor is hitting its intended target within the cell.[9] By measuring the phosphorylation status of the target kinase or its direct substrate, one can confirm the on-target mechanism of action.
Step-by-Step Methodology:
-
Cell Treatment and Lysis: Treat cells with the indolin-2-one inhibitor for a short period (e.g., 1-2 hours). Lyse the cells using a lysis buffer supplemented with protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[13]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
SDS-PAGE: Separate the protein lysates by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a protein-rich solution (e.g., Bovine Serum Albumin - BSA) to prevent non-specific antibody binding. Avoid milk for phospho-proteins as it contains phosphoproteins that can increase background.[13]
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-VEGFR2). In parallel, run a separate blot and incubate with an antibody for the total (phosphorylated and unphosphorylated) target protein as a loading control.[14]
-
Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Add a chemiluminescent substrate and capture the signal on film or with a digital imager.
-
Analysis: A decrease in the signal from the phospho-specific antibody in the treated samples, relative to the total protein, confirms target inhibition.
Figure 4. Western blot workflow for phosphoprotein detection.
Protocol 4: In Vivo Xenograft Tumor Model
The final preclinical step is to evaluate the compound's efficacy in a living organism.[15] Patient-derived xenograft (PDX) or cell line-derived xenograft (CDX) models, where human tumors are grown in immunocompromised mice, are the gold standard.[16][17]
General Methodology:
-
Model Establishment: Subcutaneously inject human tumor cells into the flank of immunocompromised mice.
-
Tumor Growth: Allow tumors to grow to a palpable, measurable size (e.g., 100-200 mm³).
-
Randomization & Dosing: Randomize mice into treatment and vehicle control groups. Administer the indolin-2-one derivative, typically via oral gavage, on a predetermined schedule.
-
Efficacy Monitoring: Measure tumor volume with calipers and monitor animal body weight (as a measure of toxicity) regularly throughout the study.
-
Endpoint Analysis: At the end of the study, excise tumors for further analysis (e.g., Western blot for target inhibition, immunohistochemistry for markers of proliferation and apoptosis).
-
Data Interpretation: Compare the tumor growth curves between the treated and control groups to determine the anti-tumor efficacy.
Conclusion and Future Perspectives
Substituted indolin-2-one derivatives represent a highly successful and versatile class of kinase inhibitors that have had a significant impact on cancer therapy.[2][18] Their mechanism of action as ATP-competitive inhibitors is well-understood, and the modular nature of their scaffold allows for the rational design of compounds with tailored selectivity profiles. The systematic application of biochemical, cellular, and in vivo experimental protocols is essential for validating their mechanism and advancing them toward clinical application.
Future research in this field will likely focus on developing next-generation inhibitors that can overcome acquired resistance mechanisms, achieve even greater selectivity to minimize off-target toxicities, and explore novel kinase targets beyond the well-established oncogenic drivers. The indolin-2-one scaffold, with its proven track record, will undoubtedly remain a cornerstone of these efforts.
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Unlocking the Therapeutic Potential of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one: A Technical Guide to Target Identification and Validation
Foreword: The Promise of the Oxindole Scaffold
The oxindole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous natural products and synthetic molecules with significant biological activities.[1][2] Its versatility allows for substitutions at multiple positions, leading to a vast chemical space with diverse pharmacological profiles.[2] Within this family, 3,3-disubstituted oxindoles are particularly noteworthy for their presence in various bioactive agents.[1][3] This guide focuses on a specific, yet under-explored member of this class: 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one . While direct biological data for this compound is scarce, by examining structurally related indolin-2-one derivatives, we can extrapolate and propose a series of high-potential therapeutic targets. This document will serve as a technical roadmap for researchers, scientists, and drug development professionals to navigate the identification and validation of these targets.
Chemical Profile of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one
Before delving into its potential biological applications, it is crucial to understand the physicochemical properties of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one.
| Property | Value | Source |
| Molecular Formula | C12H15NO2 | PubChem |
| Molecular Weight | 205.25 g/mol | PubChem |
| XLogP3 | 1.9 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 1 | PubChem |
These properties suggest good potential for oral bioavailability according to Lipinski's rule of five.
Extrapolating from Analogs: A Rational Approach to Target Identification
The indolin-2-one scaffold is a well-established pharmacophore. Several derivatives have been successfully developed into clinical drugs, offering valuable insights into the potential mechanisms of action for novel analogs like 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one.[4]
Protein Kinases: Prime Targets in Oncology
A significant number of 3-substituted indolin-2-one derivatives have been developed as potent protein kinase inhibitors.[5][6] These enzymes are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[5][6]
-
Sunitinib , a well-known anticancer drug, features a 3-substituted indolin-2-one core and functions as a multi-targeted receptor tyrosine kinase inhibitor.[4]
-
Studies on other 3-(hetero)arylideneindolin-2-ones have demonstrated inhibitory activity against c-Src , a non-receptor tyrosine kinase involved in cancer cell proliferation, migration, and invasion.[7]
Given these precedents, it is highly probable that 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one could exhibit inhibitory activity against a range of protein kinases. The specific substitution pattern at the C3 position (an ethyl and a methyl group) and the 5-hydroxy group on the aromatic ring will be critical determinants of its target specificity and potency.
Caption: Potential inhibition of kinase signaling pathways.
Thioredoxin Reductase: A Target for Inducing Oxidative Stress
Several indolin-2-one derivatives have been identified as potent inhibitors of thioredoxin reductase (TrxR).[8][9] TrxR is a key enzyme in the thioredoxin system, which protects cells from oxidative stress. Its inhibition can lead to an accumulation of reactive oxygen species (ROS), triggering apoptosis. This is a promising strategy for cancer therapy, as cancer cells often exhibit higher levels of oxidative stress compared to normal cells.[9]
The mechanism of TrxR inhibition by some indolin-2-ones involves targeting the selenocysteine residue in the enzyme's active site.[8][9] This leads to increased cellular Trx oxidation, oxidative stress, and activation of downstream apoptotic signaling pathways such as the p38 and JNK MAPK pathways.[8][9] The electrophilicity of the indolin-2-one core can contribute to this activity.[9]
Caption: Proposed mechanism of TrxR inhibition and downstream effects.
Enzymes of the Arachidonic Acid Pathway and Platelet Aggregation
The 5-hydroxyindolin-2-one core has been specifically implicated in the modulation of pathways related to inflammation and thrombosis.
-
5-Lipoxygenase (5-LO) Inhibition: Derivatives of 2-amino-5-hydroxyindole are potent inhibitors of 5-LO, a key enzyme in the biosynthesis of leukotrienes.[10] Leukotrienes are inflammatory mediators involved in various diseases, including asthma and allergic reactions.[10] The 5-hydroxy group on the indole ring appears to be important for this activity.
-
Anti-platelet Activity: 5-hydroxyindolin-2-one has been shown to inhibit human platelet aggregation.[11] Its mechanism of action involves the suppression of intracellular Ca2+ concentration and the inhibition of thromboxane A2 production.[11] This is achieved through the regulation of several key signaling molecules, including cytosolic phospholipase A2 (cPLA2), p38 MAPK, and the PI3K/Akt pathway.[11]
These findings suggest that 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one could be a promising candidate for the development of novel anti-inflammatory or anti-thrombotic agents.
A Framework for Target Validation: Experimental Protocols
The following section provides detailed, step-by-step methodologies for validating the potential therapeutic targets of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one.
General Kinase Inhibition Screening
This protocol describes a general approach to screen for kinase inhibitory activity. A panel of kinases relevant to oncology should be selected for initial screening.
Protocol 1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
-
Preparation of Reagents:
-
Prepare a stock solution of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one in 100% DMSO.
-
Prepare serial dilutions of the compound in kinase buffer.
-
Prepare a solution of the target kinase in kinase buffer.
-
Prepare a solution of the appropriate substrate and ATP in kinase buffer.
-
-
Assay Procedure:
-
Add the compound dilutions to a 384-well plate.
-
Add the kinase solution to the wells and incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding the substrate/ATP solution.
-
Incubate for the recommended time at the optimal temperature for the specific kinase.
-
Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Thioredoxin Reductase (TrxR) Activity Assay
This protocol measures the ability of the compound to inhibit TrxR activity.
Protocol 2: In Vitro TrxR Inhibition Assay (Endpoint DTNB Reduction Assay)
-
Preparation of Reagents:
-
Prepare a stock solution of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one in 100% DMSO.
-
Prepare serial dilutions of the compound in assay buffer.
-
Prepare a solution of recombinant human TrxR in assay buffer.
-
Prepare a solution of NADPH and 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in assay buffer.
-
-
Assay Procedure:
-
Add the compound dilutions to a 96-well plate.
-
Add the TrxR solution and incubate for 30 minutes at room temperature.
-
Initiate the reaction by adding the NADPH/DTNB solution.
-
Monitor the increase in absorbance at 412 nm over time, which corresponds to the reduction of DTNB.
-
-
Data Analysis:
-
Calculate the rate of reaction for each compound concentration.
-
Determine the percentage of TrxR inhibition and calculate the IC50 value.
-
Cellular Assays for Target Validation
Cellular assays are essential to confirm that the observed in vitro activity translates to a biological effect in a more complex physiological environment.
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify direct target engagement in intact cells.
-
Cell Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with either vehicle (DMSO) or 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one at a desired concentration for a specified time.
-
-
Heating and Lysis:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the samples to a range of temperatures for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
-
Protein Analysis:
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the soluble fraction by Western blotting using an antibody specific for the putative target protein (e.g., c-Src, TrxR).
-
-
Data Analysis:
-
Quantify the band intensities and plot the amount of soluble protein as a function of temperature.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Caption: A generalized workflow for target validation.
Concluding Remarks and Future Directions
3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one represents a promising, yet largely unexplored, chemical entity. Based on the extensive research conducted on the broader class of indolin-2-one derivatives, we have identified several high-priority therapeutic targets, primarily in the areas of oncology and inflammatory diseases. The proposed experimental framework provides a clear path for the systematic evaluation of this compound's biological activity and mechanism of action. Future research should focus on a broad initial screening against a panel of kinases, followed by more focused in vitro and cellular assays for the most promising hits. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, will be crucial for optimizing the potency and selectivity of this promising scaffold.
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Kaminska, K. K., et al. (2016). Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads. Oncotarget, 7(26), 40053–40070. [Link]
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Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. (2022). RSC Medicinal Chemistry. [Link]
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Pharmacological Actions of 5-Hydroxyindolin-2-one on Modulation of Platelet Functions and Thrombus Formation via Thromboxane A2 Inhibition and cAMP Production. (2022). PubMed. [Link]
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3-ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1h-indol-2-one. PubChem. [Link]
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Synthesis of unsimmetrically 3,3-disubstituted 2-oxindoles by our group. ResearchGate. [Link]
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Design and synthesis of novel 2-amino-5-hydroxyindole derivatives that inhibit human 5-lipoxygenase. (2008). PubMed. [Link]
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Indolin-2-one compounds targeting thioredoxin reductase as potential anticancer drug leads. (2016). Oncotarget. [Link]
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Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. (2022). MDPI. [Link]
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The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. (2022). Bentham Science. [Link]
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1,3-dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. (2012). PubMed. [Link]
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Synthesis and biological activities of 3-hydroxy-5-(2',5'- disubstitutedindol-3'-yl)-1,2,4-triazoles and 4-acetyl-2-acetylamino-5-(2',5' - disubstitutedindol-3'-yl)-delta-2-1,3,4-oxadiazolines. ResearchGate. [Link]
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2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. (2023). RSC Advances. [Link]
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Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024). Preprints.org. [Link]
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Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling. (2020). PubMed Central. [Link]
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Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. (2022). National Institutes of Health. [Link]
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Synthesis and Cytotoxicity of Indolin-2-one Derivatives Against WiDr Cells. (2017). AIP Publishing. [Link]
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Synthesis and biological activity of 3-[2-(dimethylamino)ethyl]-5-[(1,1-dioxo-5-methyl-1,2,5-thiadiazolidin- 2-yl)-methyl]-1H-indole and analogues: agonists for the 5-HT1D receptor. (1995). PubMed. [Link]
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Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica. [Link]
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Highly Efficient Synthesis of 3,3-Disubstituted Oxindoles through Direct Oxidative Alkylarylation of N-Arylacrylamides with Simple Alkanes. (2023). Thieme Connect. [Link]
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Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. ResearchGate. [Link]
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Indandione and Its Derivatives - Chemical Compounds with High Biological Potential. (2020). PubMed. [Link]
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Synthesis of 3,3′-disubstituted oxindoles using metal catalyzed reaction strategies. ResearchGate. [Link]
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The Development of 3-substituted Indolin-2-one Derivatives as Kinase Inhibitors for Cancer Therapy. (2021). Bentham Science. [Link]
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A Technical Guide to the Synthesis of N-Alkylated Indolinones: Strategies, Mechanisms, and Modern Methodologies
Abstract
The N-alkylated indolinone (or oxindole) scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds and approved pharmaceuticals. The introduction of an alkyl group at the N-1 position is crucial for modulating a molecule's pharmacological profile, influencing properties such as potency, selectivity, and metabolic stability. However, the synthesis of these valuable compounds is frequently complicated by the inherent reactivity of the indolinone nucleus. The ambident nucleophilic character of the oxindole anion, with reactive sites at both the nitrogen (N-1) and the α-carbon (C-3), presents a significant challenge in achieving regioselective N-alkylation. This in-depth guide provides a comprehensive review of the primary synthetic strategies developed to overcome this challenge, offering field-proven insights into the causality behind experimental choices. We will explore classical and modern methods, from direct alkylation and protecting group strategies to catalytic and technologically advanced approaches, providing detailed protocols and comparative data to aid researchers in drug discovery and process development.
The Fundamental Challenge: Regioselectivity in Oxindole Alkylation
The core issue in the synthesis of N-alkylated indolinones lies in the relative acidity of the protons at the N-1 and C-3 positions. The C-3 methine proton is flanked by both an aromatic ring and a carbonyl group, rendering it significantly acidic and prone to deprotonation. In many cases, the C-3 proton is more acidic than the N-1 proton of the lactam. Consequently, when an unsubstituted oxindole is treated with a base, an ambident anion is formed, which can be alkylated at either the nitrogen or the carbon atom.
Under many standard alkylation conditions, the reaction preferentially yields the C-3 alkylated or C-3,C-3 dialkylated products, making the selective synthesis of N-1 substituted derivatives a non-trivial pursuit.[1][2] The choice of synthetic strategy is therefore dictated by the need to control this regioselectivity.
This guide will dissect the three primary methodological families used to address this challenge:
-
C-3 Protection Strategy: A robust, multi-step approach involving the temporary masking of the C-3 position.
-
Direct N-Alkylation: Condition-dependent methods that favor N-alkylation without the need for protecting groups.
-
Advanced Catalytic & Technological Methods: Modern approaches leveraging catalysis and technology to enhance efficiency and selectivity.
The C-3 Protection/Deprotection Strategy
This is a classic and highly reliable method for ensuring exclusive N-alkylation. The logic is straightforward: by temporarily blocking the more reactive C-3 position, the N-1 position becomes the sole site for alkylation. The process involves three key stages.[1]
Step 1: Protection via Knoevenagel Condensation
The acidic C-3 methylene group readily undergoes a Knoevenagel condensation with an aldehyde to form a 3-alkylideneoxindole. This transformation effectively protects the C-3 position from deprotonation in the subsequent step. While various aldehydes can be used, (N-methylpyrrol-2-yl)carboxaldehyde has been shown to be particularly effective, leading to higher yields in subsequent steps compared to benzaldehyde.[1]
Experimental Protocol: Synthesis of 3-[(N-Methylpyrrol-2-yl)methylidene]oxindole [1]
-
To a solution of oxindole (1.0 eq.) in absolute ethanol, add N-methyl-2-pyrrolecarboxaldehyde (1.0 eq.).
-
Add piperidine (0.1 eq.) as a catalyst.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the 3-alkylideneoxindole.
Step 2: N-Alkylation of the Protected Oxindole
With the C-3 position blocked, the 3-alkylideneoxindole can be cleanly N-alkylated. The substrate is first deprotonated at the N-1 position using a suitable base, followed by the addition of an alkylating agent.
Experimental Protocol: N-Alkylation of 3-Alkylideneoxindole [1]
-
Suspend the 3-alkylideneoxindole (1.0 eq.) in a suitable aprotic solvent such as DMF or THF.
-
Add a base such as potassium carbonate (K₂CO₃, 1.5 eq.) or sodium hydride (NaH, 1.2 eq.).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the anion.
-
Add the alkyl halide (e.g., benzyl bromide or ethyl iodide, 1.2 eq.) dropwise to the suspension.
-
Heat the reaction to 60-80 °C and monitor by TLC.
-
Upon completion, cool the reaction to room temperature and quench by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Step 3: Reductive Deprotection
The final step involves the removal of the C-3 protecting group. This is typically achieved through a reductive cleavage using a reducing agent like sodium borohydride in the presence of a cobalt(II) catalyst, which selectively reduces the exocyclic double bond without affecting the lactam carbonyl.[1]
Experimental Protocol: Reductive Deprotection [1]
-
Dissolve the N-alkylated 3-alkylideneoxindole (1.0 eq.) in a mixture of THF and methanol.
-
Add cobalt(II) chloride hexahydrate (CoCl₂·6H₂O, 0.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 5.0 eq.) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of 2 M hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent and purify by column chromatography to yield the final N-alkylated oxindole.
Direct N-Alkylation: Circumventing the Need for Protection
While the protection-deprotection sequence is effective, its multi-step nature can be inefficient. Recent advances have focused on developing conditions that allow for the direct and selective N-alkylation of the unprotected oxindole core. The key to this strategy is to manipulate the reaction conditions to favor the kinetic N-alkylation product over the thermodynamically more stable C-alkylation product.
A recent study has shown that chemo- and regioselectivity can be switched between C- and N-alkylation by the choice of solvent and catalyst.[3]
Key Principles for Selective Direct N-Alkylation:
-
Solvent Choice: Aprotic solvents (e.g., toluene, THF, DMF) are preferred. Protic solvents can stabilize the enolate form of the anion, promoting C-alkylation.
-
Catalyst: Lewis acids can coordinate to the carbonyl oxygen, increasing the nucleophilicity of the nitrogen atom and favoring N-alkylation.[3]
-
Base and Counter-ion: The choice of base and the resulting counter-ion can influence the site of alkylation through coordination effects.
Sources
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- 3. Metal-Free Switchable Chemo- and Regioselective Alkylation of Oxindoles Using Secondary Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Derivatization of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one
Introduction: Unlocking the Potential of a Versatile Indolinone Core
The indolin-2-one scaffold is a privileged structure in medicinal chemistry and drug discovery, forming the core of numerous biologically active compounds. The specific molecule, 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one, presents a unique opportunity for chemical modification due to its phenolic hydroxyl group. Derivatization of this hydroxyl group allows for the modulation of the molecule's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. Furthermore, the introduction of various functional groups can lead to the discovery of new derivatives with enhanced biological activity or novel pharmacological profiles.
This comprehensive guide provides detailed protocols for the derivatization of the 5-hydroxy position of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one through three common and robust chemical transformations: O-acylation (esterification) , O-alkylation (etherification) , and O-silylation . These methods were chosen for their reliability, versatility, and the distinct properties they impart to the parent molecule.
The protocols outlined herein are designed for researchers, scientists, and drug development professionals. They emphasize not only the procedural steps but also the underlying chemical principles, ensuring a thorough understanding of the experimental design. Each protocol is a self-validating system, complete with guidelines for reaction monitoring, purification, and comprehensive analytical characterization of the final products.
I. O-Acylation: Synthesis of Ester Derivatives
The esterification of the phenolic hydroxyl group of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one is a straightforward method to introduce a wide variety of acyl groups. This modification can significantly impact the compound's polarity and can be used to create prodrugs that are cleaved in vivo to release the active parent molecule. The reaction with an acyl chloride in the presence of a base is a common and efficient method for this transformation.[1][2]
Reaction Principle
The phenolic proton is weakly acidic and can be removed by a suitable base, such as triethylamine or pyridine, to form a more nucleophilic phenoxide ion. This phenoxide then readily attacks the electrophilic carbonyl carbon of the acyl chloride in a nucleophilic acyl substitution reaction, leading to the formation of the corresponding ester and a hydrochloride salt of the base.
Experimental Workflow: O-Acylation
Sources
Application Notes and Protocols for 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indolin-2-one scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous clinically approved and investigational drugs. This document provides a detailed prospective analysis of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one , a novel derivative with significant potential for therapeutic applications. While specific biological data for this compound is not yet publicly available, this guide, grounded in the extensive research on analogous compounds, offers a comprehensive framework for its synthesis, characterization, and evaluation as a potential therapeutic agent. We will explore its likely role as a kinase inhibitor, drawing parallels with established drugs like Sunitinib, and provide detailed protocols for its investigation in cancer-related signaling pathways.
Introduction: The Prominence of the Indolin-2-one Scaffold
The indolin-2-one core is a privileged heterocyclic motif renowned for its diverse biological activities. Its rigid structure provides a versatile platform for the strategic placement of various functional groups, enabling fine-tuning of its pharmacological properties. A prime example of the therapeutic success of this scaffold is Sunitinib (Sutent®), a multi-targeted receptor tyrosine kinase (RTK) inhibitor approved for the treatment of renal cell carcinoma and gastrointestinal stromal tumors[1][2]. The indolin-2-one moiety in Sunitinib is crucial for its inhibitory activity against key kinases involved in tumor angiogenesis and proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs)[1][2][3].
The subject of this guide, 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one , incorporates several key structural features that suggest its potential as a bioactive molecule within this class. The substitutions at the C3, N1, and C5 positions are known to significantly influence the potency and selectivity of indolin-2-one derivatives[1][4].
Structural Rationale and Potential Therapeutic Targets
The specific substitutions on the indolin-2-one core of our target molecule provide a rationale for its potential biological activity:
-
C3-Position (Ethyl and Methyl groups): The presence of small alkyl groups at the C3 position can influence the compound's interaction with the ATP-binding pocket of kinases. This substitution can impact the molecule's conformation and steric interactions within the active site.
-
N1-Position (Methyl group): N-alkylation of the indolin-2-one ring is a common strategy to modulate pharmacokinetic properties and can also affect target binding.
-
C5-Position (Hydroxy group): The hydroxyl group at the C5 position can act as a hydrogen bond donor or acceptor, potentially forming crucial interactions with amino acid residues in the target protein's active site. Phenolic hydroxyl groups are known to be important for the activity of some kinase inhibitors[5].
Based on these structural features and the extensive literature on indolin-2-one derivatives, 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one is a promising candidate for investigation as an inhibitor of various protein kinases implicated in cancer and other diseases. Potential targets include, but are not limited to:
-
VEGFRs and PDGFRs: Key regulators of angiogenesis.
-
c-Src: A non-receptor tyrosine kinase involved in cancer cell proliferation, migration, and invasion[6].
-
Other Tyrosine Kinases: The broader family of tyrosine kinases presents numerous potential targets[4].
Synthetic Approach: A Proposed Protocol
A plausible synthetic route to obtain 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one can be envisioned based on established methods for the synthesis of related 3-substituted indolin-2-ones. A potential retro-synthetic analysis suggests a convergent approach.
Protocol 1: Synthesis of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one
This protocol is a hypothetical pathway and may require optimization.
Step 1: Synthesis of 5-hydroxy-1,3-dimethylindolin-2-one This intermediate can be prepared from a commercially available 5-hydroxyindolin-2-one through N-methylation and subsequent C3-methylation.
-
N-Methylation: To a solution of 5-hydroxyindolin-2-one in a suitable aprotic solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).
-
Stir the mixture at 0°C for 30 minutes.
-
Add methyl iodide (CH3I) dropwise and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the resulting 5-hydroxy-1-methylindolin-2-one by column chromatography.
-
C3-Methylation: The resulting 5-hydroxy-1-methylindolin-2-one can be methylated at the C3 position using a strong base like lithium diisopropylamide (LDA) followed by the addition of methyl iodide.
Step 2: C3-Ethylation
-
To a solution of the synthesized 5-hydroxy-1,3-dimethylindolin-2-one in anhydrous THF at -78°C, add a strong base such as LDA.
-
Stir the mixture for 1 hour at -78°C.
-
Add ethyl iodide (C2H5I) and slowly warm the reaction to room temperature.
-
Stir overnight.
-
Quench the reaction with saturated ammonium chloride solution and extract the product with ethyl acetate.
-
Purify the final product, 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one , by column chromatography.
Characterization: The structure of the final compound should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Evaluation: Protocols and Assays
The following protocols outline a systematic approach to evaluate the biological activity of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one , focusing on its potential as a kinase inhibitor.
Protocol 2: In Vitro Kinase Inhibition Assay
This assay will determine the compound's ability to inhibit the activity of specific kinases.
-
Kinase Selection: Based on the structural rationale, a panel of kinases should be selected, including VEGFR-2, PDGFR-β, and c-Src.
-
Assay Principle: A common method is a luminescence-based assay (e.g., Kinase-Glo®) that measures the amount of ATP remaining after the kinase reaction. Inhibition of the kinase results in a higher ATP concentration and thus a stronger luminescent signal.
-
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 96-well plate, add the kinase, its specific substrate, and ATP.
-
Add the diluted test compound to the wells. Include positive (known inhibitor) and negative (DMSO vehicle) controls.
-
Incubate the plate at the optimal temperature for the kinase (usually 30°C) for a specified time (e.g., 60 minutes).
-
Add the Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the kinase activity) by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Table 1: Hypothetical Kinase Inhibition Data
| Kinase | 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one IC₅₀ (nM) | Sunitinib IC₅₀ (nM) |
| VEGFR-2 | To be determined | 9 |
| PDGFR-β | To be determined | 8 |
| c-Src | To be determined | >1000 |
Protocol 3: Cell-Based Proliferation Assay
This assay will assess the compound's ability to inhibit the growth of cancer cells.
-
Cell Line Selection: Choose cancer cell lines that are known to be dependent on the activity of the target kinases (e.g., human umbilical vein endothelial cells (HUVECs) for angiogenesis studies, or cancer cell lines with overactive VEGFR/PDGFR signaling).
-
Assay Principle: A common method is the MTT or MTS assay, which measures the metabolic activity of viable cells.
-
Procedure:
-
Seed the selected cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for a few hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration. Determine the GI₅₀ value (the concentration of the compound that causes 50% growth inhibition) from the dose-response curve.
Table 2: Hypothetical Anti-proliferative Activity
| Cell Line | 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one GI₅₀ (µM) |
| HUVEC | To be determined |
| A549 | To be determined |
| HT-29 | To be determined |
Visualizing Potential Mechanisms and Workflows
Signaling Pathway
The following diagram illustrates the potential mechanism of action of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one as a VEGFR inhibitor, a pathway central to angiogenesis.
Caption: Proposed inhibition of the VEGFR signaling pathway.
Experimental Workflow
The following diagram outlines the proposed workflow for the synthesis and biological evaluation of the target compound.
Caption: Workflow for synthesis and biological evaluation.
Conclusion and Future Directions
3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one represents a novel and unexplored molecule within the medicinally significant indolin-2-one class. Based on a thorough analysis of its structural features and the well-established pharmacology of its analogs, this compound holds considerable promise as a kinase inhibitor with potential applications in oncology. The detailed synthetic and biological evaluation protocols provided in this document offer a clear and actionable roadmap for researchers to investigate its therapeutic potential. Further studies, including in vivo efficacy and toxicity assessments, will be crucial to fully elucidate the pharmacological profile of this promising compound and its potential for clinical development.
References
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Sun, L., Liang, C., Shirazian, S., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-9. [Link]
- Mohammadi, M., McMahon, G., Sun, L., et al. (1997). Structures of the tyrosine kinase domain of fibroblast growth factor receptor in complex with inhibitors. Science, 276(5314), 955-60.
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Abdel-Aziem, A., et al. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Archiv der Pharmazie, 353(10), e2000140. [Link]
-
Fraldi, M., et al. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2286-2300. [Link]
-
Sun, L., et al. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588-603. [Link]
-
Li, M., et al. (2014). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules, 19(9), 13513-13527. [Link]
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Drug Design Org. (n.d.). Structure Activity Relationships. Retrieved January 23, 2026, from [Link]
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- 3. Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes & Protocols: Experimental Setup for Synthesizing and Evaluating URMC-099, a Neuroprotective and Anti-inflammatory Kinase Inhibitor
Introduction: Targeting Kinase Pathways in Neurological Disorders with URMC-099
Neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis are characterized by complex pathological processes, including neuroinflammation and neuronal cell death.[1] A promising therapeutic strategy involves the modulation of intracellular signaling pathways that regulate these processes. Kinases, a class of enzymes that play a crucial role in cell signaling, have emerged as key targets for drug development in this area.[2]
This application note provides a comprehensive guide to the synthesis, purification, characterization, and in vitro evaluation of URMC-099 , a potent, brain-penetrant inhibitor of mixed-lineage kinase 3 (MLK3) and other kinases.[3][4] URMC-099 has demonstrated significant neuroprotective and anti-inflammatory properties in various preclinical models of neurological disorders, making it an excellent candidate for research and drug development professionals.[1][5] By inhibiting MLK3, URMC-099 modulates downstream signaling cascades, including the c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinase (MAPK) pathways, which are implicated in neuronal apoptosis and pro-inflammatory cytokine production.[5]
This document will provide detailed, step-by-step protocols for the chemical synthesis of URMC-099, its purification using High-Performance Liquid Chromatography (HPLC), and its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Furthermore, we will outline validated in vitro assays to confirm its biological activity, including a kinase inhibition assay and a cell-based neuroprotection assay.
Signaling Pathway of URMC-099 in Neuroprotection
The neuroprotective effects of URMC-099 are primarily mediated through its inhibition of the MLK3 signaling pathway. The following diagram illustrates the key components of this pathway and the mechanism of action of URMC-099.
Caption: Mechanism of action of URMC-099 in modulating neuroinflammatory pathways.
Experimental Protocols
This section provides a detailed workflow for the synthesis, purification, characterization, and biological evaluation of URMC-099.
I. Synthesis of URMC-099
The synthesis of URMC-099 can be achieved through a multi-step process. The following protocol is a composite procedure based on established synthetic routes.[4]
Diagram of the Synthetic Workflow:
Caption: Overall workflow for the synthesis and validation of URMC-099.
Step-by-Step Synthesis Protocol:
Step 1: Suzuki Coupling
-
To a solution of 5-bromo-7-azaindole in a suitable solvent (e.g., dioxane/water mixture), add 4-formylphenylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture under reflux for the appropriate time (typically 4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the aldehyde intermediate.
Step 2: Reductive Amination
-
Dissolve the aldehyde intermediate from Step 1 in a suitable solvent (e.g., dichloromethane or dichloroethane).
-
Add the aryl piperazine side chain precursor and a reducing agent (e.g., sodium triacetoxyborohydride).
-
Stir the reaction at room temperature for 4-8 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product can be purified by column chromatography if necessary.
Step 3: Final Coupling (Example) Note: The final coupling step will depend on the specific precursors used. The following is a representative example.
-
If the product from Step 2 contains a suitable functional group (e.g., an amine), it can be coupled with a final fragment containing a carboxylic acid using standard peptide coupling reagents (e.g., HATU, HOBt, and a base like DIPEA) in a solvent such as DMF.
-
Stir the reaction at room temperature until completion as monitored by TLC.
-
Perform an aqueous workup and extract the final product.
-
Purify the crude URMC-099 by preparative HPLC.
II. Purification of URMC-099 by HPLC
High-Performance Liquid Chromatography (HPLC) is a robust method for purifying small molecules like URMC-099 to a high degree of purity.
Protocol for Preparative HPLC:
-
Column Selection: A C18 reversed-phase column is generally suitable for the purification of small organic molecules.
-
Mobile Phase Preparation: Prepare a mobile phase system consisting of Solvent A (e.g., water with 0.1% trifluoroacetic acid or formic acid) and Solvent B (e.g., acetonitrile or methanol with 0.1% of the same acid).
-
Method Development: Develop a suitable gradient elution method on an analytical HPLC system to achieve good separation of URMC-099 from impurities. A typical gradient might run from 5% to 95% Solvent B over 30 minutes.
-
Scaling Up to Preparative HPLC:
-
Dissolve the crude URMC-099 in a minimal amount of a suitable solvent (e.g., DMSO or the initial mobile phase composition).
-
Inject the sample onto the preparative HPLC system.
-
Collect fractions corresponding to the URMC-099 peak, as identified by UV detection (e.g., at 214 nm and 254 nm).
-
-
Post-Purification Processing:
-
Combine the pure fractions and remove the organic solvent under reduced pressure.
-
Lyophilize the remaining aqueous solution to obtain the purified URMC-099 as a solid.
-
III. Characterization of Synthesized URMC-099
The identity and purity of the synthesized URMC-099 must be confirmed using analytical techniques.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small amount of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The ¹H NMR spectrum should show the expected chemical shifts, splitting patterns, and integration values corresponding to the protons in the URMC-099 structure.
-
¹³C NMR: Acquire a ¹³C NMR spectrum to confirm the presence of all carbon atoms in the molecule at their expected chemical shifts.
2. Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): Infuse a dilute solution of URMC-099 into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). The measured mass of the molecular ion ([M+H]⁺) should be within 5 ppm of the calculated theoretical mass.
Expected Analytical Data for URMC-099:
| Technique | Expected Results |
|---|---|
| ¹H NMR | Peaks corresponding to aromatic and aliphatic protons with appropriate integrations and multiplicities. |
| ¹³C NMR | Resonances for all carbon atoms in the structure. |
| HRMS (ESI+) | Calculated for C₂₇H₂₇N₅: [M+H]⁺ = 422.23. Found: [M+H]⁺ consistent with the calculated value. |
IV. In Vitro Biological Evaluation of URMC-099
The following protocols describe assays to determine the biological activity of the synthesized URMC-099.
1. In Vitro Kinase Inhibition Assay: This assay determines the potency of URMC-099 in inhibiting its target kinase, MLK3.
-
Reagents and Materials:
-
Recombinant human MLK3 enzyme
-
Kinase substrate (e.g., a generic peptide substrate for MLK3)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Synthesized URMC-099 (dissolved in DMSO)
-
A commercial kinase assay kit for detecting ATP depletion or ADP formation (e.g., ADP-Glo™ Kinase Assay).
-
-
Procedure:
-
Prepare serial dilutions of URMC-099 in kinase assay buffer.
-
In a 96-well or 384-well plate, add the kinase, the kinase substrate, and the URMC-099 dilutions.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity according to the manufacturer's instructions of the chosen assay kit.
-
Calculate the IC₅₀ value of URMC-099 by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
2. Cell-Based Neuroprotection Assay: This assay evaluates the ability of URMC-099 to protect neurons from a toxic insult.[2]
-
Cell Culture:
-
Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate culture medium.
-
-
Induction of Neuronal Damage:
-
Treatment with URMC-099:
-
Co-treat the cells with the neurotoxic agent and various concentrations of URMC-099. Include appropriate vehicle controls.
-
-
Assessment of Neuroprotection:
-
After a suitable incubation period (e.g., 24-48 hours), assess neuronal viability using methods such as:
-
MTT Assay: Measures mitochondrial activity, an indicator of cell viability.
-
LDH Assay: Measures the release of lactate dehydrogenase from damaged cells.
-
Live/Dead Staining: Using fluorescent dyes like Calcein-AM (live cells) and Ethidium Homodimer-1 (dead cells).
-
Immunocytochemistry: Staining for neuronal markers (e.g., β-III tubulin) and assessing neurite length and morphology.[2]
-
-
-
Data Analysis:
-
Quantify the results and determine the concentration-dependent neuroprotective effect of URMC-099.
-
3. Anti-inflammatory Assay in Microglia: This assay assesses the ability of URMC-099 to suppress the inflammatory response in microglia, the primary immune cells of the brain.[1][6]
-
Cell Culture:
-
Culture primary microglia or a microglial cell line (e.g., BV-2).
-
-
Induction of Inflammation:
-
Treatment with URMC-099:
-
Co-treat the cells with the inflammatory stimulus and varying concentrations of URMC-099.
-
-
Measurement of Inflammatory Markers:
-
After incubation (e.g., 6-24 hours), collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) or a multiplex cytokine assay.
-
-
Data Analysis:
-
Quantify the reduction in cytokine production in the presence of URMC-099 to determine its anti-inflammatory efficacy.
-
Troubleshooting and Safety Considerations
Troubleshooting Common Issues:
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| Low yield in synthesis | Incomplete reaction, suboptimal reaction conditions, or loss during workup/purification. | Monitor reactions closely by TLC, optimize temperature and reaction time, and ensure efficient extraction and careful handling during purification. |
| Impure final product | Inefficient purification. | Optimize the HPLC gradient, try a different column, or consider an additional purification step like recrystallization. |
| Inconsistent biological assay results | Cell culture variability, reagent instability, or pipetting errors. | Maintain consistent cell culture practices, use fresh reagents, and ensure accurate pipetting. Include appropriate positive and negative controls in every experiment. |
Safety Precautions:
-
Always work in a well-ventilated fume hood when handling organic solvents and reagents.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use to be aware of their specific hazards.
-
Dispose of chemical waste according to institutional guidelines.
Conclusion
This application note provides a comprehensive framework for the synthesis, purification, characterization, and in vitro evaluation of the neurological pathway modulator URMC-099. By following these detailed protocols, researchers can reliably produce and validate this promising compound for further investigation in the context of neurodegenerative and neuroinflammatory diseases. The described methodologies are also broadly applicable to the study of other small molecule kinase inhibitors, providing a solid foundation for drug discovery and development in neuroscience.
References
-
Bellizzi, M. J., Geathers, J. S., Allan, K. C., & Gelbard, H. A. (2016). The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis. eNeuro, 3(5), ENEURO.0195-16.2016. [Link]
-
Kiyota, T., Dong, W., Embury, C. M., Lu, Y., Whitmire, S. M., Dyavarshetty, B., Gelbard, H. A., Gendelman, H. E., & Ikezu, T. (2016). The mixed-lineage kinase 3 inhibitor URMC-099 facilitates microglial amyloid-β degradation. Journal of Neuroinflammation, 13(1), 173. [Link]
-
Whiteman, A. C., Miller, M. C., & Gelbard, H. A. (2019). The broad spectrum mixed-lineage kinase 3 inhibitor URMC-099 prevents acute microgliosis and cognitive decline in a mouse model of perioperative neurocognitive disorders. Journal of Neuroinflammation, 16(1), 219. [Link]
-
Marker, D. F., Tremblay, M. È., Puccini, J. M., Barbieri, J., Gantz Marker, M. A., Loweth, C. J., Muly, E. C., Lu, S. M., Goodfellow, V. S., Dewhurst, S., & Gelbard, H. A. (2013). The new small-molecule mixed-lineage kinase 3 inhibitor URMC-099 is neuroprotective and anti-inflammatory in models of human immunodeficiency virus-associated neurocognitive disorders. The Journal of Neuroscience, 33(24), 9998–10010. [Link]
-
Ara, A., Singh, K., Roy, U., Ram, S., Sil, S., Gendelman, H. E., & Byrareddy, S. N. (2018). The Mixed Lineage Kinase-3 Inhibitor URMC-099 Improves Therapeutic Outcomes for Long-Acting Antiretroviral Therapy. EBioMedicine, 33, 114–126. [Link]
-
Marker, D. F., Tremblay, M. E., Puccini, J. M., Barbieri, J., Gantz Marker, M. A., Loweth, C. J., ... & Gelbard, H. A. (2013). The new small-molecule mixed-lineage kinase 3 inhibitor URMC-099 is neuroprotective and anti-inflammatory in models of human immunodeficiency virus-associated neurocognitive disorders. The Journal of neuroscience : the official journal of the Society for Neuroscience, 33(24), 9998–10010. [Link]
-
Whiteman, A. C., Miller, M. C., & Gelbard, H. A. (2019). The Broad Spectrum Mixed-Lineage Kinase 3 Inhibitor URMC-099 Prevents Acute Microgliosis and Cognitive Decline in a Mouse Model of Perioperative Neurocognitive Disorders. Journal of neuroinflammation, 16(1), 219. [Link]
-
Thams, S., Lowry, E. R., & Schaffer, D. V. (2020). Development of MAP4 kinase inhibitors as motor-neuron-protecting agents. Cell chemical biology, 27(2), 167–176.e6. [Link]
-
Zhang, Y., & Ye, K. (2020). MAP4K inhibition as a potential therapy for amyotrophic lateral sclerosis. Neural regeneration research, 15(10), 1836–1837. [Link]
-
YMC. MCSGP enabled HPLC for Peptide / Oligo /ADC /RNA purification. YouTube. Published May 12, 2020. [Link]
-
Gawęda, W., & Fidecka, M. (2018). The identity confirmation of 99gTc-DMSA complexes by using NMR and HPLC–MS/MS methods. Journal of Radioanalytical and Nuclear Chemistry, 318(1), 349-357. [Link]
-
Kiyota, T., Dong, W., Embury, C. M., Lu, Y., Whitmire, S. M., Dyavarshetty, B., ... & Gendelman, H. E. (2016). The mixed-lineage kinase 3 inhibitor URMC-099 facilitates microglial amyloid-β degradation. Journal of neuroinflammation, 13(1), 1-15. [Link]
-
JoVE. HPLC Purification to Produce Amyloid Beta Peptides | Protocol Preview. YouTube. Published September 30, 2022. [Link]
-
Singh, S., Kumar, P., & Jamwal, S. (2021). Enhanced Neuroprotection in Experiment Multiple Sclerosis through Combined Rosiglitazone and Probiotic-Loaded Solid Lipid Nanoparticles: Modulation of Cellular Signaling Pathways. ACS omega, 6(41), 27076-27091. [Link]
-
Karikó, K., Muramatsu, H., Ludwig, J., & Weissman, D. (2011). HPLC Purification of In Vitro Transcribed Long RNA. In RNA (pp. 491-504). Humana Press. [Link]
-
Karikó, K., Muramatsu, H., Ludwig, J., & Weissman, D. (2011). HPLC purification of in vitro transcribed long RNA. In RNA (pp. 491-504). Humana Press. [Link]
Sources
- 1. The new small-molecule mixed-lineage kinase 3 inhibitor URMC-099 is neuroprotective and anti-inflammatory in models of human immunodeficiency virus-associated neurocognitive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Mixed-Lineage Kinase Inhibitor URMC-099 Protects Hippocampal Synapses in Experimental Autoimmune Encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The New Small-Molecule Mixed-Lineage Kinase 3 Inhibitor URMC-099 Is Neuroprotective and Anti-Inflammatory in Models of Human Immunodeficiency Virus-Associated Neurocognitive Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The mixed-lineage kinase 3 inhibitor URMC-099 facilitates microglial amyloid-β degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Characterizing Indolinone Derivatives in Cell-Based Assays
Introduction: The Therapeutic Promise of Indolinone Derivatives
The indolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential.[1] These heterocyclic molecules have demonstrated a broad range of biological activities, with a particular emphasis on oncology.[2][3][4] Many indolinone derivatives function as potent inhibitors of protein kinases, enzymes that play a critical role in cellular signaling pathways controlling cell growth, proliferation, differentiation, and survival.[5][6] Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.[6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of cell-based assays to characterize the activity of novel indolinone derivatives. We will delve into the mechanistic underpinnings of these assays, provide detailed, field-proven protocols, and offer insights into data interpretation and validation, ensuring the generation of robust and reliable results.
Mechanism of Action: Targeting Aberrant Kinase Signaling
Indolinone derivatives typically exert their anticancer effects by competing with ATP for the binding site on various protein kinases.[5][6] This competitive inhibition blocks the phosphorylation of downstream substrates, thereby interrupting the signaling cascades that drive tumor growth and survival.[5][6] A prominent class of targets for indolinone-based drugs are receptor tyrosine kinases (RTKs), such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), which are crucial for tumor angiogenesis and cell proliferation.[7][8]
Sunitinib, an FDA-approved drug, exemplifies the clinical success of this class of compounds. It is a multi-targeted RTK inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[7][8] Another well-studied derivative, SU6656, is a selective inhibitor of the Src family of kinases, which are involved in mitogenic signaling.[9][10] The diverse range of kinases targeted by indolinone derivatives underscores the importance of a comprehensive panel of cell-based assays to fully elucidate their biological activity.
Below is a generalized diagram illustrating the mechanism of RTK inhibition by an indolinone derivative.
Caption: Mechanism of Receptor Tyrosine Kinase (RTK) inhibition by indolinone derivatives.
Experimental Workflow for Characterizing Indolinone Derivatives
A logical and stepwise approach is crucial for the efficient and effective evaluation of novel compounds. The following workflow outlines a typical screening and characterization cascade for indolinone derivatives.
Caption: A typical experimental workflow for the cell-based characterization of indolinone derivatives.
Protocol 1: Cell Viability and Cytotoxicity Assessment (XTT Assay)
The initial step in evaluating a new compound is to determine its effect on cell viability and proliferation. The XTT assay is a colorimetric method that measures the metabolic activity of living cells, which is directly proportional to the number of viable cells.[11][12][13]
Principle of the XTT Assay
Metabolically active cells reduce the yellow tetrazolium salt XTT to a water-soluble orange formazan product.[12][13] The intensity of the orange color is measured spectrophotometrically and correlates with the number of viable cells.[12]
Materials
-
Cancer cell line of interest (e.g., HUVEC for anti-angiogenic studies, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Indolinone derivative stock solution (dissolved in DMSO)
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Protocol
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the indolinone derivative in complete medium. A typical concentration range would be 0.01 µM to 100 µM.
-
Include a vehicle control (DMSO at the same concentration as in the highest compound dilution) and a positive control (e.g., a known cytotoxic agent like staurosporine).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
XTT Assay:
-
Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
Add 50 µL of the XTT labeling mixture to each well.
-
Incubate the plate for 2-4 hours at 37°C. The incubation time may need to be optimized depending on the cell type and metabolic rate.
-
Gently shake the plate to ensure a homogenous distribution of the formazan product.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 450 nm using a microplate reader. Use a reference wavelength of 650 nm to subtract background absorbance.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
Data Presentation
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| Indolinone-A | HUVEC | 48 | 5.2 |
| Indolinone-A | A549 | 48 | 12.8 |
| Sunitinib | HUVEC | 48 | 2.1 |
| Sunitinib | A549 | 48 | 8.9 |
Protocol 2: Apoptosis Induction Assessment (RealTime-Glo™ Annexin V Assay)
To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an apoptosis assay is performed. The RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay allows for the real-time monitoring of apoptosis by detecting the externalization of phosphatidylserine (PS), an early marker of apoptosis.[14][15][16][17]
Principle of the RealTime-Glo™ Annexin V Assay
This assay utilizes an Annexin V-luciferase fusion protein that binds to exposed PS on the surface of apoptotic cells, generating a luminescent signal.[14] A co-administered fluorescent DNA dye enters cells with compromised membrane integrity (necrotic cells) and binds to DNA, producing a fluorescent signal.[14]
Materials
-
Cancer cell line of interest
-
Complete cell culture medium
-
Indolinone derivative stock solution
-
RealTime-Glo™ Annexin V Apoptosis and Necrosis Reagent
-
White, clear-bottom 96-well plates
-
Multimode microplate reader (luminescence and fluorescence capabilities)
Step-by-Step Protocol
-
Cell Seeding:
-
Seed cells in a white, clear-bottom 96-well plate at the same density as in the viability assay.
-
Incubate for 24 hours.
-
-
Reagent and Compound Addition:
-
Prepare the 2X RealTime-Glo™ Annexin V Apoptosis and Necrosis Reagent in complete medium.
-
Prepare 2X serial dilutions of the indolinone derivative in complete medium.
-
Add 50 µL of the 2X compound dilutions to the appropriate wells.
-
Add 50 µL of the 2X assay reagent to all wells.
-
-
Real-Time Measurement:
-
Place the plate in the multimode reader pre-warmed to 37°C.
-
Measure luminescence and fluorescence at regular intervals (e.g., every 30-60 minutes) for the desired duration of the experiment (e.g., up to 48 hours).
-
-
Data Analysis:
-
Plot the luminescence (apoptosis) and fluorescence (necrosis) signals over time for each compound concentration.
-
Compare the kinetic profiles of treated cells to the vehicle control to determine the onset and magnitude of apoptosis and necrosis.
-
Protocol 3: Target Engagement and Kinase Inhibition (Western Blotting for Phosphorylated Proteins)
To confirm that the indolinone derivative is inhibiting its intended kinase target, a Western blot analysis of the phosphorylation status of the kinase or its direct downstream substrate is performed.[18] A decrease in the phosphorylation signal upon compound treatment indicates target engagement and inhibition.
Principle of Western Blotting for Phospho-Proteins
This technique involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the phosphorylated form of the target protein.[19]
Materials
-
Cancer cell line with known expression of the target kinase
-
Complete cell culture medium
-
Indolinone derivative stock solution
-
Lysis buffer supplemented with protease and phosphatase inhibitors
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (phospho-specific and total protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Step-by-Step Protocol
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with the indolinone derivative at various concentrations (e.g., 0.1x, 1x, and 10x the IC50 value) for a short duration (e.g., 1-4 hours).
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA or Bradford assay.
-
-
Gel Electrophoresis and Transfer:
-
Denature the protein lysates by boiling in SDS sample buffer.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against the total (non-phosphorylated) form of the target protein to ensure equal protein loading.
-
Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
-
Trustworthiness and Validation
The reliability of these protocols is contingent upon proper experimental design and validation. Key considerations include:
-
Assay Qualification: For later-stage development, assays should be qualified to demonstrate their suitability for their intended purpose.[20]
-
Controls: The inclusion of appropriate positive, negative, and vehicle controls is essential for data interpretation.
-
Reproducibility: Experiments should be performed with biological and technical replicates to ensure the reproducibility of the results.
-
Regulatory Guidance: For compounds intended for clinical development, it is crucial to adhere to regulatory guidelines for potency and bioassay validation.[21][22][23][24]
Conclusion
The systematic application of the cell-based assays described in this guide will enable a thorough characterization of the biological activity of novel indolinone derivatives. By elucidating their effects on cell viability, apoptosis, and target kinase activity, researchers can gain valuable insights into their therapeutic potential and advance the development of new and effective anticancer agents.
References
-
Growing Science. (2023, June 10). An overview on 2-indolinone derivatives as anticancer agents. Retrieved from [Link]
-
ResearchGate. (2025, August 8). Indolinones as Promising Scaffold as Kinase Inhibitors: A Review. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). 2-Indolinone a versatile scaffold for treatment of cancer: a patent review (2008-2014). Retrieved from [Link]
-
PubMed. (n.d.). Indolinones as promising scaffold as kinase inhibitors: a review. Retrieved from [Link]
-
Molecular and Cellular Biology. (n.d.). SU6656, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling. Retrieved from [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]
-
Wikipedia. (n.d.). Receptor tyrosine kinase. Retrieved from [Link]
-
Biocompare. (n.d.). Apoptosis Assay Kits. Retrieved from [Link]
-
Biology LibreTexts. (2023, August 31). 8.5: Receptor Tyrosine Kinases (RTKs). Retrieved from [Link]
-
Wikipedia. (n.d.). Sunitinib. Retrieved from [Link]
-
BMG LABTECH. (2020, September 1). Kinase assays. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Kinase Activity-Tagged Western Blotting Assay. Retrieved from [Link]
-
FDA. (n.d.). Guidance for Industry Potency Tests for Cellular and Gene Therapy Products. Retrieved from [Link]
-
YouTube. (2023, July 31). RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay. Retrieved from [Link]
-
Cell & Gene. (2024, October 2). A Phase-Appropriate Approach For Assay Validation In Cell Gene Therapies. Retrieved from [Link]
-
Clinical Cancer Research. (2011, December 7). New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. Retrieved from [Link]
-
Azure Biosystems. (n.d.). Western Blotting Guidebook. Retrieved from [Link]
-
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
-
NCBI Bookshelf. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
PMC. (n.d.). Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic of receptor tyrosine kinase (RTK) activation and signaling. Retrieved from [Link]
-
PubMed. (2018, May 8). Selective inhibition of Src family kinases by SU6656 increases bone mass by uncoupling bone formation from resorption in mice. Retrieved from [Link]
-
Charles River. (n.d.). Potency Assay Guide. Retrieved from [Link]
-
MDPI. (2023, March 13). Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents. Retrieved from [Link]
-
PubMed Central. (n.d.). Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST). Retrieved from [Link]
-
PMC. (n.d.). Receptor tyrosine kinases: mechanisms of activation and signaling. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
-
American Journal of Physiology-Cell Physiology. (n.d.). Inhibitory role of Src family tyrosine kinases on Ca2+-dependent insulin release. Retrieved from [Link]
-
Growing Science. (2023, June 27). An overview on 2-indolinone derivatives as anticancer agents. Retrieved from [Link]
-
CASSS. (2024, April 16). Regulatory Considerations of Bioassay Lifecycle Management For Biologics. Retrieved from [Link]
-
YouTube. (2025, January 29). 16 Medicine of the week: Sunitinib. Retrieved from [Link]
-
Regulations.gov. (n.d.). Guidance for Industry. Retrieved from [Link]
-
Molecular and Cellular Biology. (n.d.). SU6656, a Selective Src Family Kinase Inhibitor, Used To Probe Growth Factor Signaling. Retrieved from [Link]
-
ResearchGate. (n.d.). Sunitinib's mechanism of action. Sunitinib is an inhibitor for various.... Retrieved from [Link]
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Application Notes and Protocols: The Synthesis and Utility of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one and its Analogs in Organic Synthesis
Introduction: The Privileged 3,3-Disubstituted Oxindole Scaffold
The indolin-2-one, or oxindole, core is a cornerstone of medicinal chemistry and natural product synthesis. Its rigid, planar structure, combined with multiple points for functionalization, has made it a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds. Of particular significance is the C3 position of the oxindole ring. The creation of a quaternary, all-carbon stereocenter at this position gives rise to 3,3-disubstituted oxindoles, a class of molecules with a remarkable spectrum of biological activities, including potent anticancer, anti-inflammatory, and antiviral properties.[1] This guide focuses on the synthesis and synthetic applications of a representative member of this class, 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one, and provides a broader context for the utility of related 3-alkyl-3-hydroxyindolin-2-ones as versatile intermediates in modern organic synthesis and drug discovery.
Strategic Synthesis of the 3-Alkyl-3-hydroxyindolin-2-one Core
The construction of the tertiary alcohol at the C3 position of the oxindole is a key synthetic challenge. The most direct and widely employed methods involve the nucleophilic addition of carbon-based nucleophiles to the highly electrophilic C3 carbonyl of an isatin precursor.
Core Synthetic Strategy: Nucleophilic Addition to Isatins
The general approach to synthesizing compounds like 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one involves a two-stage process: first, the synthesis of the requisite N-substituted, 5-hydroxyisatin, followed by a Grignard reaction to install the ethyl group and form the tertiary alcohol.
Figure 1: General synthetic workflow for 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one.
Protocol 1: Synthesis of the Precursor, 5-Hydroxy-1-methylisatin
The synthesis of the isatin precursor is paramount. The Sandmeyer isatin synthesis is a classic and reliable method, starting from an appropriately substituted aniline.[2][3]
Step 1a: Sandmeyer Synthesis of 5-Hydroxyisatin
This procedure is adapted from the general Sandmeyer methodology for isatin synthesis.[2][3][4]
-
Reaction:
-
In a large flask, dissolve chloral hydrate (1.1 eq) in water.
-
Add crystallized sodium sulfate, followed by a solution of p-aminophenol (1.0 eq) in water containing hydrochloric acid.
-
Add a solution of hydroxylamine hydrochloride (1.5 eq) in water.
-
Heat the resulting suspension. An isonitrosoacetanilide intermediate will form.
-
Isolate the intermediate by filtration.
-
Slowly add the dried isonitrosoacetanilide to pre-heated concentrated sulfuric acid (e.g., 75 °C). The temperature will rise.
-
After the initial exotherm subsides, heat the mixture to complete the cyclization.
-
Pour the reaction mixture onto crushed ice to precipitate the crude 5-hydroxyisatin.
-
Purify by recrystallization or by dissolution in aqueous base and reprecipitation with acid.
-
Step 1b: N-Methylation
-
Reaction:
-
Suspend 5-hydroxyisatin (1.0 eq) in a suitable solvent such as DMF or acetone.
-
Add a base such as potassium carbonate (1.5-2.0 eq).
-
Add methyl iodide (1.2 eq) dropwise.
-
Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-hydroxy-1-methylisatin.
-
Protocol 2: Grignard Reaction to form 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one
The Grignard reaction is a robust method for forming carbon-carbon bonds via the addition of an organomagnesium halide to a carbonyl group.[5][6][7]
-
Safety Precautions: Grignard reagents are highly reactive, sensitive to moisture and air, and their preparation is exothermic. All glassware must be rigorously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents are essential.[5]
-
Materials:
-
5-Hydroxy-1-methylisatin
-
Magnesium turnings
-
Ethyl bromide
-
Anhydrous diethyl ether or THF
-
Anhydrous HCl in ether or saturated aqueous ammonium chloride solution
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk line or nitrogen balloon)
-
-
Procedure:
-
Preparation of Ethylmagnesium Bromide:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small portion of a solution of ethyl bromide (1.2 eq) in anhydrous diethyl ether via the dropping funnel.
-
The reaction should initiate, as evidenced by bubbling and a color change. If not, gentle warming may be required.
-
Once initiated, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.[8]
-
-
Addition to Isatin:
-
Cool the freshly prepared ethylmagnesium bromide solution to 0 °C in an ice-water bath.
-
Dissolve 5-hydroxy-1-methylisatin (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the isatin solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10 °C.[5]
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until TLC analysis indicates complete consumption of the isatin.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography to afford 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one.
-
-
Synthetic Utility and Applications
The 3-hydroxy-3-alkylindolin-2-one scaffold is not merely a final product but a versatile synthetic intermediate. The tertiary hydroxyl group can be a handle for further transformations, and the overall structure is a key pharmacophore in drug development.
Transformations of the 3-Hydroxy Group
The tertiary alcohol at C3 is a key functional group for subsequent synthetic manipulations.
-
Dehydration to Alkenes: The hydroxyl group can be eliminated under acidic or basic conditions to form a 3-ethylideneindolin-2-one. This exocyclic double bond can then participate in various reactions, including Michael additions and cycloadditions.[9]
-
Substitution Reactions: The hydroxyl group can be converted into a good leaving group (e.g., by tosylation) and subsequently displaced by a variety of nucleophiles to introduce further diversity at the C3 position.
-
Rearrangements: Under certain conditions, 3-hydroxyoxindoles can undergo rearrangement to form other heterocyclic systems, such as benzoxazinones.[10]
-
Formation of Spirooxindoles: The 3-hydroxyoxindole can be a precursor to spirocyclic systems, which are of great interest in medicinal chemistry. For example, intramolecular cyclization reactions can lead to the formation of spiro[indolin-3,2'-furan]-2-ones or other spirocycles.[11][12][13]
Figure 2: Synthetic utility of the 3-hydroxyindolin-2-one core.
Applications in Drug Discovery and Medicinal Chemistry
The 3,3-disubstituted oxindole motif is a well-established pharmacophore. The substituents at the C3 position play a crucial role in modulating the biological activity of these compounds.
-
Kinase Inhibition: Many 3,3-disubstituted oxindoles are potent inhibitors of various protein kinases, which are key targets in cancer therapy. For instance, Sunitinib, an approved anticancer drug, features a related 3-substituted indolin-2-one core. The substituents on the oxindole ring and at the C3 position are critical for binding to the ATP-binding pocket of kinases.
-
Anti-inflammatory and Antioxidant Activity: Derivatives of 5-hydroxyisatin have been investigated for their antioxidant properties.[14] Furthermore, certain 3-substituted-indolin-2-one derivatives have shown potent anti-inflammatory activity.
Data Presentation: Substrate Scope of Nucleophilic Additions to Isatins
The Grignard reaction is just one of many nucleophilic additions to isatins. The reaction is broadly applicable to a range of isatins and nucleophiles, as illustrated in the following table which summarizes representative yields from the literature for similar transformations.
| Entry | Isatin Derivative | Nucleophile | Product | Yield (%) | Reference |
| 1 | N-Methylisatin | Phenylmagnesium bromide | 3-Hydroxy-1-methyl-3-phenylindolin-2-one | ~90% | Adapted from general procedures |
| 2 | Isatin | Ethylmagnesium bromide | 3-Ethyl-3-hydroxyindolin-2-one | High | General knowledge, specific yield varies |
| 3 | 5-Nitroisatin | Phenylacetylene/Zn(OTf)₂ | 3-Hydroxy-5-nitro-3-(phenylethynyl)indolin-2-one | 96% | [14] |
| 4 | N-Benzylisatin | Acetophenone/Piperidine | 1-Benzyl-3-hydroxy-3-(2-oxo-2-phenylethyl)indolin-2-one | High | [15] |
| 5 | N-Acetylisatin | Various Aryl Iodides/Ni-cat | 3-Aryl-3-hydroxy-1-acetylindolin-2-ones | 60-90% | Adapted from related Ni-catalyzed arylations |
Conclusion
3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one serves as an excellent model for understanding the synthesis and application of the broader class of 3-alkyl-3-hydroxyindolin-2-ones. The synthetic routes to these molecules are well-established, relying on classic organic reactions such as the Sandmeyer isatin synthesis and the Grignard reaction. The resulting tertiary alcohol at the C3 position is a versatile functional handle for further synthetic transformations, opening up avenues to a wide array of complex heterocyclic structures, including medicinally relevant spirooxindoles. The prevalence of the 3,3-disubstituted oxindole core in numerous biologically active compounds underscores the importance of these synthetic methods for researchers in drug discovery and development. The protocols and strategies outlined in this guide provide a solid foundation for the synthesis and exploration of this valuable class of molecules.
References
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Omprakash H N. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review. Organic & Medicinal Chem IJ, 5(4): 555671. [Link]
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Organic Chemistry Tutor. (2023). Dehydration of Alcohols | Synthesis of Alkenes. YouTube. [Link]
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ResearchGate. (2023). 3-Hydroxyoxindole derivatives and their synthesis. ResearchGate. [Link]
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Patil, S. A., et al. (2012). Synthesis and screening of biologically significant 5-hydroxy isatin derivatives for antioxidant activity. PubMed. [Link]
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Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Chemistry LibreTexts. [Link]
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ResearchGate. (2024). Substrate scope of isatins.[a] [a] Reaction conditions: 1 a (0.1 mmol), 2 (1.0 mmol), Zn(OCOCF3)2 (10 mol%), L1 (10 mol%), and Et3N (0.07 mmol) in of MTBE (0.5 mL), 60 °. Isolated yields were given by chromatography on silica gel. The enantiomeric excess values were determined by chiral HPLC analysis. ResearchGate. [Link]
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Zhou, F., et al. (2010). Catalytic enantioselective synthesis of 3,3-disubstituted oxindoles. Accounts of Chemical Research, 43(10), 1288-1300. [Link]
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ResearchGate. (2024). Substrate scope of isatins. General conditions: 1 (0.50 mmol), 2 (1.50 mmol), AgOAc (0.025 mmol), 1,4‐dioxane (2.0 mL). Isolated yield after silica gel column chromatography. ResearchGate. [Link]
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Wu, Y., et al. (2017). Synthesis of spiro[dihydropyridine-oxindoles] via three-component reaction of arylamine, isatin and cyclopentane-1,3-dione. Beilstein Journal of Organic Chemistry, 13, 1846-1852. [Link]
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Aziz, A., et al. (2020). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 10(62), 37651-37675. [Link]
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Zhu, L., et al. (2014). The Lewis acid catalyzed, three-component reaction of isatin and two 1,3-dicarbonyl compounds is reported. PubMed Central. [Link]
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Jasperse, C. (n.d.). Grignard Reaction. Chem 355. [Link]
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Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Reactions of N,3-diarylpropiolamides with arenes under superelectrophilic activation: synthesis of 4,4-diaryl-3,4-dihydroquinolin-2(1H)-ones and their derivatives. ResearchGate. [Link]
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YouTube. (2019). ETHYLMAGNESIUM BROMIDE (grignard reagent) SYNTHESIS part 3. YouTube. [Link]
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ResearchGate. (2024). Substrate Scope for Human Histone Lysine Acetyltransferase KAT8. ResearchGate. [Link]
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ResearchGate. (2024). Substrates scope for the synthesis of isatin derivatives through dearomatisation of indoles. Reaction conditions. ResearchGate. [Link]
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ResearchGate. (2020). Synthesis of Sandmeier Isatin. ResearchGate. [Link]
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Organic Syntheses. (n.d.). Isatin. Organic Syntheses. [Link]
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MDPI. (2022). Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. MDPI. [Link]
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ResearchGate. (2022). Synthesis of 2-Hydroxy-3-indolinones and 3-Hydroxy-2-indolinones by Anionic Cyclization, in situ Oxidation and Rearrangement. ResearchGate. [Link]
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Becerra, D., et al. (2020). Synthesis of N-substituted 3-(2-aryl-2-oxoethyl)-3-hydroxyindolin-2-ones and their conversion to N-substituted (E)-3-(2-aryl-2-oxoethylidene)indolin-2-ones: synthetic sequence, spectroscopic characterization and structures of four 3-hydroxy compounds and five. Acta Crystallographica Section C: Structural Chemistry, 76(5), 433-445. [Link]
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Application Notes and Protocols for High-Throughput Screening of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one Analogs
Abstract
The indolin-2-one scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer and anti-inflammatory properties[1][2][3][4][5]. This has led to significant interest in exploring novel analogs for therapeutic potential. This document provides a comprehensive guide for the high-throughput screening (HTS) of a focused library of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one analogs. Based on the structural features of the core molecule, we hypothesize a potential neuroprotective effect mediated through the inhibition of monoamine oxidase B (MAO-B) and the mitigation of oxidative stress. Consequently, this guide details a robust primary biochemical screen for MAO-B inhibition, followed by a cell-based secondary assay to confirm antioxidant activity. We further delineate protocols for data analysis, hit validation, and confirmation to ensure the identification of high-quality lead compounds for further drug development.
Introduction: The Rationale for Screening Indolin-2-one Analogs
The 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one core represents a promising starting point for the discovery of novel therapeutics. The indolin-2-one nucleus is a key component of several approved drugs and clinical candidates, often targeting kinase enzymes[3][4]. However, the diverse biological activities reported for this class of compounds suggest a broader range of potential targets[2][5]. Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine and other neurotransmitters in the brain. Its inhibition is a validated therapeutic strategy for Parkinson's disease, and emerging evidence suggests its role in other neurodegenerative conditions. Furthermore, the activity of MAO-B contributes to oxidative stress through the production of hydrogen peroxide, a reactive oxygen species (ROS)[6]. Given these considerations, a high-throughput screening campaign targeting MAO-B is a logical first step in elucidating the therapeutic potential of this analog series.
This application note will guide researchers through the entire HTS workflow, from the initial assay development to the final hit validation, providing both the "how" and the "why" behind each step.
The Screening Cascade: A Multi-Faceted Approach to Hit Identification
A successful HTS campaign relies on a tiered approach to eliminate false positives and prioritize the most promising compounds. Our proposed screening cascade is designed to first identify direct inhibitors of MAO-B and then to confirm their activity in a more physiologically relevant cellular context.
Caption: High-throughput screening cascade for the identification of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one analog hits.
Primary Screening: Biochemical MAO-B Inhibition Assay
The primary screen will utilize a robust and sensitive fluorometric assay to directly measure the inhibition of recombinant human MAO-B. This assay is well-suited for HTS due to its simplicity, speed, and automation compatibility[7][8][9]. The principle of this assay is the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-B-catalyzed oxidation of its substrate[7][8].
Assay Principle
The MAO-B enzyme catalyzes the oxidative deamination of a substrate (e.g., tyramine), producing an aldehyde, ammonia, and H₂O₂. The generated H₂O₂ then reacts with a fluorogenic probe in the presence of a developer to produce a highly fluorescent product. The fluorescence intensity is directly proportional to the amount of H₂O₂ produced and thus to the MAO-B activity. Inhibitors of MAO-B will reduce the rate of H₂O₂ production, resulting in a decreased fluorescence signal.
Caption: Principle of the fluorometric MAO-B inhibition assay.
Detailed Protocol: Primary MAO-B Inhibition HTS
This protocol is designed for a 384-well plate format.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B Assay Buffer
-
MAO-B Substrate (e.g., Tyramine)
-
Fluorogenic Probe (e.g., GenieRed Probe)[8]
-
Developer
-
Positive Control Inhibitor (e.g., Selegiline)
-
3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one analog library dissolved in DMSO
-
384-well black, flat-bottom plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with fluorescence detection capabilities (Excitation/Emission ~535/587 nm)
Procedure:
-
Compound Plating:
-
Using an automated liquid handler, dispense 100 nL of each analog from the library (typically at 10 mM in DMSO) into individual wells of the 384-well assay plate.
-
For controls, dispense 100 nL of DMSO into the negative control wells and 100 nL of the positive control inhibitor (e.g., Selegiline at a final concentration of 10 µM) into the positive control wells.
-
-
Enzyme Preparation and Addition:
-
Prepare the MAO-B enzyme working solution by diluting the enzyme stock in MAO-B Assay Buffer to the desired concentration. The optimal concentration should be determined empirically during assay development to ensure a robust signal-to-background ratio.
-
Add 10 µL of the MAO-B enzyme working solution to each well containing the compounds and controls.
-
-
Pre-incubation:
-
Mix the plate gently on a plate shaker for 1 minute.
-
Incubate the plate for 15 minutes at 37°C to allow for the interaction between the compounds and the enzyme.
-
-
Reaction Initiation:
-
Prepare the substrate/probe working solution by mixing the MAO-B substrate, fluorogenic probe, and developer in MAO-B Assay Buffer according to the manufacturer's instructions.
-
Add 10 µL of the substrate/probe working solution to each well to initiate the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence intensity (Excitation/Emission ~535/587 nm) every minute for 30 minutes.
-
Data Analysis and Hit Selection
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic read.
-
Calculate the percentage of inhibition for each compound using the following formula: % Inhibition = (1 - (Slope_compound - Slope_positive_control) / (Slope_negative_control - Slope_positive_control)) * 100
-
Assess Assay Quality: Calculate the Z'-factor for each plate to ensure the robustness of the assay. The Z'-factor is a measure of the statistical effect size and is used to evaluate the quality of an HTS assay[10][11][12][13]. Z' = 1 - (3 * (SD_positive_control + SD_negative_control)) / |Mean_positive_control - Mean_negative_control|
-
Hit Selection: A common threshold for primary hit selection is a percentage inhibition of ≥ 50%[14]. Compounds meeting this criterion are considered "primary hits" and are advanced to the secondary screening stage. There are two main strategies for hit selection: picking top performers based on their effect size or selecting compounds that meet a pre-set threshold[15].
Secondary Screening: Cell-Based Antioxidant Assay
Primary hits from the biochemical assay will be further evaluated in a cell-based assay to confirm their potential neuroprotective effects by measuring their ability to reduce intracellular reactive oxygen species (ROS). The DCFDA (2',7'-dichlorodihydrofluorescein diacetate) assay is a widely used method for this purpose[16][17][18].
Assay Principle
DCFDA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to a non-fluorescent form, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF)[16]. The fluorescence intensity is proportional to the level of intracellular ROS. Compounds with antioxidant activity will scavenge ROS, thereby reducing the oxidation of DCFDA and leading to a decrease in fluorescence.
Detailed Protocol: DCFDA Assay
This protocol is designed for a 96-well plate format and uses a human neuroblastoma cell line (e.g., SH-SY5Y) as a relevant cell model.
Materials:
-
SH-SY5Y cells
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
DCFDA solution
-
Oxidative stress inducer (e.g., H₂O₂)
-
Primary hit compounds
-
Positive control antioxidant (e.g., N-acetylcysteine)
-
96-well clear-bottom black plates
-
Fluorescence microscope or plate reader (Excitation/Emission ~485/535 nm)
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells into a 96-well clear-bottom black plate at a density of 2 x 10⁴ cells per well.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the primary hit compounds in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with a positive control antioxidant and a vehicle control (DMSO).
-
Incubate for 1 hour at 37°C.
-
-
DCFDA Staining:
-
Remove the compound-containing medium and wash the cells once with warm PBS.
-
Add 100 µL of 20 µM DCFDA solution in PBS to each well and incubate for 30 minutes at 37°C in the dark[17].
-
-
Induction of Oxidative Stress:
-
Remove the DCFDA solution and wash the cells once with warm PBS.
-
Add 100 µL of a freshly prepared solution of H₂O₂ (e.g., 100 µM) in PBS to all wells except for the unstressed control wells.
-
Incubate for 1 hour at 37°C.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity using a fluorescence plate reader (Excitation/Emission ~485/535 nm)[17].
-
Data Analysis and Hit Confirmation
-
Calculate the percentage of ROS scavenging for each compound at each concentration.
-
Generate dose-response curves by plotting the percentage of ROS scavenging against the logarithm of the compound concentration.
-
Determine the IC₅₀ value (the concentration at which 50% of ROS production is inhibited) for each active compound.
-
Confirmed Hits: Compounds that exhibit a clear dose-dependent antioxidant effect with a reasonable IC₅₀ value are considered "confirmed hits."
Hit Validation: Ensuring the Quality of Lead Candidates
Confirmed hits must undergo further validation to eliminate any remaining artifacts and to build confidence in their mechanism of action before committing to more resource-intensive studies.
Orthogonal MAO-B Assay
To rule out assay-specific artifacts, confirmed hits should be tested in an orthogonal MAO-B inhibition assay that utilizes a different detection technology. The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is an excellent choice for this purpose[19][20][21][22][23].
AlphaLISA Principle: This bead-based immunoassay measures the interaction of molecules in close proximity[22]. For a MAO-B assay, one could design a competitive binding assay where a biotinylated tracer compound that binds to MAO-B competes with the hit compound. A decrease in the AlphaLISA signal would indicate that the hit compound is binding to MAO-B.
Structure-Activity Relationship (SAR) Analysis
The screening of an analog library allows for the preliminary assessment of the structure-activity relationship (SAR). By comparing the activity of structurally related compounds, initial insights into the chemical features required for MAO-B inhibition and antioxidant activity can be gained. This analysis helps in prioritizing chemical scaffolds for further optimization[24].
Quantitative Data Summary and Interpretation
All quantitative data from the screening cascade should be compiled into clear and concise tables for easy comparison and interpretation.
Table 1: Primary HTS Data Summary
| Compound ID | % Inhibition at 10 µM | Hit (Yes/No) |
| Analog-001 | 85.2 | Yes |
| Analog-002 | 12.5 | No |
| ... | ... | ... |
| Selegiline | 98.7 | Positive Control |
| DMSO | 0.5 | Negative Control |
Table 2: Secondary Assay and Hit Validation Data
| Compound ID | MAO-B IC₅₀ (µM) | DCFDA IC₅₀ (µM) | Orthogonal Assay Confirmation |
| Analog-001 | 1.2 | 5.8 | Confirmed |
| ... | ... | ... | ... |
Conclusion and Future Directions
This application note provides a comprehensive and scientifically rigorous framework for the high-throughput screening of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one analogs. By following the outlined protocols for primary screening, secondary confirmation, and hit validation, researchers can confidently identify and prioritize promising lead candidates for the development of novel neuroprotective therapeutics. Future work will involve further optimization of the lead compounds to improve their potency, selectivity, and pharmacokinetic properties, ultimately leading to in vivo efficacy studies.
References
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A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery World. [Link]
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A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [Link]
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Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents. (2016). Molecules. [Link]
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Assay performance and the Z'-factor in HTS. (2023). Drug Target Review. [Link]
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On HTS: Hit Selection. (2024). Science and Technology of Assay Development. [Link]
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Screening of new antioxidant molecules using flow cytometry. (2000). Free Radical Biology and Medicine. [Link]
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Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). Assay Genie. [Link]
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Interpreting and Validating Results from High-Throughput Screening Approaches. National Center for Biotechnology Information. [Link]
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Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. (2021). Molecules. [Link]
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Neuroprotective Strategies by HTS of Adult Stem Cells | Protocol Preview. (2022). JoVE. [Link]
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Hit Picking vs. Hit Selection: What's the Difference?. (2024). LabKey. [Link]
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Z-factor. Wikipedia. [Link]
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Calculating a Z-factor to assess the quality of a screening assay. GraphPad. [Link]
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Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds. (2016). Scientific Reports. [Link]
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A protocol for high-throughput screening for immunomodulatory compounds using human primary cells. (2021). STAR Protocols. [Link]
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High-throughput screening-compatible single-step protocol to differentiate embryonic stem cells in neurons. (2008). Stem Cells and Development. [Link]
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What is the exact protocol of ROS measurement using DCFDA?. ResearchGate. [Link]
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Hit Identification and Optimization in Virtual Screening: Practical Recommendations Based Upon a Critical Literature Analysis. (2012). Journal of Chemical Information and Modeling. [Link]
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Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. (2021). Molecules. [Link]
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Z-factors. BIT 479/579 High-throughput Discovery. [https://canvas. REPORTER: canvas.ncsu.edu/courses/12345/pages/z-factors]([Link]. REPORTER: canvas.ncsu.edu/courses/12345/pages/z-factors)
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primary high-throughput screening (hts) data quality control review. ResearchGate. [Link]
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Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. (2023). ACS Omega. [Link]
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Design, synthesis and bio-evaluation of indolin-2-ones as potential antidiabetic agents. (2023). Future Medicinal Chemistry. [Link]
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Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Creative Biolabs. [Link]
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Development of AlphaLISA high throughput technique to screen for small molecule inhibitors targeting protein arginine methyltran. IU Indianapolis ScholarWorks. [Link]
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Testing the Neuroprotective Properties of PCSO-524® Using a Neuronal Cell Cycle Suppression Assay. (2018). Marine Drugs. [Link]
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ROS Assay Kit Protocol. Cell Biolabs. [Link]
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On HTS: Z-factor. (2023). Science and Technology of Assay Development. [Link]
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An Overview on Assay Methods to Quantify ROS and Enzymatic Antioxidants in Erythrocytes and Spermatozoa of Small Domestic Ruminants. (2022). Antioxidants. [Link]
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High-throughput screening of compound neurotoxicity using 3D-cultured neural stem cells on a 384-pillar plate. (2019). Current Protocols in Stem Cell Biology. [Link]
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A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. (2009). The Open Drug Discovery Journal. [Link]
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Application Notes and Protocols: Techniques for Incorporating Indolinones into Bioactive Scaffolds
Introduction: The Indolinone Core - A Privileged Scaffold in Modern Drug Discovery
The indolinone, or 2-oxindole, scaffold is a cornerstone in medicinal chemistry, celebrated for its structural versatility and wide-ranging biological activities.[1] This bicyclic heterocyclic system, consisting of a benzene ring fused to a pyrrolidone ring, is a prominent feature in numerous natural products and FDA-approved pharmaceuticals.[1][2] Its prevalence in drug design stems from the ability to readily functionalize multiple positions on the core structure, enabling fine-tuning of steric, electronic, and physicochemical properties to achieve desired therapeutic effects.[3][4] Indolinone derivatives have demonstrated significant efficacy as anticancer, anti-inflammatory, antiviral, and antimicrobial agents, making them a high-priority target for drug development professionals.[5][6][7][8]
This guide provides an in-depth exploration of key synthetic strategies for incorporating the indolinone core into diverse and complex bioactive scaffolds. We will move beyond simple procedural lists to dissect the causality behind experimental choices, offering field-proven insights to empower researchers in their synthetic endeavors. The protocols described herein are designed to be self-validating, with clear guidance on purification and characterization to ensure scientific integrity.
Strategy 1: Knoevenagel Condensation for C3-Position Functionalization
The Knoevenagel condensation is a robust and highly reliable method for introducing exocyclic double bonds at the C3-position of the indolinone ring.[9] This reaction involves the condensation of the active C3-methylene group of an oxindole (or the C3-carbonyl of an isatin) with a carbonyl compound or an active methylene compound, respectively.[9][10] The resulting 3-ylideneoxindoles are not only potent bioactive molecules in their own right but also serve as versatile Michael acceptors for further synthetic transformations.[3]
The choice of a weak base, such as piperidine or pyridine, as a catalyst is critical. A strong base could induce an undesired self-condensation of the aldehyde or ketone reactant, reducing the yield of the target product.[9] The reaction proceeds through a nucleophilic addition to the carbonyl group, followed by dehydration to form the characteristic α,β-unsaturated product.[9]
Workflow for Knoevenagel Condensation
Caption: General workflow for synthesizing 3-ylideneoxindoles via Knoevenagel condensation.
Protocol 1: Synthesis of (Z)-3-(4-chlorobenzylidene)indolin-2-one
This protocol details the synthesis of a 3-ylideneoxindole derivative, a common scaffold in kinase inhibitors.
Materials:
-
Indolin-2-one (Oxindole): 1.0 mmol, 133.2 mg
-
4-chlorobenzaldehyde: 1.1 mmol, 154.6 mg
-
Piperidine: 0.2 mmol, 20 µL
-
Absolute Ethanol: 10 mL
-
Deionized Water
Equipment:
-
50 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
To the 50 mL round-bottom flask, add indolin-2-one (1.0 mmol) and 4-chlorobenzaldehyde (1.1 mmol).
-
Add 10 mL of absolute ethanol to the flask.
-
Stir the mixture at room temperature until the solids are partially dissolved.
-
Add piperidine (0.2 mmol) to the mixture using a micropipette.
-
Equip the flask with a reflux condenser and heat the reaction mixture to reflux (approx. 78-80°C) with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 30% ethyl acetate in hexane). The reaction is typically complete within 2-4 hours.
-
Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A yellow precipitate should form.
-
Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with 5 mL of cold ethanol, followed by 10 mL of deionized water to remove any residual catalyst and unreacted starting materials.
-
Dry the product under vacuum to yield the pure (Z)-3-(4-chlorobenzylidene)indolin-2-one.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. The formation of the exocyclic double bond can be confirmed by the appearance of a characteristic vinylic proton signal in the ¹H NMR spectrum.
| Reactant 1 (Indolinone) | Reactant 2 (Aldehyde) | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| Indolin-2-one | 4-chlorobenzaldehyde | Piperidine | Ethanol | 3 | ~90% | [10] |
| 5-Bromo-indolin-2-one | Benzaldehyde | Piperidine | Ethanol | 4 | ~85% | [10] |
| Indolin-2-one | Indole-3-carboxaldehyde | Piperidine | Ethanol | 5 | ~88% | [11] |
Strategy 2: Mannich Reaction for N1-Position Aminomethylation
The Mannich reaction is a powerful three-component condensation reaction that provides an efficient route to C-aminoalkylation.[12] In the context of indolinone chemistry, it is frequently used to functionalize the acidic N-H proton at the N1 position of isatin (1H-indole-2,3-dione).[12][13] The reaction involves isatin, an aldehyde (typically formaldehyde), and a primary or secondary amine.[14] The resulting "Mannich bases" are valuable precursors for more complex molecules and often exhibit significant biological activity themselves.[13][15]
The mechanism proceeds via the formation of an Eschenmoser-like salt (iminium ion) from the amine and formaldehyde. The deprotonated isatin nitrogen then acts as a nucleophile, attacking the iminium ion to form the N-aminomethylated product. The higher acidity and steric accessibility of the N1 proton of isatin compared to other potential sites favor this regioselectivity.[12]
Workflow for the Mannich Reaction
Caption: Mechanistic overview of the isatin Mannich reaction.
Protocol 2: Synthesis of 1-(Piperidin-1-ylmethyl)indoline-2,3-dione
This protocol outlines a standard procedure for synthesizing an N1-substituted isatin Mannich base.
Materials:
-
Isatin: 1.0 mmol, 147.1 mg
-
Formaldehyde (37% aqueous solution): 1.5 mmol, 112 µL
-
Piperidine: 1.2 mmol, 119 µL
-
Ethanol: 15 mL
Equipment:
-
50 mL round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Büchner funnel and filter paper
-
Standard laboratory glassware
Procedure:
-
Suspend isatin (1.0 mmol) in 15 mL of ethanol in a 50 mL round-bottom flask.
-
Stir the suspension at room temperature.
-
In a separate vial, mix formaldehyde (1.5 mmol) and piperidine (1.2 mmol) and cool the mixture in an ice bath.
-
Add the cooled formaldehyde-piperidine mixture dropwise to the isatin suspension over 5 minutes with vigorous stirring.
-
Continue stirring the reaction mixture at room temperature. The initial orange suspension will gradually change as the product forms.
-
The reaction is typically complete within 1-2 hours. Monitor completion by TLC, observing the disappearance of the isatin spot.
-
A precipitate will form. Cool the flask in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the product with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product in a vacuum oven to obtain the pure Mannich base.
Characterization: Successful synthesis is confirmed by ¹H NMR, where new signals corresponding to the methylene bridge (-CH₂-) and the piperidine ring protons will be observed, along with the disappearance of the N-H proton signal from isatin.
| Isatin Derivative | Amine | Time (h) | Yield (%) | Reference |
| Isatin | Piperidine | 1.5 | >90% | [12] |
| Isatin | Morpholine | 2 | >85% | [13] |
| 5-Chloroisatin | N-methylpiperazine | 2 | ~88% | [15] |
Strategy 3: [3+2] Cycloaddition for Spirooxindole Synthesis
The construction of spirooxindoles, where the C3-carbon of the indolinone core serves as a spirocyclic center, is a significant challenge in synthetic chemistry. The [3+2] cycloaddition reaction is a highly elegant and stereoselective method to achieve this.[16][17] A common approach involves the in situ generation of an azomethine ylide from the condensation of isatin and a secondary amino acid (like sarcosine or proline). This 1,3-dipole then reacts with a dipolarophile (an electron-deficient alkene) to construct a five-membered pyrrolidine ring spiro-fused at the C3-position of the oxindole.[18]
This one-pot, multicomponent reaction is prized for its atom economy and its ability to generate molecular complexity rapidly.[18] The stereochemical outcome of the reaction can often be controlled, leading to specific diastereomers, which is crucial for developing pharmacologically active agents.[19]
Mechanism of [3+2] Cycloaddition
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Application Notes and Protocols for In Vitro Characterization of Novel IAP Antagonists Derived from GDC-0152 (CAS 120713-59-9)
Introduction: Targeting the Inhibitors of Apoptosis Proteins (IAPs)
The evasion of apoptosis is a hallmark of cancer, enabling malignant cells to survive and proliferate despite cellular damage and therapeutic interventions. The Inhibitor of Apoptosis Proteins (IAPs) are key regulators of this process, functioning as endogenous brakes on the apoptotic machinery.[1][2] Overexpression of IAPs, such as XIAP, cIAP1, and cIAP2, is frequently observed in various malignancies and is often associated with therapeutic resistance and poor prognosis.[3] These proteins exert their anti-apoptotic effects primarily by binding to and inhibiting caspases, the principal executioners of apoptosis.[3]
GDC-0152 (also known as a SMAC mimetic) is a potent pan-IAP antagonist that mimics the endogenous IAP inhibitor, SMAC/Diablo.[4][5] It binds to the BIR (Baculoviral IAP Repeat) domains of XIAP, cIAP1, cIAP2, and ML-IAP, thereby disrupting their ability to inhibit caspases and promoting apoptotic cell death.[4][6][7][8] GDC-0152 has been shown to induce caspase activation, decrease cell viability in cancer cell lines, and promote the degradation of cIAP1.[6][7]
This document provides a comprehensive guide for the in vitro characterization of novel compounds derived from the GDC-0152 scaffold. The following protocols are designed to assess the biochemical and cellular activities of these derivatives, providing a robust framework for identifying promising lead candidates for further development.
I. Biochemical Characterization: Assessing Direct IAP Engagement
The initial step in characterizing novel GDC-0152 derivatives is to determine their direct binding affinity and inhibitory potency against the target IAP proteins.
Rationale for Target Engagement Assays
Directly measuring the binding of a compound to its purified target protein is crucial for establishing a structure-activity relationship (SAR). These assays confirm that the compound engages the intended target and provide quantitative measures of binding affinity (e.g., Kᵢ, Kᴅ) and inhibitory concentration (IC₅₀). This information is fundamental for optimizing the chemical scaffold for improved potency and selectivity.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Surface Plasmon Resonance (SPR) is a label-free technology that allows for the real-time measurement of molecular interactions.[9][10] It provides detailed kinetic information, including association (kₐ) and dissociation (kᏧ) rates, from which the equilibrium dissociation constant (Kᴅ) can be calculated.
Caption: Workflow for SPR-based analysis of compound binding to IAP proteins.
-
Immobilization of XIAP-BIR3:
-
Recombinantly express and purify the BIR3 domain of human XIAP.
-
Activate a CM5 sensor chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.
-
Immobilize XIAP-BIR3 to the desired response units (RU) on the active surface via amine coupling.[11]
-
Deactivate excess reactive groups with 1 M ethanolamine-HCl.
-
-
Binding Analysis:
-
Prepare a dilution series of the test compound in a suitable running buffer (e.g., HBS-EP+).
-
Inject the compound dilutions over the immobilized XIAP-BIR3 surface at a constant flow rate.
-
Monitor the association and dissociation phases in real-time.
-
After each injection, regenerate the sensor surface using a mild regeneration solution (e.g., a short pulse of low pH buffer).
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic parameters (kₐ, kᏧ) and the equilibrium dissociation constant (Kᴅ).
-
Table 1: Example Binding Affinity Data for GDC-0152 Derivatives
| Compound | Target IAP | Kᵢ (nM)[6][7][8] |
| GDC-0152 | XIAP-BIR3 | 28 |
| cIAP1-BIR3 | 17 | |
| cIAP2-BIR3 | 43 | |
| ML-IAP-BIR | 14 | |
| Derivative A | XIAP-BIR3 | Experimental Value |
| Derivative B | XIAP-BIR3 | Experimental Value |
II. Cellular Activity: Assessing the Pro-Apoptotic Effects
Following biochemical confirmation of target engagement, the next critical step is to evaluate the cellular consequences of IAP antagonism. These assays determine the ability of the novel compounds to induce apoptosis in cancer cells.
Rationale for Cellular Assays
Cell-based assays are essential for confirming that the biochemical activity of a compound translates into a desired biological effect in a relevant cellular context. These assays assess the compound's ability to penetrate cell membranes, engage with intracellular targets, and trigger the intended signaling cascade, in this case, apoptosis.
Cell Viability Assays
Cell viability assays are a fundamental tool for assessing the cytotoxic or cytostatic effects of a compound. The MTT assay is a widely used colorimetric assay that measures the metabolic activity of cells, which is generally proportional to the number of viable cells.[12][13][14][15]
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
-
Cell Seeding:
-
Seed a cancer cell line known to be sensitive to IAP antagonists (e.g., MDA-MB-231 breast cancer cells) into a 96-well plate at an appropriate density.[6]
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in cell culture medium.
-
Remove the old medium from the cells and add the compound dilutions.
-
Include a vehicle control (e.g., DMSO) and a positive control (e.g., GDC-0152).
-
-
Incubation:
-
Incubate the plate for a predetermined time (e.g., 72 hours) at 37°C in a humidified CO₂ incubator.
-
-
MTT Addition and Measurement:
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan.
-
Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Table 2: Example Cell Viability Data for GDC-0152 Derivatives in MDA-MB-231 Cells
| Compound | IC₅₀ (nM) |
| GDC-0152 | Reference Value |
| Derivative A | Experimental Value |
| Derivative B | Experimental Value |
Caspase Activation Assays
A key mechanism of action for IAP antagonists is the activation of caspases.[7] Measuring the activity of effector caspases, such as caspase-3 and caspase-7, provides direct evidence of apoptosis induction.
Caption: Workflow for measuring caspase-3/7 activity.
-
Cell Seeding and Treatment:
-
Follow the same procedure as for the cell viability assay, but typically with a shorter incubation time (e.g., 24 hours) to capture the peak of caspase activity.
-
-
Assay Procedure:
-
Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.[16]
-
Add the Caspase-Glo® 3/7 reagent to each well.
-
Mix gently and incubate at room temperature for 1-2 hours.
-
-
Measurement and Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the fold-induction of caspase-3/7 activity relative to the vehicle-treated control.
-
Real-Time Apoptosis Monitoring
Real-time live-cell imaging provides dynamic insights into the kinetics of apoptosis. The IncuCyte® Live-Cell Analysis System, in conjunction with fluorescent apoptosis reporters, allows for the continuous monitoring of apoptosis induction.[17][18][19]
-
Cell Seeding and Reagent Addition:
-
Seed cells in a 96-well plate.
-
Prepare the test compound dilutions in media containing the IncuCyte® Caspase-3/7 Green Apoptosis Reagent.[17]
-
Add the compound/reagent mixture to the cells.
-
-
Live-Cell Imaging:
-
Place the plate inside the IncuCyte® system.
-
Acquire phase-contrast and green fluorescence images at regular intervals (e.g., every 2 hours) for the duration of the experiment.[17]
-
-
Data Analysis:
-
Use the IncuCyte® software to quantify the number of green fluorescent (apoptotic) cells over time.
-
Generate time-course plots to visualize the kinetics of apoptosis induction for each compound concentration.
-
III. Mechanism of Action: Elucidating Downstream Effects
To further confirm the on-target activity of the novel compounds, it is important to investigate their effects on the downstream signaling pathways regulated by IAPs.
Rationale for Mechanistic Studies
These studies provide evidence that the observed apoptosis is a direct result of IAP antagonism. For instance, cIAP1 and cIAP2 are E3 ubiquitin ligases that are themselves targeted for degradation upon binding of SMAC mimetics.[2][6] Observing the degradation of cIAP1 is a key indicator of on-target activity.
Western Blotting for cIAP1 Degradation
Western blotting is a standard technique used to detect and quantify specific proteins in a cell lysate.
-
Cell Treatment and Lysis:
-
Treat cells with the test compound for a short duration (e.g., 1-4 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for cIAP1.
-
Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.
-
Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using a chemiluminescence substrate.
-
IV. Conclusion
The protocols outlined in this document provide a comprehensive framework for the in vitro characterization of novel IAP antagonists derived from GDC-0152. By systematically evaluating the biochemical and cellular activities of these compounds, researchers can effectively identify and advance promising candidates for the treatment of cancer.
References
- Flygare, J. A., et al. (2012). Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152). Journal of Medicinal Chemistry, 55(9), 4101–4113.
- The Discovery of a Potent Small-Molecule Antagonist of Inhibitor of Apoptosis (IAP) Proteins and Clinical Candidate for the Treatment of Cancer (GDC-0152). (2012).
- An Updated Review of Smac Mimetics, LCL161, Birinapant, and GDC-0152 in Cancer Tre
- Toxicity profile of small-molecule IAP antagonist GDC-0152 is linked to TNF-α pharmacology. (2014). Toxicological Sciences.
- The SMAC mimetic GDC-0152 is a direct ABCB1-ATPase activity modulator and BIRC5 expression suppressor in cancer cells. (2020). PubMed.
-
Biacore SPR assay application guide. (n.d.). Cytiva. Retrieved January 23, 2026, from [Link]
-
Protocol IncuCyte® Apoptosis Assay. (n.d.). University of Bergen. Retrieved January 23, 2026, from [Link]
- Inhibitor of Apoptosis (IAP) Proteins–Modulators of Cell Death and Inflammation. (2014). Cold Spring Harbor Perspectives in Biology.
- Cell Viability Assays. (2013). In Assay Guidance Manual.
-
Incucyte® Apoptosis Assays for Live-Cell Analysis. (n.d.). Sartorius. Retrieved January 23, 2026, from [Link]
-
Biacore T200: MSI Getting Started Guide to Surface Plasmon Resonance. (n.d.). UNSW. Retrieved January 23, 2026, from [Link]
- Targeting the inhibitors of apoptosis proteins (IAPs) to combat drug resistance in cancers. (2022). Frontiers in Oncology.
- Caspase Protocols in Mice. (2018). Methods in Molecular Biology.
-
Detecting the onset and kinetics of apoptosis. (n.d.). ELRIG. Retrieved January 23, 2026, from [Link]
- Inhibitor of Apoptosis Proteins as Novel Targets in Inflammatory Processes. (2011). Arteriosclerosis, Thrombosis, and Vascular Biology.
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Caspase 3 Activity Assay Kit. (n.d.). MP Biomedicals. Retrieved January 23, 2026, from [Link]
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Application Notes and Protocols for 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one
A comprehensive guide for researchers, scientists, and drug development professionals on the safe handling, storage, and use of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one.
Introduction
3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one is a substituted indolinone, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development.[1][2] The indolinone scaffold is a privileged structure found in numerous biologically active molecules, including several approved drugs.[1] The specific substitutions of an ethyl group at the 3-position, a hydroxyl group at the 5-position, and methyl groups at the 1 and 3-positions confer distinct physicochemical properties that necessitate specific handling and storage protocols to ensure compound integrity and researcher safety.
This document provides a detailed guide based on the chemical nature of the indolinone core, the reactivity of its functional groups, and established best practices for handling similar heterocyclic compounds.[3][4]
Chemical and Physical Properties
| Property | Inferred Characteristics for 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one | Rationale |
| Physical State | Likely a solid at room temperature. | Similar substituted indolinones are often solids.[6] |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. Limited solubility in water is anticipated. | The heterocyclic structure and presence of alkyl groups suggest organic solvent solubility. The hydroxyl group may impart slight aqueous solubility.[7] |
| Stability | Generally stable under standard laboratory conditions. May be sensitive to strong oxidizing agents, and prolonged exposure to light and air. | Indolinone cores are relatively stable.[8] The hydroxyl group can be prone to oxidation. |
| Reactivity | The hydroxyl group can undergo typical alcohol reactions. The aromatic ring may be susceptible to electrophilic substitution.[3] | Based on general organic chemistry principles for these functional groups. |
Handling and Storage Protocols
The following protocols are designed to ensure the safe handling and effective storage of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one, preserving its chemical integrity for research applications.
Personal Protective Equipment (PPE)
Due to the potential for biological activity and skin irritation, as seen with similar compounds, a comprehensive approach to personal protection is mandatory.[9][10]
-
Eye Protection: Chemical safety goggles or a face shield are required at all times when handling the compound.[10]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn. Gloves should be inspected before use and changed frequently, especially if contact with the compound occurs.[10]
-
Body Protection: A laboratory coat must be worn. For operations with a higher risk of exposure, such as handling large quantities or generating aerosols, additional protective clothing may be necessary.
-
Respiratory Protection: Handling should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of any dust or aerosols.[8][9]
Workflow for Safe Handling
The following diagram outlines the recommended workflow for handling 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one.
Caption: Recommended workflow for handling the compound.
Storage Conditions
Proper storage is crucial to maintain the stability and purity of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one.
-
Temperature: Store in a cool, dry place.[8][9] Refrigeration (2-8 °C) is recommended for long-term storage.
-
Atmosphere: For long-term storage, it is advisable to store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, particularly of the hydroxyl group.
-
Container: Keep the container tightly closed to prevent moisture absorption and contamination.[8] Use amber vials or light-resistant containers to protect from light.
-
Incompatibilities: Store away from strong oxidizing agents.[10]
A summary of recommended storage conditions is provided in Table 2.
| Parameter | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) |
| Temperature | Cool, dry place (Room Temperature) | 2-8 °C |
| Atmosphere | Tightly sealed container | Inert atmosphere (Argon or Nitrogen) |
| Light | Protect from direct light | Amber, light-resistant container |
| Location | Well-ventilated chemical storage area | Secure, designated chemical storage |
Experimental Protocols
Protocol for Preparation of a Stock Solution
-
Preparation: Ensure all necessary PPE is worn and the work is conducted in a chemical fume hood.[9]
-
Weighing: Tare a suitable vial on an analytical balance. Carefully add the desired amount of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one to the vial and record the exact weight.
-
Solubilization: Add the appropriate volume of a suitable solvent (e.g., DMSO) to the vial to achieve the desired concentration.
-
Dissolution: Gently vortex or sonicate the vial until the compound is completely dissolved.
-
Storage: Store the stock solution at -20°C or -80°C for long-term stability. Before use, allow the solution to thaw completely and vortex gently to ensure homogeneity.
Stability Assessment Protocol
To ensure the integrity of the compound over time, periodic stability assessments are recommended.
-
Initial Analysis: Upon receipt, obtain an initial purity profile using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Time-Point Analysis: At regular intervals (e.g., 3, 6, and 12 months), analyze a sample of the stored compound using the same analytical method.
-
Comparison: Compare the purity profiles from the time-point analyses to the initial profile. A significant decrease in the main peak area or the appearance of new peaks may indicate degradation.
Safety and First Aid
Given the lack of specific toxicity data, 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one should be handled as a potentially hazardous substance.
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, seek medical attention.[11]
-
Skin Contact: In case of skin contact, immediately wash the affected area with plenty of soap and water.[9][10] Remove contaminated clothing. If irritation or a rash develops, seek medical advice.[9]
-
Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.[11] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting.[11] Seek immediate medical attention.
Disposal
Dispose of waste material in accordance with local, regional, and national regulations for chemical waste.[9] Do not allow the compound to enter the environment.
References
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-
PubChem. (n.d.). 5-Ethoxy-1,3-dimethylindolin-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. Retrieved from [Link]
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Wikipedia. (n.d.). Heterocyclic compound. Retrieved from [Link]
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PubChem. (n.d.). 3-Ethyl-3,5-dimethylheptan-2-one. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Ethyl ketone. National Center for Biotechnology Information. Retrieved from [Link]
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PubMed. (n.d.). Synthesis and Biological Evaluation of 2-indolinone Derivatives as Potential Antitumor Agents. Retrieved from [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one
Document ID: TSC-IDN-SYN-001
Version: 1.0
Last Updated: January 23, 2026
Introduction
Welcome to the technical support guide for the synthesis of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one. This molecule, a substituted oxindole, possesses a synthetically challenging quaternary carbon at the C3-position. The presence of multiple functional groups—a phenolic hydroxyl, a tertiary amine, and the ethyl group at a stereocenter—requires careful control over reaction conditions to achieve high yield and purity.
This guide is designed for researchers and drug development professionals to navigate the common pitfalls and optimize the synthesis of this and structurally related 3,3-disubstituted oxindoles. The content is structured into a troubleshooting guide and a set of frequently asked questions to directly address issues encountered during experimentation.
A plausible synthetic route involves a multi-step process beginning with a suitably substituted aniline derivative, followed by construction of the oxindole core, and subsequent functionalization. A likely pathway is the alkylation of a 5-hydroxy-1,3-dimethylindolin-2-one precursor. The challenges often lie in achieving selective C3-alkylation without competing N- or O-alkylation, preventing oxidation, and managing side reactions.[1]
General Synthetic Workflow
The synthesis can be logically broken down into key stages. Understanding this flow is critical for pinpointing where a problem might be occurring.
Caption: General multi-stage synthetic workflow.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis, particularly focusing on the critical final C3-ethylation step.
Problem 1: Low or No Yield of the Final Product After Ethylation
-
Question: I am attempting the final ethylation on 5-hydroxy-1,3-dimethylindolin-2-one using ethyl iodide and a strong base, but my TLC/LC-MS analysis shows mostly unreacted starting material. What is going wrong?
-
Potential Causes & Scientific Rationale:
-
Insufficient Deprotonation: The proton at the C3 position is significantly less acidic than the phenolic proton. Adding a single equivalent of a strong base like LDA or NaH will preferentially deprotonate the hydroxyl group, forming a phenoxide. This phenoxide is a soft nucleophile and may not react efficiently at the carbon center. You need to form the C3-enolate for the desired reaction to occur.
-
Base Incompatibility: The choice of base is critical. While strong bases are needed, some can have poor solubility (e.g., NaH in THF at low temperatures) or may be sterically hindered, leading to incomplete deprotonation at the C3 position.
-
Reaction Temperature: Enolate formation and subsequent alkylation are highly temperature-dependent. Formation of the lithium enolate, for example, is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions. Allowing the reaction to warm prematurely can quench the enolate.
-
-
Recommended Solutions & Protocol:
-
Use of Excess Strong Base: To ensure deprotonation at both the C5-hydroxyl and the C3-carbon, at least two equivalents of a strong, non-nucleophilic base are required. Butyllithium (BuLi) is an effective choice for generating the necessary dianion.[1]
-
Optimized Protocol:
-
Thoroughly dry all glassware and ensure an inert (Argon or Nitrogen) atmosphere.
-
Dissolve the 5-hydroxy-1,3-dimethylindolin-2-one precursor in anhydrous THF (e.g., 0.1 M concentration).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add 2.2 equivalents of n-Butyllithium (n-BuLi) dropwise, maintaining the temperature at -78 °C. Stir for 1 hour to ensure complete dianion formation.
-
Add 1.5 equivalents of ethyl iodide (or ethyl bromide) dropwise.
-
Let the reaction stir at -78 °C for 2-4 hours, then allow it to slowly warm to room temperature overnight.
-
Quench the reaction carefully with a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Proceed with standard aqueous workup and extraction.
-
-
Problem 2: Formation of Multiple Products (Regioselectivity Issue)
-
Question: My reaction produces the desired C3-ethylated product, but I also see significant amounts of O-ethylated and N-ethylated side products. How can I improve the C3-selectivity?
-
Potential Causes & Scientific Rationale:
-
Ambident Nucleophile: The oxindole enolate is an ambident nucleophile, meaning it can react at the carbon (C3), nitrogen (N1), or oxygen (O2) atoms.[1] The phenolic group at C5 also presents an O-alkylation site.
-
Hard and Soft Acids and Bases (HSAB) Theory: The outcome of the alkylation depends on the nature of the counter-ion, solvent, and electrophile. C-alkylation is favored by "soft" electrophiles (like ethyl iodide) and conditions that promote a covalent metal-oxygen bond (e.g., using lithium salts in less polar solvents like THF). O-alkylation is favored by "hard" electrophiles and conditions that lead to a more ionic metal-oxygen bond (e.g., sodium or potassium salts in polar aprotic solvents like DMF or DMSO).[1]
-
Incorrect Precursor: If your starting material is not N-methylated (i.e., you are starting from 5-hydroxyoxindole), the N-H proton is acidic and will be deprotonated, leading to competitive N-alkylation.
-
-
Recommended Solutions & Protocol:
-
Confirm Precursor Structure: Ensure your precursor is fully N-methylated before attempting C3-alkylation.
-
Control Reaction Conditions:
-
Base/Counter-ion: Use a lithium base (n-BuLi, LDA) to favor C-alkylation. Avoid sodium or potassium bases (NaH, KHMDS) if O-alkylation is a major issue.
-
Solvent: Use a less polar, aprotic solvent like THF or diethyl ether. Avoid highly polar solvents like DMF.
-
Electrophile: Use ethyl iodide (a softer electrophile) instead of harder reagents like diethyl sulfate.
-
-
Troubleshooting Decision Tree:
-
Caption: Decision tree for troubleshooting the C3-ethylation step.
Problem 3: Product Degradation or Oxidation
-
Question: I managed to synthesize the product, but it seems to degrade during workup or purification, turning dark. What causes this instability?
-
Potential Causes & Scientific Rationale:
-
Phenolic Oxidation: The 5-hydroxy group makes the aromatic ring electron-rich and susceptible to oxidation, especially under basic conditions or in the presence of air (oxygen). This can lead to the formation of colored quinone-type species.
-
Oxidation at C3: The C3 position of 3-monosubstituted oxindoles can be prone to oxidation to form 3-hydroxy derivatives, particularly under basic conditions in the presence of air.[1][2] While the target molecule is 3,3-disubstituted, oxidative side reactions can still occur with intermediates or under harsh workup conditions.
-
-
Recommended Solutions & Protocol:
-
Inert Atmosphere: Keep the reaction and workup under an inert atmosphere as much as possible.
-
Degassed Solvents: Use solvents that have been degassed (e.g., by bubbling argon through them) for both the reaction and chromatography.
-
Antioxidants: During workup, consider adding a small amount of a mild reducing agent like sodium bisulfite (NaHSO₃) or ascorbic acid to the aqueous layers to prevent oxidation.
-
Avoid Strong Bases in Workup: Neutralize the reaction mixture carefully and avoid letting it sit in strongly basic aqueous solutions for extended periods.
-
Prompt Purification: Purify the crude product as soon as possible after the workup.
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for purifying the final product?
The target molecule, 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one, is quite polar due to the free hydroxyl group. Standard silica gel chromatography can be challenging, leading to significant streaking and poor separation.[3]
-
Primary Recommendation: Flash column chromatography on silica gel using a gradient elution. Start with a less polar solvent system (e.g., 20% Ethyl Acetate in Hexane) and gradually increase the polarity to 50-60% Ethyl Acetate.
-
For Severe Streaking:
-
Add Acetic Acid: Add 0.5-1% acetic acid to the eluent. This can help suppress the ionization of the phenolic group, leading to sharper peaks.
-
Use Treated Silica: Consider using silica gel treated with a base (e.g., triethylamine) or using neutral alumina as the stationary phase if the compound is basic in nature.[3]
-
Reverse-Phase Chromatography: If normal-phase fails, reverse-phase (C18) chromatography is an excellent alternative for polar compounds.[4][5] A typical eluent would be a gradient of acetonitrile in water, often with a 0.1% formic acid modifier for better peak shape.
-
Q2: How can I confirm the structure and purity of my final product?
A combination of analytical techniques is essential:
-
¹H and ¹³C NMR: This is the most definitive method for structural confirmation. Key signals to look for include the ethyl group (a quartet and a triplet), the two N-methyl and C3-methyl singlets (which will now be gone), the aromatic protons, and the phenolic OH proton.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This provides both the retention time (a measure of purity) and the mass-to-charge ratio (confirming the molecular weight).
-
HRMS (High-Resolution Mass Spectrometry): Provides the exact mass, confirming the elemental composition.
-
FTIR (Fourier-Transform Infrared Spectroscopy): Will show characteristic peaks for the O-H stretch (broad, ~3300 cm⁻¹), aromatic C-H, and the amide C=O stretch (~1710 cm⁻¹).
Q3: Can I use a different alkylating agent, for example, ethyl tosylate?
Yes, other ethylating agents can be used, but the choice can affect selectivity. Ethyl tosylate (EtOTs) is a "harder" electrophile than ethyl iodide (EtI). According to HSAB theory, this could potentially increase the amount of O-alkylation compared to C-alkylation. If O-alkylation is a problem, it is best to stick with softer electrophiles like ethyl iodide or ethyl bromide.
Q4: Is it possible to introduce the ethyl and methyl groups at C3 in a different order?
Yes, it is possible. You could start with 5-hydroxy-1-methylindolin-2-one, perform the C3-ethylation first, and then the C3-methylation. However, the reactivity and steric hindrance will be different. Introducing the smaller methyl group first, followed by the ethyl group, is often synthetically more straightforward. The order of operations should be optimized based on preliminary small-scale trials.
Data Summary Table
The following table summarizes key parameters for optimizing the critical C3-alkylation step, based on principles of oxindole chemistry.[1]
| Parameter | Sub-Optimal Condition (Leads to Low Yield/Side Products) | Optimal Condition (Favors C3-Alkylation) | Rationale |
| Base Stoichiometry | 1.0 equivalent | >2.0 equivalents (e.g., 2.2 eq) | Forms dianion, deprotonating both C5-OH and C3-H. |
| Base Type | NaH, KHMDS in DMF | n-BuLi, LDA in THF | Lithium counter-ion favors C-alkylation over O-alkylation. |
| Temperature | 0 °C to Room Temp | -78 °C | Stabilizes the kinetic enolate, preventing side reactions. |
| Solvent | Polar Aprotic (DMF, DMSO) | Ethereal (THF, Et₂O) | Less polar solvents reduce ion-pair separation, favoring C-alkylation. |
| Electrophile | Hard (e.g., (EtO)₂SO₂) | Soft (e.g., EtI, EtBr) | Soft electrophiles preferentially react at the soft carbon center (HSAB). |
References
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Sharma, S., Kumar, V., & Singh, B. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Oxindole synthesis. Retrieved from [Link]
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(2020). Iron‐Catalyzed Oxidative Direct Alkylation and Hydroxylation of Indolin‐2‐ones with Alkyl‐Substituted N‐Heteroarenes. ResearchGate. Available at: [Link]
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Illyés, T. Z., et al. (2016). Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles. Practical Synthesis of N-Unprotected 3,3-Disubstituted Oxindoles and Subsequent Transformations on the Aromatic Ring. PubMed Central. Available at: [Link]
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Lee, D., et al. (2021). Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization). MDPI. Available at: [Link]
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Al-Suwaidan, I. A., et al. (2019). Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. MDPI. Available at: [Link]
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Nasibullina, E. R., et al. (2024). Oxidative Transformation of 2-Furylanilines into Indolin-3-ones. ACS Publications. Available at: [Link]
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(2024). Synthesis of ɑ‐Aryl‐oxindoles via Grignard Reaction with Isatin in the Presence of Diphenyl Phosphite. ResearchGate. Available at: [Link]
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Al-Ostath, A., et al. (2024). Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. PubMed Central. Available at: [Link]
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Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. (2016). PubMed Central. Available at: [Link]
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Chekshin, N., et al. (2012). Why Do Some Fischer Indolizations Fail? PubMed Central. Available at: [Link]
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Reddit. (2023). Purification of strong polar and basic compounds. Retrieved from [Link]
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Zhang, X. X., et al. (2024). Synthesis of ɑ-Aryl-oxindoles via Grignard Reaction with Isatin in the Presence of Diphenyl Phosphite. PubMed. Available at: [Link]
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Liedtke, P., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PubMed Central. Available at: [Link]
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Flores-Bocanegra, L., et al. (2022). Therapeutic Potential, Predictive Pharmaceutical Modeling, and Metabolic Interactions of the Oxindole Kratom Alkaloids. MDPI. Available at: [Link]
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Wang, Y., et al. (2021). N-Methylation of ortho-substituted aromatic amines with methanol catalyzed by 2-arylbenzo[d]oxazole NHC–Ir(iii) complexes. Dalton Transactions. Available at: [Link]
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Technical Support Center: Navigating the Purification of Substituted Indolin-2-Ones
Welcome to the technical support center for the purification of substituted indolin-2-one compounds. This guide is designed for researchers, scientists, and drug development professionals who are navigating the often-complex landscape of isolating these valuable molecules. The indolin-2-one scaffold is a cornerstone in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. However, their diverse substitution patterns can give rise to a host of purification challenges, from solubility issues to on-column instability.
This resource provides practical, experience-driven advice in a question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot effectively.
Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting
Here, we address some of the most common initial hurdles encountered during the purification of substituted indolin-2-ones.
Question 1: My substituted indolin-2-one is showing low solubility in common chromatography solvents. What should I do?
Answer: Poor solubility is a frequent challenge, particularly with highly crystalline or polar indolin-2-ones. The key is to find a solvent system that adequately solubilizes your compound at room temperature for effective chromatographic separation.
-
Initial Assessment: Begin by testing the solubility of your crude product in a range of solvents, from non-polar (e.g., hexanes, toluene) to polar (e.g., ethyl acetate, dichloromethane (DCM), acetone, methanol).
-
For Highly Polar Compounds: If your compound remains insoluble in common non-polar solvents, consider using a more polar mobile phase. A mixture of DCM and methanol is often a good starting point. For very polar compounds, reversed-phase chromatography using a C18 column with a mobile phase of water and acetonitrile or methanol, often with a modifier like formic acid or trifluoroacetic acid to improve peak shape, can be effective.
-
"Dry Loading" Technique: If you cannot find a suitable solvent to dissolve your compound for direct injection onto a column, the "dry loading" method is highly recommended. This involves pre-adsorbing your crude material onto a small amount of silica gel or celite. The solvent from this slurry is then evaporated, and the resulting dry powder is carefully loaded onto the top of your chromatography column. This technique prevents issues with poor solubility at the point of injection and often leads to better separation.
Question 2: My indolin-2-one derivative appears to be degrading on the silica gel column. How can I prevent this?
Answer: The acidic nature of silica gel can be detrimental to certain sensitive functional groups on your substituted indolin-2-one.
-
Acid Sensitivity: The lactam ring in the indolin-2-one core can be susceptible to hydrolysis under strongly acidic conditions, although it is generally stable under the mildly acidic conditions of a standard silica gel column.[1] However, certain substituents on the ring can increase this sensitivity.
-
Use of Basic Modifiers: To mitigate degradation on silica, you can add a small amount of a basic modifier to your eluent. Triethylamine (TEA) at a concentration of 0.1-1% (v/v) is commonly used to neutralize the acidic sites on the silica gel, which can prevent the degradation of acid-sensitive compounds and also improve the peak shape of basic compounds.
-
Alternative Stationary Phases: If your compound is highly sensitive to acid, consider using a different stationary phase. Alumina (basic or neutral) is a good alternative for the purification of acid-sensitive and basic compounds.[2][3] Reversed-phase chromatography on a C18-functionalized silica support is another excellent option, as it is performed in a neutral or mildly acidic mobile phase.
Question 3: I'm observing significant peak tailing during the column chromatography of my amine-substituted indolin-2-one. What is the cause and how can I fix it?
Answer: Peak tailing for basic compounds like amines on silica gel is a classic problem. It is caused by strong interactions between the basic analyte and the acidic silanol groups on the surface of the silica gel.[4][5]
-
Mechanism of Tailing: The basic nitrogen atom of your compound can be protonated by the acidic silanol groups, leading to a strong ionic interaction that slows the elution of the compound and causes the characteristic tailing.
-
Solutions:
-
Addition of a Basic Modifier: As mentioned previously, adding 0.1-1% triethylamine or a few drops of ammonium hydroxide to your eluent will compete with your compound for the acidic sites on the silica, leading to a more symmetrical peak shape.
-
Use of Alumina: Switching to a basic or neutral alumina column can completely eliminate this issue as it lacks the acidic silanol groups responsible for the strong interaction.[2][6]
-
Reversed-Phase Chromatography: In reversed-phase HPLC, operating at a low pH (e.g., using a mobile phase containing 0.1% formic acid) will protonate the amine, and the use of a high-purity, end-capped C18 column will minimize interactions with residual silanols, resulting in sharp, symmetrical peaks.[7]
-
Section 2: In-Depth Troubleshooting Guides
This section provides more detailed, structured guidance for tackling persistent purification challenges.
Troubleshooting Silica Gel Flash Chromatography
The workflow for troubleshooting flash chromatography can be visualized as follows:
Caption: A logical workflow for troubleshooting common flash chromatography issues.
Troubleshooting Table for Silica Gel Chromatography of Substituted Indolin-2-ones
| Problem | Potential Cause | Recommended Solution(s) |
| Poor Separation (Co-elution of product and impurities) | The polarity of the eluent is too high, causing all components to move too quickly up the column. | Decrease the polarity of the mobile phase. For example, if you are using 30% ethyl acetate in hexanes, try reducing it to 20% or 15%. |
| The chosen solvent system is not providing adequate selectivity for your mixture. | Try a different solvent system. For example, a mixture of dichloromethane and methanol, or toluene and ethyl acetate can sometimes provide better separation than the standard ethyl acetate/hexanes system. | |
| Streaking or Tailing of the Product Band | Strong interaction between a basic indolin-2-one (e.g., containing an amine substituent) and the acidic silica gel. | Add 0.1-1% triethylamine or ammonium hydroxide to the eluent to neutralize the acidic sites on the silica.[4][5] |
| The compound is acidic and is interacting with the silica. | Add 0.1-1% acetic acid to the eluent to improve the peak shape. | |
| Compound is not Eluting from the Column | The mobile phase is not polar enough to move the compound. | Gradually increase the polarity of the eluent. If starting with ethyl acetate/hexanes, you can switch to a more polar system like dichloromethane/methanol. |
| The compound has irreversibly adsorbed to or decomposed on the silica gel. | Test the stability of your compound on a small amount of silica gel before running a large-scale column. If it is unstable, consider using a different stationary phase like alumina or reversed-phase silica. | |
| Product Elutes in the Void Volume (with the solvent front) | The mobile phase is too polar for your compound. | Significantly decrease the polarity of your eluent. For example, if using 50% ethyl acetate in hexanes, try 5-10%. |
| Colored Impurities are Difficult to Remove | These are often highly conjugated byproducts. | Sometimes a small amount of a chlorinated solvent like dichloromethane in your eluent can help remove these types of impurities. In other cases, recrystallization may be more effective. |
Troubleshooting Recrystallization
The decision-making process for troubleshooting recrystallization is outlined below:
Caption: A decision-tree for troubleshooting common recrystallization problems.
Troubleshooting Table for Recrystallization of Substituted Indolin-2-ones
| Problem | Potential Cause | Recommended Solution(s) |
| No Crystals Form Upon Cooling | The solution is not supersaturated (too much solvent was used). | Gently boil off some of the solvent to concentrate the solution and then allow it to cool again. |
| The solution is supersaturated, but nucleation has not occurred. | Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid. Alternatively, add a small seed crystal of the pure compound. | |
| Product "Oils Out" Instead of Crystallizing | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling solvent. |
| The solution is cooling too rapidly, or the concentration of the solute is too high. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. You can also try adding a small amount more of the hot solvent to slightly decrease the concentration.[8][9][10] | |
| The presence of impurities is depressing the melting point and interfering with crystal lattice formation. | Try to purify the compound further by column chromatography before attempting recrystallization. | |
| Low Recovery of the Purified Product | Too much solvent was used, and a significant amount of the product remains in the mother liquor. | Use the minimum amount of hot solvent necessary to dissolve the crude product. After filtration, you can try to recover a second crop of crystals by concentrating the mother liquor and re-cooling. |
| The crystals were washed with a solvent in which they are too soluble. | Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. | |
| The Recrystallized Product is Still Impure | The impurities have similar solubility to the desired product in the chosen solvent. | Try a different recrystallization solvent or a mixed solvent system. A second recrystallization may be necessary. |
| The solution cooled too quickly, trapping impurities in the crystal lattice. | Ensure slow cooling to allow for the formation of well-ordered crystals. |
Section 3: Experimental Protocols
Here we provide step-by-step protocols for common purification techniques as applied to substituted indolin-2-ones.
Protocol for Silica Gel Flash Chromatography
-
Solvent System Selection:
-
On a TLC plate, spot your crude material and develop it in various solvent systems (e.g., different ratios of ethyl acetate/hexanes, dichloromethane/methanol).
-
The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.4.
-
-
Column Packing:
-
Select an appropriately sized column for the amount of crude material you are purifying (a general rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Pack the column using the "slurry method": mix the silica gel with your chosen eluent and pour it into the column. Allow the silica to settle, and then drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve your crude material in a minimal amount of the eluent (or a slightly more polar solvent if necessary) and carefully pipette it onto the top of the silica bed.
-
Dry Loading (Recommended for poorly soluble compounds): Dissolve your crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure. Carefully add the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add your eluent to the top of the column and apply gentle pressure (using a pump or inert gas) to begin eluting your compound.
-
Collect fractions and monitor their contents by TLC.
-
-
Product Isolation:
-
Combine the fractions containing your pure product and remove the solvent under reduced pressure.
-
Protocol for Recrystallization
-
Solvent Selection:
-
Place a small amount of your crude product in a test tube and add a few drops of a potential solvent.
-
A good solvent will not dissolve the compound at room temperature but will dissolve it when heated.
-
Commonly used solvents for indolin-2-ones include ethanol, isopropanol, ethyl acetate, and mixtures such as ethyl acetate/hexanes or dichloromethane/hexanes.[11]
-
-
Dissolution:
-
Place the crude material in an Erlenmeyer flask and add a minimal amount of the chosen solvent.
-
Heat the mixture with stirring until the solid dissolves completely. Add more solvent dropwise if necessary to achieve complete dissolution at the boiling point.
-
-
Cooling and Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the crystals in a vacuum oven.
-
Protocol for Acid-Base Extraction
This technique is particularly useful for separating acidic or basic indolin-2-one derivatives from neutral impurities.
-
Dissolution: Dissolve the crude mixture in an organic solvent immiscible with water, such as dichloromethane or ethyl acetate.
-
Extraction of a Basic Indolin-2-one:
-
Transfer the organic solution to a separatory funnel and add an aqueous acid solution (e.g., 1M HCl).
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.
-
The protonated basic indolin-2-one will move to the aqueous layer. Drain the aqueous layer.
-
Repeat the extraction of the organic layer with fresh aqueous acid.
-
Combine the aqueous layers and neutralize with a base (e.g., 1M NaOH) to precipitate the purified basic indolin-2-one.
-
Extract the product back into an organic solvent.
-
-
Extraction of an Acidic Indolin-2-one:
-
Follow the same procedure as above, but use an aqueous base (e.g., 1M NaOH or saturated sodium bicarbonate solution) to extract the acidic compound into the aqueous layer.[12][13][14]
-
Neutralize the combined aqueous layers with an acid (e.g., 1M HCl) to precipitate the purified acidic indolin-2-one.
-
-
Isolation: Dry the final organic solution over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent.
Section 4: Purification of Chiral Substituted Indolin-2-ones
Many biologically active indolin-2-ones are chiral. The separation of enantiomers presents a unique set of challenges.
Question 4: What are the common methods for separating the enantiomers of a chiral substituted indolin-2-one?
Answer: The separation of enantiomers requires a chiral environment. The most common techniques are chiral chromatography and resolution via diastereomeric salt formation.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the most widely used method for the analytical and preparative separation of enantiomers. It utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
-
Chiral Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for chiral separations that often offers advantages over HPLC in terms of speed and solvent consumption.[15]
-
Diastereomeric Salt Formation: This classical method involves reacting the racemic indolin-2-one with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These diastereomers have different physical properties (e.g., solubility) and can be separated by fractional crystallization. The desired enantiomer is then regenerated from the separated diastereomeric salt.
Troubleshooting Table for Chiral Separations
| Problem | Potential Cause | Recommended Solution(s) |
| No Separation of Enantiomers on Chiral HPLC/SFC | The chosen chiral stationary phase is not suitable for your compound. | Screen a variety of chiral columns with different selectors (e.g., polysaccharide-based, Pirkle-type). |
| The mobile phase composition is not optimal. | Vary the mobile phase composition, including the type and percentage of alcohol modifier (e.g., ethanol, isopropanol) and any additives. | |
| Poor Resolution | The separation is incomplete. | Optimize the flow rate and temperature. For preparative separations, reducing the sample load can improve resolution. |
| Difficulty in Separating Diastereomeric Salts by Crystallization | The solubilities of the diastereomeric salts are too similar. | Try different resolving agents and crystallization solvents. |
References
- Ferreira, V. F., et al. (2014). Synthesis, ex Vivo and in Vitro Hydrolysis Study of an Indoline Derivative Designed as an Anti-Inflammatory with Reduced Gastric Ulceration Properties. Molecules, 19(9), 13848-13861.
- Shimadzu Corporation. (2016). Chiral Separation Using SFC and HPLC. Pittcon 2016 Conference Proceedings.
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]
- Wei, W.-T., et al. (2018). An Improved Synthesis of Key Intermediate to the Formation of Selected Indolin-2-Ones Derivatives Incorporating Ultrasound and Deep Eutectic Solvent (DES) Blend of Techniques, for Some Biological Activities and Molecular Docking Studies. Molecules, 23(10), 2588.
- Mhlongo, N. N., et al. (2021). Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. RSC Advances, 11(54), 34205-34226.
- LibreTexts. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
- Singh, U. P., & Bhat, H. R. (2015). Synthesis of 2,2-Disubstituted Indolin-3-ones via Enolonium Species. The Journal of Organic Chemistry, 80(15), 7571-7579.
- Fritz, J. S., & Schmuckler, G. (1984). Alumina as stationary phase for ion chromatography and column-coupling techniques.
- Wang, Y., et al. (2022). Efficient Synthesis of 2,3′-Spirobi (Indolin)-2′-Ones and Preliminary Evaluation of Their Damage to Mitochondria in HeLa Cells. Molecules, 27(4), 1395.
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ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization? Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Isatin synthesis. Retrieved from [Link]
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ResearchGate. (2016). Can we do column chromatography for the purification of metal complexs? Retrieved from [Link]
- Agilent Technologies. (n.d.). Tips & Tricks of HPLC System Troubleshooting.
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Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Retrieved from [Link]
- Wang, C., et al. (2023). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules, 28(22), 7898.
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Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
- Daicel Chiral Technologies. (n.d.).
- University of California, Irvine. (n.d.). Acid-Base Extraction.
- Hallett, J. P., et al. (2019). Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. ACS Sustainable Chemistry & Engineering, 7(6), 6236-6243.
- Axel Semrau. (n.d.). HPLC Troubleshooting Guide.
- Organic Letters. (2024). Palladium(II)-Catalyzed Direct C7-Acyloxylation of Indoles. Organic Letters, 26(1), 136-141.
- BOC Sciences. (2024).
- Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098.
- Sukari, M. A., & Vernon, J. M. (1983). Oxidation of indoles with lead tetra-acetate and hydrolysis of 1,2-disubstituted indol-3-yl acetates. Journal of the Chemical Society, Perkin Transactions 1, 2219-2225.
- Gažáková, P., et al. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská farmacie, 56(4), 147-154.
- ALWSCI. (2025).
- Taylor & Francis. (n.d.). Fischer indole synthesis – Knowledge and References.
- Liu, W., et al. (2005). Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography.
- Journal of Medicinal Chemistry. (2022). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. Journal of Medicinal Chemistry, 65(22), 15159-15181.
- Reddit. (2013).
- Mamedova, Y. V., et al. (2020). SOME ISATIN BASED SYNTHESIS. Proceedings of the National Academy of Sciences of Azerbaijan, Chemical Series, (1), 16-22.
- ResearchGate. (n.d.).
- da Silva, E. T., et al. (2008). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry, 6(16), 2962-2969.
- Sorbead India. (2024).
- Wikipedia. (n.d.). Acid–base extraction.
- ResearchGate. (n.d.). Guanine hydrolysis under basic conditions to substituted imidazoles.
- Teledyne ISCO. (2012).
- Chromatography Today. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background.
- Nazeer, E., et al. (2022). 2, 3-Dioxoindoline Derivatives: Synthesis, Reactions and Exploring Pharmacological Activities. International Journal of Research and Review, 9(12), 112-122.
- University of Rochester. (n.d.).
- Restek Corporation. (2018). LC Troubleshooting—All of My Peaks are Tailing!
- Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds.
- Chemistry For Everyone. (2025).
- Wang, Y., et al. (2020). The effects of electron-withdrawing and electron-donating groups on the photophysical properties and ESIPT of salicylideneaniline. Journal of Molecular Liquids, 320, 114441.
- Nemati, F., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53513-53535.
- Khan, I., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(11), 2539.
- Mohammadi, M., & Vessally, E. (2017). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 7(51), 32136-32156.
- Organic & Biomolecular Chemistry. (2020). Recent developments in the catalytic asymmetric synthesis of indolin-3-one derivatives. Organic & Biomolecular Chemistry, 18(40), 7977-7993.
Sources
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Technical Support Center: Stability and Troubleshooting for 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one Derivatives
Welcome to the technical support center for 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during experimentation. By understanding the underlying chemical principles, you can ensure the integrity of your results and the reliability of your research.
Introduction to the Stability of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one
The 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one scaffold is a valuable pharmacophore in drug discovery, often exhibiting a range of biological activities. However, the inherent structural features of this molecule, particularly the tertiary alcohol at the C3 position and the phenolic hydroxyl group, can render it susceptible to degradation under various experimental conditions. This guide provides a structured approach to identifying, troubleshooting, and preventing common stability issues.
Core Stability Concerns
The primary stability concerns for this class of compounds revolve around three main degradation pathways:
-
Acid-Catalyzed Dehydration: The tertiary hydroxyl group at the C3 position is prone to elimination under acidic conditions, leading to the formation of an unsaturated indolin-2-one derivative.
-
Oxidation: The electron-rich aromatic ring, particularly the 5-hydroxy group, and the N-methyl group are susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or residual oxidizing agents.
-
Photodegradation: Exposure to light, especially UV radiation, can provide the energy required to initiate degradation reactions, often involving radical mechanisms.
Troubleshooting Guide: Question & Answer Format
This section addresses specific experimental observations and provides actionable solutions based on scientific principles.
Issue 1: Unexpected Loss of Compound Potency or Purity Over Time in Solution
Q1: I've noticed a gradual decrease in the biological activity of my 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one derivative when stored in solution. What could be the cause?
A1: This is a common observation and is often linked to the slow degradation of the compound in solution. The most likely culprits are acid-catalyzed dehydration or oxidation, especially if the solution is not properly prepared or stored.
Causality: The tertiary alcohol at the C3 position is labile and can be eliminated as water, particularly in the presence of even trace amounts of acid.[1] This dehydration leads to the formation of a double bond between C3 and the ethyl group, resulting in a different chemical entity with likely altered biological activity. Additionally, the 5-hydroxy group makes the aromatic ring electron-rich and susceptible to oxidation, which can be accelerated by light and the presence of dissolved oxygen.
Troubleshooting Steps:
-
Analyze for Degradants: Use analytical techniques such as HPLC or LC-MS to check for the appearance of new peaks with a lower polarity (for the dehydrated product) or higher polarity (for oxidized products).
-
pH Measurement: Measure the pH of your stock solution. Many biological buffers can have a slightly acidic pH, which can be sufficient to catalyze degradation over time.
-
Solvent Purity: Ensure that your solvents are of high purity and free from acidic impurities or peroxides. For example, older bottles of ethers like THF can accumulate peroxides.
Prevention Protocol:
-
pH Control: Prepare stock solutions in aprotic solvents like DMSO or ethanol. If aqueous buffers are necessary, use a neutral or slightly basic pH (7.0-7.5) and prepare them fresh.
-
Inert Atmosphere: For long-term storage, degas your solvent and store the solution under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidation.
-
Light Protection: Store all solutions in amber vials or wrapped in aluminum foil to protect them from light.
-
Low Temperature Storage: Store stock solutions at -20°C or -80°C to slow down the rate of degradation.
Issue 2: Appearance of a New, Less Polar Peak in HPLC Analysis After Acidic Workup
Q2: During my reaction workup, which involves an acidic wash, I consistently see a new, major peak in my HPLC that is less polar than my starting material. Is this a side product of my reaction?
A2: While it could be a reaction side product, it is highly probable that you are observing the acid-catalyzed dehydration of your 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one derivative.
Causality: The tertiary alcohol at C3 is readily eliminated under acidic conditions. The workup provides the acidic environment necessary for this transformation. The resulting alkene is less polar than the starting alcohol, hence its earlier elution time on a reverse-phase HPLC column.
Experimental Workflow for Confirmation:
-
Controlled Experiment: Dissolve a small, pure sample of your starting material in a solvent (e.g., ethyl acetate) and treat it with the same acidic solution used in your workup.
-
Monitor by TLC/HPLC: Monitor the reaction over a short period (e.g., 5-30 minutes). You should observe the disappearance of the starting material spot/peak and the appearance of the new, less polar product.
-
Characterization: If possible, isolate the new compound and characterize it by NMR and MS to confirm the formation of the dehydrated product.
Mitigation Strategies:
-
Avoid Strong Acids: If possible, modify your workup to avoid acidic washes. Consider using a neutral wash (e.g., water) or a mildly basic wash (e.g., saturated sodium bicarbonate solution), but be mindful of the potential for other base-catalyzed reactions.
-
Minimize Contact Time: If an acidic wash is unavoidable, perform it quickly and at a low temperature (e.g., on an ice bath) to minimize the extent of dehydration.
-
Alternative Purification: Consider alternative purification methods that do not require an acidic workup, such as direct column chromatography on silica gel (which can be slightly acidic) or preparative HPLC with a neutral mobile phase.
Logical Relationship Diagram: Acid-Catalyzed Dehydration
Caption: Acid-catalyzed dehydration pathway of the title compound.
Issue 3: Color Change and Broadening of Peaks in NMR Spectrum of a Stored Sample
Q3: My solid sample of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one has developed a yellowish or brownish tint upon storage, and the NMR spectrum shows broadened peaks. What is happening?
A3: The color change is a strong indicator of oxidation. The broadening of NMR peaks suggests the presence of paramagnetic species, which are often formed as intermediates in oxidation reactions.
Causality: The 5-hydroxy group makes the molecule susceptible to oxidation, potentially forming quinone-like structures which are often colored. This oxidation can be initiated by atmospheric oxygen and accelerated by light. The formation of radical intermediates during the oxidation process can lead to the observed broadening of NMR signals. The N-methyl group can also be a site of oxidation.[2]
Recommended Actions:
-
Visual Inspection: Note the extent of the color change. A more intense color suggests more significant degradation.
-
LC-MS Analysis: Analyze the sample by LC-MS to identify potential oxidized byproducts, which will have a higher mass than the parent compound (e.g., M+16 for hydroxylation).
-
Proper Storage: If you have a pure batch, re-store it under an inert atmosphere (argon or nitrogen), in a light-protected container, and at a low temperature.
Prevention of Solid-State Degradation:
-
Inert Atmosphere: Store solid samples in vials that have been flushed with an inert gas.
-
Dessication: Store the compound in a desiccator to protect it from moisture, which can facilitate degradation.
-
Light Protection: Always use amber vials or wrap vials in aluminum foil.
-
Cold Storage: Store at low temperatures (e.g., -20°C) to minimize the rate of any degradation reactions.
Signaling Pathway Diagram: Potential Oxidation Pathways
Caption: Potential oxidative degradation pathways of the title compound.
FAQs: General Handling and Storage
Q: What is the best solvent for long-term storage of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one derivatives?
A: Anhydrous, high-purity DMSO is generally a good choice for creating concentrated stock solutions for long-term storage at -80°C. For compounds that are sensitive to DMSO, anhydrous ethanol can be an alternative. Always store in small aliquots to avoid repeated freeze-thaw cycles.
Q: Can I use column chromatography on silica gel to purify my compound?
A: Yes, but with caution. Standard silica gel is slightly acidic and can cause dehydration of the tertiary alcohol. To minimize this risk, you can neutralize the silica gel by preparing a slurry with a small amount of a non-nucleophilic base like triethylamine in the eluent. Alternatively, using a less acidic stationary phase like alumina (neutral or basic) may be beneficial.
Q: How can I monitor the stability of my compound during a multi-day biological experiment?
A: It is good practice to include a "time-zero" and a "time-final" analytical sample of your compound in the experimental medium (without cells or other biological components) incubated under the same conditions. Analyze these samples by HPLC or LC-MS to assess the extent of degradation over the course of the experiment.
Q: Are there any incompatible reagents I should be aware of?
A: Avoid strong acids, strong oxidizing agents (e.g., hydrogen peroxide, permanganate), and prolonged exposure to light. Be cautious with Lewis acids, as they can also promote dehydration.[1]
Summary of Stability Recommendations
| Parameter | Recommendation | Rationale |
| pH | Maintain neutral to slightly basic conditions (pH 7.0-7.5) in aqueous solutions. | Prevents acid-catalyzed dehydration of the C3-hydroxyl group. |
| Light | Protect from light at all times using amber vials or foil. | Minimizes photodegradation. |
| Atmosphere | Store solids and solutions under an inert atmosphere (Ar or N₂). | Prevents oxidation of the 5-hydroxy group and other sensitive moieties. |
| Temperature | Store stock solutions at -20°C or -80°C. Store solids in a cool, dark place. | Reduces the rate of all potential degradation reactions. |
| Solvents | Use high-purity, anhydrous, and peroxide-free solvents. | Avoids introducing contaminants that can initiate or catalyze degradation. |
By adhering to these guidelines and employing the troubleshooting strategies outlined above, researchers can significantly improve the stability of their 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one derivatives, leading to more reliable and reproducible experimental outcomes.
References
-
Kesavan, V., et al. (2016). Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update. National Institutes of Health. [Link]
-
Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach. (2020). PubMed Central. [Link]
-
Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. (n.d.). PubMed Central. [Link]
Sources
- 1. Catalytic asymmetric synthesis of biologically important 3-hydroxyoxindoles: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding side reactions in N-methylation of indolinones
Welcome to our dedicated technical support center for the N-methylation of indolinones. This resource is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of this critical transformation. The guides provided herein are curated from peer-reviewed literature and extensive in-house expertise to help you anticipate, troubleshoot, and resolve common challenges, thereby enhancing the efficiency and success of your synthetic endeavors.
Troubleshooting Guide: Navigating Common Side Reactions
This guide addresses the most frequently encountered issues during the N-methylation of indolinones. Each problem is analyzed from a mechanistic standpoint to provide robust and scientifically grounded solutions.
Problem 1: Over-methylation Resulting in Quaternary Ammonium Salts
Symptoms:
-
LC-MS analysis shows a product with a mass corresponding to the addition of two methyl groups.
-
The desired N-methylated product is observed, but a significant amount of a more polar, charged species is also present.
-
Poor recovery of the desired product after aqueous work-up.
Probable Causes: The N-methylated indolinone product, being a tertiary amine, can undergo a second methylation to form a quaternary ammonium salt. This is particularly prevalent with highly reactive methylating agents like methyl iodide or dimethyl sulfate.[1][2]
Solutions:
-
Reagent Stoichiometry: Carefully control the stoichiometry of the methylating agent. Use of a slight excess (1.05-1.2 equivalents) is often sufficient. A large excess should be avoided.
-
Choice of Methylating Agent: Employ less reactive methylating agents. Dimethyl carbonate (DMC) is an excellent, environmentally benign alternative that often requires higher temperatures but provides greater selectivity against over-methylation.[3][4] Phenyl trimethylammonium iodide (PhMe3NI) has also been reported as a highly monoselective methylating agent for related N-heterocycles.[1][5][6]
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like TLC, LC-MS, or HPLC to quench the reaction upon consumption of the starting material, before significant over-methylation occurs.
Problem 2: Competing O-Methylation of the Amide Carbonyl
Symptoms:
-
Presence of an isomeric byproduct in the crude reaction mixture, often with a different retention time in chromatography.
-
¹H NMR may show a methoxy group signal (-OCH₃) in addition to the N-methyl signal (-NCH₃).
Probable Causes: The amide oxygen of the indolinone core is also a nucleophilic center. Under certain conditions, it can compete with the nitrogen for the methyl group, leading to the formation of a methyl imidate. This is more likely to occur with "harder" methylating agents and under conditions that favor O-alkylation.
Solutions:
-
Choice of Base and Solvent: The choice of base is critical. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS) in an aprotic solvent like THF or DMF will effectively deprotonate the nitrogen, enhancing its nucleophilicity and favoring N-methylation. The use of bases like potassium carbonate in polar aprotic solvents is also a common and effective strategy.[3]
-
Phase-Transfer Catalysis: For reactions with dimethyl carbonate, the use of a phase-transfer catalyst can enhance the selectivity for N-methylation.[3]
Problem 3: C-Methylation at the C3 Position
Symptoms:
-
Observation of a byproduct with a mass corresponding to the addition of a methyl group, but with different spectroscopic characteristics than the desired N-methyl product.
-
Disappearance of a proton signal at the C3 position in the ¹H NMR spectrum of the byproduct.
Probable Causes: The C3 position of the indolinone ring is acidic and can be deprotonated by a strong base to form an enolate. This enolate can then act as a nucleophile and attack the methylating agent, leading to C-methylation.
Solutions:
-
Base Selection: Avoid using an excessive amount of a very strong base. If a strong base is necessary, consider inverse addition (adding the base to a solution of the substrate and methylating agent) to keep the concentration of the enolate low.
-
Temperature Control: C-alkylation can be favored at higher temperatures. Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can often suppress this side reaction.
-
Protecting Groups: If C-methylation is a persistent issue, consider the use of a temporary protecting group at the C3 position if the substrate allows.
Frequently Asked Questions (FAQs)
Q1: What are the safest and most environmentally friendly alternatives to traditional methylating agents like methyl iodide and dimethyl sulfate?
A1: Dimethyl carbonate (DMC) is a widely recognized green methylating agent.[3][4] It is less toxic and biodegrades to methanol and carbon dioxide.[4] While it is less reactive than methyl iodide or dimethyl sulfate and may require higher reaction temperatures, it often provides higher selectivity.[3] Other alternatives include phenyl trimethylammonium iodide (PhMe3NI), which is a solid and easy to handle, offering excellent monoselectivity.[1][5][6]
Q2: How can I improve the monoselectivity of my N-methylation reaction?
A2: Achieving monoselectivity and avoiding over-methylation is a common challenge.[7] Several strategies can be employed:
-
Use a sterically hindered methylating agent: While not common, this can disfavor a second methylation event.
-
Employ a monoselective reagent system: The use of phenyl trimethylammonium iodide (PhMe3NI) with a suitable base like cesium carbonate has been shown to be highly effective for the monomethylation of amides and indoles.[1][5][6]
-
Careful control of reaction conditions: As mentioned in the troubleshooting guide, precise control over stoichiometry, temperature, and reaction time is crucial.
Q3: My indolinone substrate has multiple nucleophilic sites. How can I achieve chemoselective N-methylation?
A3: Chemoselectivity is a significant challenge in the late-stage functionalization of complex molecules. The relative pKa values of the different nucleophilic sites play a crucial role.
-
pH Control: Careful selection of the base and its stoichiometry can allow for the selective deprotonation of the most acidic nitrogen. For instance, the indole nitrogen is generally more acidic than an aliphatic amine.
-
Protecting Group Strategy: If pH control is insufficient, a protecting group strategy may be necessary. Protect the more reactive nucleophilic sites, perform the N-methylation of the indolinone, and then deprotect.
-
Catalytic Methods: Certain catalytic systems, including those based on transition metals, can offer high chemoselectivity through catalyst-substrate interactions.[8]
Q4: What is a general, reliable starting protocol for the N-methylation of a novel indolinone?
A4: A robust starting point for the N-methylation of an indolinone, particularly on a small scale for initial screening, would be the use of dimethyl carbonate (DMC) with potassium carbonate as the base in DMF.
Screening Protocol: N-Methylation with Dimethyl Carbonate
-
To a solution of the indolinone substrate (1.0 equiv) in anhydrous DMF, add potassium carbonate (2.0 equiv).
-
Add dimethyl carbonate (3.0-5.0 equiv) to the suspension.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
This protocol provides a good balance of reactivity and selectivity and uses relatively safe and inexpensive reagents.[3]
Visual Guides
Decision-Making Workflow for N-Methylation Strategy
Caption: A decision tree to guide the selection of an appropriate N-methylation method.
General Mechanism of Base-Mediated N-Methylation
Caption: Simplified mechanism of N-methylation involving deprotonation and nucleophilic substitution.
Quantitative Data Summary
| Methylating Agent | Base | Solvent | Temp. (°C) | Key Advantages | Potential Side Reactions | Ref. |
| Methyl Iodide (MeI) | K₂CO₃, NaH | Acetone, DMF | RT - 60 | High reactivity, fast reactions | Over-methylation, toxicity | [3] |
| Dimethyl Sulfate (DMS) | K₂CO₃, NaOH | Acetone, DMF | RT - 80 | High reactivity, cost-effective | Over-methylation, high toxicity | [3] |
| Dimethyl Carbonate (DMC) | K₂CO₃, Zeolites | DMF | 80 - 150 | Low toxicity, green reagent, good selectivity | Lower reactivity, higher temperatures needed | [3][4] |
| PhMe₃NI | Cs₂CO₃ | Toluene | 120 | Excellent monoselectivity, solid reagent | Higher cost, elevated temperature | [1] |
References
-
Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(39), 7315–7319. [Link]
-
ResearchGate. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. [Link]
-
Shintre, M. S., et al. (2002). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. Organic Process Research & Development, 6(3), 307-310. [Link]
- Google Patents. (2001).
-
Whittaker, A. M., et al. (2019). Recent advances in N-alkylation of amines using alcohols catalysed by pincer-metal complexes. Organic & Biomolecular Chemistry, 17(7), 1595-1607. [Link]
-
Organic Chemistry Portal. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. [Link]
-
PubMed. (2018). Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst. [Link]
-
PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. [Link]
-
Xiao, D., et al. (2019). Methyl Trifluoroacetate as a Methylation Reagent for N−H, O−H, and S−H Functionalities under Mild Conditions. The Journal of Organic Chemistry, 84(15), 9835-9843. [Link]
-
MaxLiving. (2024). Understanding Overmethylation: Symptoms, Causes, and Solutions. [Link]
-
ResearchGate. (n.d.). N-methylation and O-methylation of indole and phenol respectively using the MgO as a heterogeneous and recyclable base. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of indolines. [Link]
-
Zhao, S., et al. (2012). N-Methylation of NH-Containing Heterocycles with Dimethyl Carbonate Catalyzed by TMEDA. Synthetic Communications, 42(1), 128-135. [Link]
-
ResearchGate. (n.d.). Plausible reaction mechanism of N-methylation of indole using MgO as solid base. [Link]
-
Nutritionist Resource. (2021). How to combat a poor methylation cycle. [Link]
-
IT Services - University of Liverpool. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. [Link]
Sources
- 1. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pcliv.ac.uk [pcliv.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 7. A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Technical Support Center: Optimizing Aldol Condensation Reactions with Isatins
Welcome to the technical support center for the aldol condensation of isatins. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the complexities of this powerful carbon-carbon bond-forming reaction. Isatin and its derivatives are pivotal synthons for a multitude of heterocyclic compounds, many of which are investigated in drug discovery programs.[1][2] The C3-carbonyl group of isatin is highly electrophilic, making it an excellent substrate for aldol-type reactions, leading to the formation of valuable 3-substituted-3-hydroxy-2-oxindoles.[1][2]
This guide moves beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, troubleshooting common issues, and understanding the mechanistic principles that govern success.
Frequently Asked Questions (FAQs)
Q1: My aldol condensation of isatin is not proceeding, or the yield is very low. What are the most common causes?
A1: Several factors can lead to low or no product formation. Here’s a checklist of primary areas to investigate:
-
Inadequate Catalyst/Base Activity: The enolate of your ketone or aldehyde partner must be formed efficiently. If you are using a weak base, it may not be strong enough to deprotonate the α-carbon sufficiently. For organocatalyzed reactions, ensure the catalyst is pure and active.
-
Poor Solubility of Isatin: Isatin itself has limited solubility in many common organic solvents.[3][4] If your isatin substrate is not adequately dissolved, the reaction will be slow or may not occur at all. Consider solvents like DMF, DMSO, or THF, where isatin solubility is higher.[4][5]
-
Steric Hindrance: Highly substituted ketones (e.g., cyclohexanone) or isatins with bulky groups near the C3-carbonyl can significantly slow down the reaction rate due to steric hindrance.[6][7]
-
N-H Acidity of Unprotected Isatin: Unsubstituted isatin (N-H) can sometimes interfere with base-catalyzed reactions. While many protocols work well with unprotected isatins, N-protection (e.g., with a benzyl or methoxymethyl group) can prevent side reactions and improve yields in certain cases.[8]
Q2: I'm observing the formation of a dehydrated α,β-unsaturated product instead of the desired β-hydroxy oxindole. How can I prevent this?
A2: The elimination of water from the initial aldol addition product is a common subsequent reaction, known as the aldol condensation.[9][10] To favor the β-hydroxy adduct:
-
Lower the Reaction Temperature: Dehydration is often promoted by heat.[9] Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can significantly suppress the elimination step.
-
Use a Weaker Base or Catalyst: Strong bases and high temperatures can facilitate the E1cB mechanism responsible for dehydration.[9] Using milder conditions can help isolate the initial aldol addition product.
-
Control Reaction Time: Over-extending the reaction time, even at lower temperatures, can sometimes lead to the accumulation of the dehydrated product. Monitor your reaction by TLC to determine the optimal endpoint.
Q3: My asymmetric aldol reaction is giving low enantioselectivity (ee). What parameters should I screen?
A3: Achieving high enantioselectivity is a multi-parameter optimization problem:
-
Catalyst Choice: This is the most critical factor. The structure of the chiral organocatalyst (e.g., proline derivatives, diarylprolinol silyl ethers) dictates the facial selectivity of the enamine attack on the isatin.[8]
-
Solvent: The polarity and protic nature of the solvent can influence the transition state geometry. Screen a range of solvents (e.g., DMF, CH3CN, THF, and mixtures).[6]
-
Additives: The presence of co-catalysts or additives, such as acids or bases (e.g., chloroacetic acid, LiOH), can significantly impact both reaction rate and enantioselectivity.[8][11]
-
Temperature: Lowering the temperature often enhances enantioselectivity by increasing the energy difference between the diastereomeric transition states.
Q4: I am seeing significant amounts of self-condensation product from my ketone/aldehyde starting material. How can I minimize this side reaction?
A4: Self-condensation is a competitive reaction, especially with aldehydes like acetaldehyde.[8] To favor the desired cross-aldol reaction with isatin:
-
Slow Addition: Add the ketone or aldehyde slowly to the reaction mixture containing the isatin and the catalyst. This keeps the concentration of the enolizable partner low at any given time, minimizing self-reaction.
-
Use an Excess of One Reagent: If one of the reagents is inexpensive, using it in large excess can statistically favor the cross-aldol product. For instance, when using acetone, it can often serve as both the reactant and the solvent.[11]
-
Choose Appropriate Partners: Cross-aldol reactions work best when one partner (in this case, isatin) has no enolizable protons, which is a key advantage of using isatins as the electrophile.[9]
Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to resolving more persistent issues encountered during the aldol condensation of isatins.
Problem 1: Low or Inconsistent Yields
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| Retro-Aldol Reaction | The aldol addition is a reversible process. The product can revert to starting materials, especially under harsh conditions or with prolonged reaction times. This can lead to an equilibrium mixture with low product concentration.[9][11] | Monitor the reaction by TLC or LC-MS to find the point of maximum product formation before significant decomposition occurs. Lowering the temperature can also shift the equilibrium towards the product. |
| Catalyst Deactivation | In biocatalysis, high temperatures can cause enzyme deactivation, leading to a drop in yield.[6] For organocatalysts, impurities in reagents or solvents can sometimes poison the catalyst. | For enzymatic reactions, strictly control the temperature; do not exceed the optimum temperature for the specific enzyme.[6] For other catalytic systems, ensure all reagents and solvents are pure and dry. |
| Substituent Effects | Electron-withdrawing groups on the isatin ring can increase the electrophilicity of the C3-carbonyl, potentially accelerating the reaction. Conversely, electron-donating groups may slow it down. The position of substituents (e.g., C5 vs. C4) can also influence reactivity due to steric and electronic effects.[8] | Be aware of the electronic nature of your substituted isatin. For less reactive substrates, you may need to use more forcing conditions (stronger base, higher temperature, or a more active catalyst), but be mindful of side reactions. |
Problem 2: Product Purification Challenges
| Potential Cause | Scientific Rationale & Explanation | Recommended Solution |
| Streaking on Silica Gel | The 3-hydroxy-2-oxindole product contains both a hydroxyl group and an amide N-H, which can lead to strong interactions with the silica gel, causing streaking and difficult separation. | 1. Solvent System Modification: Add a small amount of acetic acid or triethylamine to the eluent to suppress ionization and reduce tailing. 2. Alternative Purification: Consider recrystallization as an alternative to chromatography. 3. Reverse-Phase Chromatography: If the product is highly polar, reverse-phase (C18) chromatography may provide better separation. |
| Co-elution with Starting Material | If the polarity difference between the isatin starting material and the aldol product is small, they may co-elute during column chromatography. | Optimize your TLC solvent system to achieve a clear separation (ΔRf > 0.2) before attempting column chromatography. Gradient elution often provides better resolution than isocratic conditions. |
| Product Instability | The β-hydroxy ketone/aldehyde functionality can be sensitive to acidic or basic conditions, potentially leading to decomposition or dehydration on silica gel. | Neutralize the crude reaction mixture carefully before purification. Consider using a less acidic stationary phase like neutral alumina or deactivated silica gel. |
Visualizing the Process: Mechanism and Workflow
Generalized Reaction Mechanism
The diagram below illustrates the base-catalyzed aldol addition of a ketone to isatin. The process begins with the deprotonation of the ketone to form a nucleophilic enolate, which then attacks the electrophilic C3-carbonyl of the isatin. A final protonation step yields the 3-hydroxy-2-oxindole product.
Caption: A logical workflow for troubleshooting common issues.
Experimental Protocols
Protocol 1: General Procedure for Aldol Reaction of Isatin with Acetone
This protocol is a representative example and may require optimization for specific substituted isatins or different ketone partners. [6]
-
Reagent Preparation: To a solution of the desired isatin (1.0 eq) in a suitable solvent (e.g., a 1:1 mixture of CH3CN/H2O or pure acetone), add the catalyst. [6][11]The choice and amount of catalyst are critical and vary widely. For example:
-
Biocatalyst: Crude earthworm extract (e.g., 0.1 g per 1 mmol of isatin). [6] * Organocatalyst: L-proline or a derivative (typically 5-20 mol%). [11]2. Reactant Addition: Add acetone. Acetone can be used in large excess and may serve as the solvent. [6][11]For instance, use 40 equivalents if another solvent is present. [6]3. Reaction Conditions: Stir the mixture at a controlled temperature. A good starting point is room temperature or slightly elevated (e.g., 35 °C). [6]Higher temperatures may lead to dehydration. [6]4. Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., n-hexane/ethyl acetate 2:1). [6]5. Work-up: Upon completion, if a solid catalyst was used, remove it by filtration. [6]Evaporate the solvent under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure 3-hydroxy-3-(2-oxopropyl)indolin-2-one. [6]
Protocol 2: Asymmetric Aldol Reaction using an Organocatalyst
This protocol is adapted from methodologies employing diarylprolinol-type organocatalysts for asymmetric synthesis. [8]
-
Setup: In a reaction vial under an inert atmosphere (e.g., nitrogen or argon), combine the N-protected isatin derivative (e.g., 1-benzylisatin, 0.3 mmol, 1.0 eq), the organocatalyst (e.g., 4-hydroxydiarylprolinol, 0.09 mmol, 0.3 eq), and an additive if required (e.g., chloroacetic acid, 0.18 mmol, 0.6 eq). [8]2. Solvent and Reagent: Add the solvent (e.g., DMF, 0.3 mL) and cool the mixture to the desired temperature (e.g., 4 °C). [8]3. Nucleophile Addition: Add the aldehyde (e.g., acetaldehyde, 1.5 mmol, 5.0 eq) to the cooled mixture.
-
Reaction: Stir the reaction at the set temperature for the optimized time (e.g., 48-72 hours). The long reaction time is often necessary at low temperatures to achieve high enantioselectivity. [8]5. Work-up and Purification: Quench the reaction and perform a standard aqueous work-up. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Characterize the product by NMR and mass spectrometry. Determine the enantiomeric excess (ee) by chiral HPLC analysis. [8]
References
-
Hayashi, Y., et al. (2009). Asymmetric Aldol Reaction of Acetaldehyde and Isatin Derivatives for the Total Syntheses of ent-Convolutamydine E and CPC-1 and a Half Fragment of Madindoline A and B. Organic Letters. Available from: [Link]
-
Master Organic Chemistry. (2022). Aldol Addition and Condensation Reactions. Available from: [Link]
-
Siddiqui, N., et al. (2021). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances. Available from: [Link]
-
Shams, M., et al. (2020). Asymmetric cross-aldol reaction of isatin and ketones catalyzed by crude earthworm extract as efficient biocatalyst. Taylor & Francis Online. Available from: [Link]
-
ResearchGate. (n.d.). Aldol reaction of isatin derivatives with ketones-catalyzed by earthworm extract. Available from: [Link]
-
Al-Ostath, A., et al. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences. Available from: [Link]
-
Fodor, L., et al. (2023). The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activity of new alicyclic β-amino acid derivatives. RSC Publishing. Available from: [Link]
-
Leah4sci. (2016). Aldol Addition and Condensation Reaction Mechanism in Acid or Base. YouTube. Available from: [Link]
-
ResearchGate. (2020). Catalyst-free aldol condensation of ketones and isatins under mild reaction conditions in DMF with molecular sieves 4 Å as additive. Available from: [Link]
-
ResearchGate. (2009). (PDF) Asymmetric Aldol Reaction of Acetaldehyde and Isatin Derivatives for the Total Syntheses of ent-Convolutamydine E and CPC-1 and a Half Fragment of Madindoline A and B. Available from: [Link]
-
Wikipedia. (n.d.). Aldol condensation. Available from: [Link]
-
PubMed. (2015). Enzymatic enantioselective aldol reactions of isatin derivatives with cyclic ketones under solvent-free conditions. Available from: [Link]
- Google Patents. (1937). Purification of the isatins.
-
ACS Publications. (2015). Solubility and Thermodynamic Functions of Isatin in Pure Solvents. Available from: [Link]
-
ResearchGate. (2020). Asymmetric cross-aldol reaction of isatin and ketones catalyzed by crude earthworm extract as efficient biocatalyst. Available from: [Link]
-
ResearchGate. (2015). Solubility and Thermodynamic Functions of Isatin in Pure Solvents. Available from: [Link]
-
Solubility of Things. (n.d.). Isatin. Available from: [Link]
-
PubChem. (n.d.). Isatin. Available from: [Link]
-
Wikipedia. (n.d.). Isatin. Available from: [Link]
Sources
- 1. Isatin and its derivatives: a survey of recent syntheses, reactions, and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.irapa.org [journals.irapa.org]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Aldol condensation - Wikipedia [en.wikipedia.org]
- 11. The synthesis of pharmacologically important oxindoles via the asymmetric aldol reaction of isatin and the investigation of the organocatalytic activi ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03528J [pubs.rsc.org]
How to resolve poor signals in NMR for indolinone compounds
Technical Support Center: Indolinone NMR Signal Resolution
Welcome to the technical support guide for resolving common Nuclear Magnetic Resonance (NMR) spectroscopy issues encountered with indolinone compounds. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize NMR for the structural elucidation and characterization of this important heterocyclic scaffold.
Indolinone derivatives, while crucial in medicinal chemistry, often present unique challenges during NMR analysis. Their structural complexity, potential for aggregation, and varied solubility can lead to spectra that are difficult to interpret. This guide provides a structured, question-and-answer-based approach to troubleshoot and resolve these issues, ensuring the acquisition of high-quality, interpretable NMR data.
Troubleshooting Guides & FAQs
Q1: My indolinone compound is poorly soluble in standard NMR solvents like CDCl₃, resulting in a very low signal-to-noise ratio. What are my options?
A1: Cause & Resolution
Poor solubility is the most common reason for weak NMR signals. The indolinone core contains both hydrogen bond donors (N-H) and acceptors (C=O), leading to strong intermolecular interactions and potentially low solubility in non-polar solvents.
Causality: When the concentration of the analyte is too low, the number of nuclei contributing to the NMR signal is insufficient to overcome the baseline noise, even with a high number of scans. The signal-to-noise ratio (SNR) is directly proportional to the concentration of the sample.
Troubleshooting Protocol:
-
Switch to a More Polar Aprotic Solvent: Solvents like DMSO-d₆, Acetone-d₆, or Acetonitrile-d₃ are excellent first choices for many polar heterocyclic compounds.[1][2] DMSO-d₆ is often considered a "universal" solvent for many polyaza heterocycles due to its high polarity.[1]
-
Use a Polar Protic Solvent (with caution): Methanol-d₄ can be effective but may lead to the exchange of labile protons (like N-H), causing signal broadening or disappearance.[2][3]
-
Employ Solvent Mixtures: A small addition of a more polar solvent can significantly improve solubility. For instance, a mixture of CDCl₃ with a few drops of Methanol-d₄ or DMSO-d₆ can be effective. Ensure the solvents are miscible.
-
Gentle Heating: For some compounds, acquiring the spectrum at a slightly elevated temperature (e.g., 40-50 °C) can increase solubility and improve signal quality.[4] This can be performed using the spectrometer's variable temperature (VT) unit.[5]
-
Increase the Number of Scans (NS): If solubility cannot be improved further, increasing the number of scans is a direct way to enhance the SNR. The SNR increases with the square root of the number of scans (SNR ∝ √NS).[6] Doubling the SNR requires quadrupling the experiment time.
Data Presentation: Properties of Recommended Deuterated Solvents
| Solvent | Chemical Shift (¹H Residual) | Dielectric Constant (ε) | Boiling Point (°C) | Key Characteristics |
| Chloroform-d (CDCl₃) | 7.26 ppm | 4.8 | 61-62 | Good for non-polar compounds; may contain acidic impurities.[1] |
| Acetone-d₆ | 2.05 ppm | 20.7 | 56.5 | Versatile, polar aprotic.[7] |
| DMSO-d₆ | 2.50 ppm | 46.7 | 189 | Excellent for polar compounds, high boiling point.[7] |
| Methanol-d₄ | 3.31 ppm, 4.87 ppm (OH) | 32.7 | 64.7 | Polar protic, can exchange with labile protons.[7] |
| Acetonitrile-d₃ | 1.94 ppm | 37.5 | 81.6 | Good for moderately polar compounds.[7] |
Data sourced from Cambridge Isotope Laboratories, Inc. and other publicly available data.[7]
Visualization: Solvent Selection Workflow
Caption: Decision tree for NMR solvent selection.
Q2: My ¹H NMR spectrum shows very broad peaks, even with good solubility. What are the likely causes and how can I fix this?
A2: Cause & Resolution
Broad peaks in NMR are a common problem that can obscure coupling information and make interpretation difficult. For indolinones, the primary causes are often chemical exchange, aggregation, or the presence of paramagnetic impurities.
Causality & Troubleshooting:
-
Chemical or Conformational Exchange: Indolinone derivatives can exist as multiple conformers (rotamers) or tautomers that are interconverting on the NMR timescale.[8][9] This dynamic process can lead to significant line broadening.[8][10]
-
Protocol: Perform a Variable Temperature (VT) NMR experiment.[5][8]
-
Heating: Increasing the temperature can accelerate the exchange rate, causing the broad peaks to coalesce into a single, sharp, time-averaged signal.[5][8][11]
-
Cooling: Decreasing the temperature can slow the exchange rate sufficiently so that distinct, sharp signals for each conformer become visible.[5][8][11]
-
-
-
Molecular Aggregation: Indolinones can stack or form aggregates via hydrogen bonding or π-π interactions, especially at higher concentrations.[12] This creates larger, slower-tumbling molecular entities, which have shorter relaxation times (T₂) and consequently broader signals.
-
Protocol:
-
Dilute the Sample: Prepare a more dilute sample and re-acquire the spectrum. If aggregation is the issue, the peaks should become sharper.
-
Change Solvent: Use a solvent that disrupts intermolecular interactions. For example, switching from CDCl₃ to DMSO-d₆ can break up hydrogen-bonded aggregates.
-
-
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic metal ions (e.g., Fe³⁺, Cu²⁺ from catalysts or glassware) or dissolved molecular oxygen can dramatically shorten relaxation times and cause severe peak broadening.[13]
-
Protocol:
-
Filter the Sample: Pass the NMR sample through a small plug of Celite or silica in a Pasteur pipette to remove particulate matter.[12]
-
Use a Chelating Agent: For metal ion contamination, adding a small amount of a chelating agent like EDTA and filtering can be effective. Alternatively, specialized resins like Chelex can be used, though they may also remove some of the analyte.[14][15]
-
Degas the Sample: To remove dissolved oxygen, bubble an inert gas like nitrogen or argon through the sample for several minutes before capping the NMR tube.[12]
-
-
Visualization: Troubleshooting Broad NMR Peaks
Caption: Workflow for diagnosing broad NMR signals.
Q3: The signal for my N-H proton is either extremely broad or completely absent. Why is this happening?
A3: Cause & Resolution
The N-H proton of the indolinone core is an "exchangeable proton," and its appearance in the ¹H NMR spectrum is highly sensitive to experimental conditions.[3][16]
Causality:
-
Chemical Exchange with Residual Water: Protons on heteroatoms (O-H, N-H) can rapidly exchange with other labile protons in the solution, most commonly residual H₂O (or HOD in a deuterated solvent).[3][16][17] This rapid exchange averages the environment of the proton, leading to a broad signal or, if the exchange is fast enough, its disappearance from the expected region.[11]
-
Quadrupolar Broadening: The most abundant nitrogen isotope, ¹⁴N, has a nuclear spin I=1, making it a quadrupolar nucleus. Protons directly attached to quadrupolar nuclei can experience rapid relaxation, which results in signal broadening.
-
Solvent and Concentration Effects: The chemical shift and appearance of the N-H proton are heavily influenced by hydrogen bonding, which depends on the solvent, concentration, and temperature.[3][16]
Troubleshooting Protocol:
-
D₂O Exchange Experiment: This is the definitive test for an exchangeable proton.
-
Procedure: Acquire a standard ¹H NMR spectrum. Then, add one drop of deuterium oxide (D₂O) to the NMR tube, shake it vigorously for a minute, and re-acquire the spectrum.
-
Result: The N-H proton will exchange with deuterium to form N-D. Since deuterium is not observed in ¹H NMR, the N-H signal will disappear.[2][3] This confirms the peak's identity.
-
-
Use a Dry Aprotic Solvent: To minimize exchange, ensure your deuterated solvent is as dry as possible. Using a solvent like DMSO-d₆, which is hygroscopic but forms strong hydrogen bonds with the N-H proton, can slow down the exchange rate and result in a sharper, more defined N-H signal.
-
Low Temperature Measurement: Cooling the sample can slow the rate of chemical exchange, often resulting in a sharper N-H peak.[11][16]
Q4: Despite having a soluble sample, my signal intensity is still weak. What acquisition parameters can I optimize?
A4: Cause & Resolution
If solubility is not the issue, weak signals can often be traced back to suboptimal NMR acquisition parameters that do not allow for full signal recovery between scans or efficient signal detection.
Causality: The intensity of an NMR signal depends on the thermal equilibrium of nuclear spins, which is perturbed by RF pulses and recovers during a "relaxation delay." If this delay is too short, the signal becomes saturated and loses intensity. Furthermore, the receiver gain must be set correctly to amplify the signal without introducing artifacts.[18]
Experimental Protocol: Parameter Optimization
-
Adjust the Receiver Gain (RG): The receiver gain amplifies the NMR signal before digitization.
-
Too Low: Results in poor signal-to-noise.
-
Too High: Can "clip" the Free Induction Decay (FID), leading to a distorted baseline and artifacts.[6]
-
Optimization: Most modern spectrometers have an automated command (e.g., rga on Bruker systems) to set the receiver gain optimally.[19] If setting manually, increase the gain until the FID just begins to clip, then reduce it by 20-30%.
-
-
Increase the Number of Scans (NS): As mentioned previously, this is the most straightforward way to improve the signal-to-noise ratio (SNR).[6][20] Remember that the SNR improves as the square root of NS.[6]
-
Optimize the Relaxation Delay (D1): This is the time the system is allowed to return to thermal equilibrium before the next pulse sequence begins.
-
For quantitative analysis: D1 should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the nuclei in your molecule.
-
For routine qualitative spectra: A D1 of 1-2 seconds is often sufficient. If you have very slowly relaxing nuclei (like quaternary carbons), you may need to increase this.
-
Data Presentation: Key Acquisition Parameters
| Parameter | Symbol | Purpose | Optimization Tip |
| Number of Scans | NS | Increases signal-to-noise ratio (SNR) | Quadruple NS to double the SNR.[6] |
| Relaxation Delay | D1 | Allows magnetization to recover between scans | Set to 1-2s for routine spectra; increase to 5x T₁ for quantitative work. |
| Receiver Gain | RG | Amplifies the signal from the probe | Use automated function or set just below the clipping point.[6][18] |
| Acquisition Time | AQ | Determines the duration of FID detection | Should be long enough for the FID to decay (~3 x T₂*).[6] |
References
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Jain, S. K., et al. (2021). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. ACS Omega. Available at: [Link]
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University of Oxford. (n.d.). Variable Temperature NMR Experiments. Department of Chemistry, University of Oxford. Available at: [Link]
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Powers, R. (n.d.). Introduction to NMR and Its Application in Metabolite Structure Determination. University of Nebraska-Lincoln. Available at: [Link]
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Ravera, E., et al. (2024). Beyond slow two-state protein conformational exchange using CEST: applications to three-state protein interconversion on the millisecond timescale. PubMed. Available at: [Link]
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ACD/Labs. (2023). Exchangeable Protons in NMR—Friend or Foe?. ACD/Labs Blog. Available at: [Link]
-
ResearchGate. (2014). Can anybody tell me which solvent would be appropriate for collecting nmr data of indolizine type of molecules other than C6D6?. ResearchGate. Available at: [Link]
-
Chemistry Stack Exchange. (2015). 1H NMR Broad peaks. Chemistry Stack Exchange. Available at: [Link]
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University of Rochester. (n.d.). Troubleshooting 1H NMR Spectroscopy. Department of Chemistry, University of Rochester. Available at: [Link]
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PubMed Central. (n.d.). Elucidating the mechanisms underlying protein conformational switching using NMR spectroscopy. National Center for Biotechnology Information. Available at: [Link]
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National Institutes of Health. (2021). Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy. PubMed Central. Available at: [Link]
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Patsnap. (2025). Adjusting NMR Gain Settings for Enhanced Signal Interpretation. Patsnap Eureka. Available at: [Link]
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Chemistry LibreTexts. (2024). Dynamic NMR. Chemistry LibreTexts. Available at: [Link]
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University of Regensburg. (n.d.). 1H NMR Spectroscopy. Available at: [Link]
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StackExchange. (2011). About paramagnetic impurities, inorganic salts, bad workups, etc. and their impact on small-molecule NMR spectra. Chemistry Stack Exchange. Available at: [Link]
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University of Cambridge. (n.d.). Accepted version. Available at: [Link]
-
Wiley Online Library. (n.d.). Common problems and artifacts encountered in solution‐state NMR experiments. Wiley Online Library. Available at: [Link]
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PubMed Central. (2024). Optimising in-cell NMR acquisition for nucleic acids. National Center for Biotechnology Information. Available at: [Link]
-
Nanalysis. (2021). NMR acquisition parameters and qNMR. Nanalysis. Available at: [Link]
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University of Oxford. (n.d.). Variable Temperature NMR Experiments. Department of Chemistry, University of Oxford. Available at: [Link]
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University of Michigan. (2023). Variable Temperature NMR. YouTube. Available at: [Link]
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Troubleshooting low bioactivity in assays with indolinone derivatives
A Guide to Troubleshooting Low Bioactivity in Biochemical and Cellular Assays
Welcome, researchers and drug discovery professionals. The indolinone scaffold is a cornerstone of modern medicinal chemistry, forming the core of numerous approved kinase inhibitors and promising therapeutic candidates.[1] However, the very physicochemical properties that contribute to their potent activity—often characterized by hydrophobicity and planarity—can present significant challenges in in vitro and cell-based assays.
This guide is designed to function as a direct line to a seasoned application scientist. It moves beyond generic advice to provide in-depth, cause-and-effect troubleshooting for a common and frustrating problem: observing lower-than-expected bioactivity with your indolinone derivatives. We will dissect the most frequent culprits, from simple solubility issues to complex assay artifacts, and provide validated protocols to diagnose and solve them.
Frequently Asked Questions (FAQs)
Section 1: The Primary Suspect - Compound Solubility and Handling
Question: My indolinone derivative, which was predicted to be highly potent, is showing weak or inconsistent activity in my initial assay. Where should I begin troubleshooting?
Answer: This is the most common query we receive. Before investigating complex biological mechanisms, we must first rigorously validate that the compound is physically available to interact with its target in the assay. The root cause of inconsistent activity often lies in suboptimal compound handling and poor aqueous solubility. Many indolinone derivatives have poor aqueous solubility, which can lead to decreased biological activity.[2]
Here is the logical workflow we will follow to diagnose the issue.
Caption: A logical workflow for troubleshooting low bioactivity.
Question: I suspect my compound is precipitating in the aqueous assay buffer. How can I confirm this and what are the mitigation strategies?
Answer: Excellent question. "Crashing out" of solution is a frequent problem when a compound dissolved in 100% DMSO is diluted into a predominantly aqueous buffer. This dramatically reduces the concentration of monomeric, active compound, leading to a false impression of low potency.
Causality: Indolinones are often hydrophobic. While soluble in an organic solvent like DMSO, their introduction to a polar aqueous environment causes them to self-associate and precipitate to minimize unfavorable interactions with water.
1. How to Confirm Precipitation:
A simple visual check is often sufficient. Prepare your highest assay concentration in a clear microplate well or tube and hold it against a dark background. If you see cloudiness, schlieren lines, or visible precipitate, you have a solubility problem. For a more quantitative approach, use laser nephelometry, which measures light scattering from suspended particles.[3]
2. Mitigation Strategies & Protocols:
| Strategy | Rationale & Best Practices | Maximum Recommended Concentration |
| Reduce Final DMSO % | While counterintuitive, a lower final DMSO concentration can sometimes maintain solubility by avoiding certain solvent-solute interactions that promote precipitation. This is highly compound-dependent. | Test a range from 0.1% to 1.0% |
| Introduce a Surfactant | A non-ionic surfactant like Tween-20 or Triton X-100 at a concentration above its critical micelle concentration (CMC) can create micelles that encapsulate the hydrophobic compound, keeping it in solution. Caution: This is primarily for biochemical assays, as detergents can be cytotoxic. | Tween-20: 0.01% - 0.05% Triton X-100: 0.01% - 0.05% |
| Use a Co-Solvent | Solvents like PEG-400 or cyclodextrins can improve solubility in the final assay buffer. Ensure you run a vehicle control with the co-solvent to check for any effects on the assay itself. | PEG-400: Up to 5% Cyclodextrins: Compound-specific |
| Pre-Dilution Series | Instead of a single large dilution from 100% DMSO, perform a serial dilution in a buffer containing a moderate amount of DMSO (e.g., 10-20%) before the final dilution into the assay plate. | N/A |
Protocol: Kinetic Solubility Assessment by Visual Inspection
-
Prepare a 10 mM stock solution of your indolinone derivative in 100% DMSO.
-
In a 96-well clear bottom plate, add assay buffer to wells to achieve final DMSO concentrations of 0.5%, 1%, and 2%.
-
Add the compound stock to achieve a final concentration range (e.g., 100 µM down to 1 µM).
-
Mix well by gentle pipetting or plate shaking.
-
Incubate for 30-60 minutes at the assay temperature.
-
Visually inspect for precipitation against a black background. The highest concentration that remains clear is your approximate kinetic solubility limit under these conditions.
Section 2: Deceptive Activity - Compound Aggregation
Question: My dose-response curve is extremely steep, or I see activity against unrelated targets. Could this be due to compound aggregation?
Answer: Yes, this is a classic hallmark of compound aggregation. Aggregates are sub-micrometer particles of self-associated compound that can non-specifically inhibit enzymes by sequestering the protein, leading to reproducible but artifactual activity.[4]
Causality: Similar to precipitation, aggregation is driven by the hydrophobic nature of the compound. However, instead of forming large, visible precipitates, the compound forms colloidal particles. These aggregates can act as "promiscuous inhibitors" because their mechanism of action is non-specific protein adsorption, not competitive binding at an active site.
How to Diagnose Aggregation:
The gold-standard test is to see if the observed inhibition is attenuated by the inclusion of a non-ionic detergent.
Protocol: Detergent-Based Disruption of Aggregation
-
Run your standard assay to establish the IC50 of your compound.
-
Repeat the assay, but this time include 0.01% (v/v) Triton X-100 in the assay buffer. Ensure all components, including the enzyme and substrate, are equilibrated in this new buffer.
-
Determine the IC50 of your compound in the presence of the detergent.
-
Interpretation:
-
No significant change in IC50: Your compound is likely a true, specific inhibitor.
-
A significant rightward shift (e.g., >10-fold increase) in IC50 or complete loss of activity: Your compound is very likely acting via an aggregation-based mechanism. The detergent disrupts the aggregates, releasing the sequestered protein and revealing the compound's true (and often much lower) potency.
-
Section 3: Signal Interference in Optical Assays
Question: I'm using a fluorescence-based kinase assay (e.g., FP, FRET, TR-FRET) and my results are difficult to interpret. Could my indolinone derivative be the problem?
Answer: Absolutely. The indole core structure is inherently fluorescent, which can be a major source of interference in optical assays.[5] Compounds can interfere by being fluorescent themselves (autofluorescence) or by quenching the fluorescence of the assay's probe (inner filter effect).[6]
Causality: The conjugated ring system of indolinones can absorb light at wavelengths used to excite assay fluorophores and emit light at wavelengths used for detection. This adds background signal (autofluorescence) or, if the compound's absorbance spectrum overlaps the fluorophore's excitation or emission spectrum, it can absorb the light, preventing it from being detected (quenching).[7]
How to Diagnose Assay Interference:
Run control experiments where you systematically omit key biological components.
Protocol: Testing for Autofluorescence and Quenching
-
Set up your assay plate as you normally would for a dose-response experiment.
-
Include the following control wells for each compound concentration:
-
Complete Assay: All components (enzyme, substrate, ATP, probe, compound).
-
No Enzyme Control: Omit the enzyme.
-
No Probe Control: Omit the fluorescent probe/substrate but include the compound.
-
-
Read the plate on your plate reader.
-
Interpretation:
-
Signal in "No Enzyme" wells that increases with compound concentration: This indicates that your compound is inhibiting a contaminating enzyme or, more likely, directly interfering with the detection probe.
-
Signal in "No Probe" wells: This is a direct measure of your compound's autofluorescence at the assay's emission wavelength.
-
A decrease in signal in "Complete Assay" wells that is mirrored by a decrease in signal from a probe-only control (no enzyme): This suggests your compound is quenching the fluorescent signal, not inhibiting the enzyme.
-
Mitigation Strategy: If interference is confirmed, the best solution is to switch to a non-optical detection method, such as a luminescence-based assay (e.g., Kinase-Glo®) or a radioactivity-based assay ([γ-³²P]ATP). These methods are generally immune to optical interference from test compounds.
Section 4: The Cell-Based Conundrum
Question: My indolinone is highly potent in my biochemical kinase assay, but its activity drops dramatically ( >50-fold) in my cell-based assay. What's going on?
Answer: This is a common and important transition in drug discovery. A discrepancy between biochemical and cellular potency points to factors related to the complex environment of a living cell. The two most likely culprits are poor cellular permeability and high serum protein binding .
Causality:
-
Permeability/Efflux: For a compound to work, it must first cross the cell membrane to reach its intracellular target. Some compounds are not efficiently absorbed, while others may be actively removed from the cell by efflux pumps (e.g., P-glycoprotein).[8][9]
-
Serum Protein Binding: Cell culture media is typically supplemented with fetal bovine serum (FBS), which contains high concentrations of proteins like albumin. Hydrophobic compounds, such as many indolinones, can bind tightly to albumin. This binding is reversible, but it effectively sequesters the compound, drastically reducing the free concentration available to enter the cells and engage the target.[10]
Troubleshooting Cellular Activity:
-
Assess Serum Protein Binding:
-
Protocol: Run your cellular dose-response experiment under three different serum conditions: your standard 10% FBS, a low-serum condition (e.g., 1-2% FBS), and a serum-free condition (if your cells can tolerate it for the duration of the assay).
-
Interpretation: If the IC50 is significantly lower (more potent) in the low-serum or serum-free conditions, high serum protein binding is a major contributing factor.
-
-
Evaluate Cellular Uptake:
-
Directly measuring intracellular compound concentration via LC-MS/MS is the most definitive method but requires specialized equipment.
-
A simpler, indirect approach is to use cell lines that overexpress specific efflux pumps and see if potency changes.
-
Below is a simplified representation of how many indolinone derivatives, as tyrosine kinase inhibitors (TKIs), function within a cell—and the barriers they must overcome.
Caption: Barriers to cellular activity for an indolinone TKI.
References
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Design, Synthesis and Preliminary Biological Evaluation of Novel Benzyl Sulfoxide 2-Indolinone Derivatives as Anticancer Agents. Molecules. Available from: [Link]
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Synthesis and Biological Evaluation of 2-indolinone Derivatives as Potential Antitumor Agents. European Journal of Medicinal Chemistry. Available from: [Link]
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Tackling assay interference associated with small molecules. Nature Reviews Chemistry. Available from: [Link]
-
Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights. Molecules. Available from: [Link]
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Metabolism of a New Antiaggregant, Indolinone Derivative. Bulletin of Experimental Biology and Medicine. Available from: [Link]
-
Insight on a new indolinone derivative as an orally bioavailable lead compound against renal cell carcinoma. Journal of Enzyme Inhibition and Medicinal Chemistry. Available from: [Link]
-
The fluorescence of indoles and aniline derivatives. Biochemical Journal. Available from: [Link]
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CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING DATA. Pacific Symposium on Biocomputing. Available from: [Link]
-
Bioactive Compounds and Their Impact on Protein Modification in Human Cells. International Journal of Molecular Sciences. Available from: [Link]
- Indolinone derivatives and process for their manufacture. Google Patents.
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Bioactive Compounds and the Performance of Proteins as Wall Materials for Their Encapsulation. Polymers. Available from: [Link]
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Environment-Friendly Synthesis of Indoline Derivates Using Flow Chemistry Techniques. Current Organic Synthesis. Available from: [Link]
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Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Journal of Biomolecular Screening. Available from: [Link]
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An overview on 2-indolinone derivatives as anticancer agents. Current Chemistry Letters. Available from: [Link]
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Discovery of novel indolinone-based, potent, selective and brain penetrant inhibitors of LRRK2. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Transcript Profiling and RNA Interference as Tools To Identify Small Molecule Mechanisms and Therapeutic Potential. ACS Chemical Biology. Available from: [Link]
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Structure of most active indolinone derivative. ResearchGate. Available from: [Link]
-
Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). International Journal of Molecular Sciences. Available from: [Link]
-
Synthesis and Biological Evaluation of New Bis-Indolinone Derivatives Endowed with Cytotoxic Activity. Pharmaceuticals. Available from: [Link]
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The Transporter-Mediated Cellular Uptake and Efflux of Pharmaceutical Drugs and Biotechnology Products: How and Why Phospholipid Bilayer Transport Is Negligible in Real Biomembranes. Membranes. Available from: [Link]
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High-Throughput Screening: The Hits and Leads of Drug Discovery- An Overview. International Journal of Drug Development and Research. Available from: [Link]
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Bioactive Compounds and Their Impact on Protein Modification in Human Cells. International Journal of Molecular Sciences. Available from: [Link]
-
A small molecule enhances RNA interference and promotes microRNA processing. Proceedings of the National Academy of Sciences. Available from: [Link]
-
Chemistry of trisindolines: natural occurrence, synthesis and bioactivity. RSC Advances. Available from: [Link]
-
A small molecule enhances RNA interference and promotes microRNA processing. Proceedings of the National Academy of Sciences of the United States of America. Available from: [Link]
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Efficient synthesis of bioactive isoindolinone derivatives containing continuous quaternary carbons by intermolecular OH transfer. New Journal of Chemistry. Available from: [Link]
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GOOD LABORATORY PRACTICES DO and DON'Ts. National Institute of Technology, Tiruchirappalli. Available from: [Link]
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Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection. Clinical Chemistry. Available from: [Link]
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Synthesis and cytotoxic evaluation of novel 3-substituted derivatives of 2-indolinone. Iranian Journal of Pharmaceutical Research. Available from: [Link]
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Effect of in Vitro Gastrointestinal Digestion on Bioactivity of Poultry Protein Hydrolysate. Korean Journal for Food Science of Animal Resources. Available from: [Link]
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Bioactive compounds in the modulation of oxidative stress in monocytes and macrophages. ResearchGate. Available from: [Link]
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Synthesis, Characterization, Cellular Uptake, and In Vitro Anticancer Activity of Fullerenol-Doxorubicin Conjugates. Frontiers in Chemistry. Available from: [Link]
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Assay Interference by Chemical Reactivity. Assay Guidance Manual. Available from: [Link]
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Interference with Fluorescence and Absorbance. Assay Guidance Manual. Available from: [Link]
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-
Interference with Fluorescence and Absorbance. Assay Guidance Manual. Available from: [Link]
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Technical Support Center: A Guide to the Scalable Synthesis of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one
Welcome to the technical support center for the synthesis of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this multi-step synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure technical accuracy and practical utility.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one.
Step 1: N-Methylation of 5-Methoxyisatin
The initial step involves the N-methylation of 5-methoxyisatin. This reaction proceeds via a nucleophilic substitution where a base deprotonates the acidic N-H of the isatin, and the resulting anion attacks a methylating agent.[1]
Experimental Protocol
-
To a solution of 5-methoxyisatin in an anhydrous polar aprotic solvent (e.g., DMF or DMSO), add a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaH) in at least stoichiometric amounts.
-
Stir the mixture at room temperature until the isatin is fully dissolved and the salt has formed.
-
Add the methylating agent (e.g., methyl iodide or dimethyl sulfate) dropwise.
-
The reaction can be gently heated to increase the rate, though this may promote side reactions.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction and perform an aqueous workup, followed by extraction with an organic solvent.
-
Purify the crude product by recrystallization or column chromatography.
Troubleshooting Guide: N-Methylation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Ineffective Deprotonation: The base may be too weak or not used in sufficient quantity. 2. Inactive Methylating Agent: The methylating agent may have degraded. 3. Low Reaction Temperature: The reaction may be too slow at room temperature. | 1. Use a stronger base like sodium hydride (NaH) or an excess of a weaker base like potassium carbonate (K₂CO₃). Ensure all reagents are anhydrous. 2. Use a fresh, properly stored bottle of the methylating agent. Methyl iodide is light-sensitive. 3. Gently heat the reaction mixture, monitoring for side product formation. Microwave-assisted synthesis can also be considered to reduce reaction times.[1] |
| O-Methylation Side Product | The isatin anion is resonance-stabilized, and under certain conditions, O-alkylation can occur. | This is generally less favored but can be minimized by using a polar aprotic solvent which solvates the cation, leaving the N-anion more nucleophilic. |
| Oily or Gummy Product | 1. Residual Solvent: High-boiling point solvents like DMF can be difficult to remove. 2. Impure Product: The presence of unreacted starting material or side products can prevent crystallization. | 1. Use azeotropic removal with a solvent like toluene or heptane. 2. Purify the product using column chromatography. |
FAQs: N-Methylation
Q: What is the general mechanism for the N-methylation of isatin?
A: The reaction is a nucleophilic substitution. A base deprotonates the acidic N-H of the isatin, forming an isatin anion. This anion then attacks the methylating agent, displacing the leaving group to form the N-methylated product.[1]
Q: Which methylating agent is better, methyl iodide or dimethyl sulfate?
A: Both are effective. Methyl iodide is more volatile and light-sensitive. Dimethyl sulfate is less volatile but highly toxic and a suspected carcinogen, requiring strict safety precautions.[1]
Step 2: Grignard Reaction for C3-Ethylation
This step introduces the ethyl group at the C3 position via a Grignard reaction with ethylmagnesium bromide. This reaction is known to be sensitive and can be prone to side reactions.[2]
Experimental Protocol
-
Dissolve the N-methyl-5-methoxyisatin in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to a low temperature (e.g., -78 °C or -30 °C).[3]
-
Slowly add a solution of ethylmagnesium bromide in the same solvent.
-
Allow the reaction to stir at a low temperature for a specified time, then slowly warm to room temperature.[3]
-
Monitor the reaction by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous workup and extract the product with an organic solvent.
-
Purify the crude product by column chromatography.
Troubleshooting Guide: Grignard Reaction
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive Grignard Reagent: The Grignard reagent may have been quenched by moisture or air. 2. Poor Quality Magnesium: The magnesium used to prepare the Grignard reagent may be oxidized. | 1. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. Use anhydrous solvents. 2. Use fresh, shiny magnesium turnings.[3] |
| Enolization of the Ketone | The Grignard reagent can act as a base and deprotonate the alpha-proton of the ketone, leading to enolization instead of addition. | This is a common side reaction with enolizable ketones.[4] Running the reaction at a very low temperature can favor the addition product. |
| Reduction of the Ketone | If the Grignard reagent has a beta-hydride, it can reduce the ketone to a secondary alcohol. | Using a freshly prepared Grignard reagent and maintaining a low temperature can minimize this. |
| Formation of Wurtz Coupling Products | The Grignard reagent can couple with the starting ethyl halide. | This is more of an issue during the preparation of the Grignard reagent. Slow addition of the halide to the magnesium can help. |
FAQs: Grignard Reaction
Q: Why is a low temperature important for this reaction?
A: Low temperatures help to control the reactivity of the Grignard reagent, minimizing side reactions like enolization and reduction, and favoring the desired nucleophilic addition to the carbonyl group.[3]
Q: Can I use a different organometallic reagent?
A: Organolithium reagents are generally more reactive and may lead to more side reactions. Organozinc reagents, as used in the Reformatsky reaction, are less reactive and could be an alternative.[5][6]
Step 3: Reduction of the C3-Hydroxyl Group
The product from the Grignard reaction is a tertiary alcohol. This hydroxyl group at the C3 position needs to be removed to yield the desired 3-ethyl-1-methyl-5-methoxyindolin-2-one.
Experimental Protocol
-
Dissolve the 3-ethyl-3-hydroxy-1-methyl-5-methoxyindolin-2-one in a suitable solvent.
-
Treat with a reducing agent capable of reducing a tertiary alcohol, such as triethylsilane in the presence of a strong acid like trifluoroacetic acid.
-
Stir the reaction at room temperature or with gentle heating.
-
Monitor the reaction by TLC.
-
After completion, perform an aqueous workup and extract the product.
-
Purify by column chromatography.
Troubleshooting Guide: Reduction
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient Reducing Agent or Acid: The stoichiometry may be incorrect. 2. Steric Hindrance: The tertiary alcohol may be sterically hindered. | 1. Ensure the correct equivalents of the reducing agent and acid are used. 2. Increase the reaction time or temperature, or consider a different reduction method. |
| Formation of Elimination Products | The acidic conditions can promote dehydration to form an alkene. | Use milder reaction conditions if possible, or a different reducing system. |
Step 4: Deprotection and Final N-Methylation
The final steps involve the deprotection of the 5-methoxy group to reveal the hydroxyl group and a second N-methylation to arrive at the final product.
Experimental Protocol
-
Deprotection: Dissolve the 3-ethyl-1-methyl-5-methoxyindolin-2-one in a suitable solvent (e.g., dichloromethane). Treat with a reagent for cleaving aryl methyl ethers, such as boron tribromide (BBr₃) at a low temperature.
-
Carefully quench the reaction and perform an aqueous workup.
-
Extract the product and purify if necessary.
-
N-Methylation: The deprotection product is then subjected to a second N-methylation as described in Step 1 to methylate the newly formed hydroxyl group.
Troubleshooting Guide: Deprotection and Final N-Methylation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient Reagent: Not enough BBr₃ was used. 2. Reaction Temperature Too Low: The reaction may be too slow at very low temperatures. | 1. Use a slight excess of BBr₃. 2. Allow the reaction to slowly warm to room temperature. |
| Side Reactions During Deprotection | BBr₃ is a harsh reagent and can react with other functional groups. | Maintain a low temperature and carefully control the reaction time. |
| Incomplete Final N-Methylation | The phenolic oxygen can also be methylated. | Use carefully controlled stoichiometry of the methylating agent. Purification by chromatography will be necessary to separate the desired product from any O-methylated side product. |
FAQs: Deprotection and Final N-Methylation
Q: Are there milder alternatives to BBr₃ for deprotection?
A: Yes, other reagents like trimethylsilyl iodide (TMSI) or certain Lewis acids in the presence of a nucleophile can also be used. The choice of reagent will depend on the other functional groups present in the molecule.[7]
General FAQs for the Overall Synthesis
Q: How can I monitor the progress of these reactions?
A: Thin-layer chromatography (TLC) is the most common method for monitoring the progress of these reactions. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis, HPLC or GC-MS can be used.
Q: What are the key considerations for scaling up this synthesis?
A: When scaling up, heat transfer becomes a critical issue, especially for the exothermic Grignard reaction. Ensure adequate cooling and slow addition of reagents. Also, consider the safety implications of using large quantities of hazardous reagents like NaH, methylating agents, and BBr₃. A thorough risk assessment is essential.
Q: What are the best methods for purifying the intermediates and final product?
A: Column chromatography on silica gel is a versatile method for purifying all the intermediates. Recrystallization can be an effective method for obtaining highly pure solid products, especially for the final compound.[8]
Visualization of Key Mechanisms
Caption: General mechanism for the N-methylation of isatin.
Caption: General mechanism for the Grignard addition to the C3 carbonyl of isatin.
References
- Jamali, S., Vessally, E., & Edjlali, L. (2022). Synthesis, Reaction and Biological Importance of Isatin Derivatives. Biomedicine and Chemical Sciences, 1(2), 106-121.
- Khan, I., et al. (2020). Synthesis of Isatin and Its Derivatives and their Applications in Biological System. Journal of Drug Delivery and Therapeutics, 10(5), 134-142.
- Nowak, M., et al. (2023). Design and Synthesis of New 5-Methylisatin Derivatives as Potential CDK2 Inhibitors. Molecules, 28(12), 4789.
- Singh, G., et al. (2021). Isatin and its derivatives: a survey of recent syntheses, reactions, and applications. RSC Advances, 11(45), 28066-28087.
-
University of Bristol. (n.d.). Protecting Groups. Retrieved from [Link]
- Mishra, P., et al. (2021). Synthesis of Isatin and its Derivatives Containing Heterocyclic Compounds. Journal of the Turkish Chemical Society, Section A: Chemistry, 8(4), 1089-1098.
- Barrett, A. G. M., & Braddock, D. C. (n.d.). Selective Cleavage of Methoxy Protecting Groups in Carbohydrates.
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Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
- Ashenhurst, J. (2016, January 13). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry.
- Shriner, R. L. (1942). The Reformatsky Reaction. Organic Reactions, 1, 1-37.
- Ali, A., et al. (2021). Synthesis of 5-hydroxyisatin thiosemicarbazones, spectroscopic investigation, protein-ligand docking, and in vitro anticancer activity. Journal of Molecular Structure, 1225, 129255.
- Royal Society of Chemistry. (2023). 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives. RSC Advances, 13(22), 15085-15105.
- Mátyus, P., et al. (2012). Literature Survey and Further Studies on the 3-Alkylation of N-Unprotected 3-Monosubstituted Oxindoles.
- Sridevi, C., et al. (2015). Synthesis and screening of biologically significant 5-hydroxy isatin derivatives for antioxidant activity. Journal of Chemical and Pharmaceutical Research, 7(3), 1186-1191.
- BenchChem. (2025).
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Organic Chemistry Portal. (n.d.). Oxindole synthesis. Retrieved from [Link]
- Reddit. (2020). Troubleshooting my grignard reactions. r/chemistry.
- Wikipedia. (n.d.).
- Wang, Z., et al. (2015). Stereodivergent Construction of 3,3′-Disubstituted Oxindoles via One-Pot Sequential Allylation/Alkylation and Its Application to the Total Synthesis of Trigolute B and D. Journal of the American Chemical Society, 137(30), 9752-9755.
- Singh, G. S., & D'hooghe, M. (2015). Reactions of Grignard Reagents with Isatin and N-Alkyl Isatins. Current Organic Synthesis, 12(6), 755-775.
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Organic Chemistry Portal. (n.d.). Reformatsky Reaction. Retrieved from [Link]
- de la Torre, A. F., et al. (2020). Synthesis of New Oxindoles and Determination of Their Antibacterial Properties. Chemistry & Biodiversity, 17(2), e1900553.
- Oxford Learning Link. (n.d.). Appendix 6: Protecting groups.
- Suárez-Pantiga, S., et al. (2015). Selective Cleavage of Methoxy Protecting Groups in Carbohydrates. The Journal of Organic Chemistry, 80(15), 7858-7865.
- Ashby, E. C., & Laemmle, J. (1975). Studies on the mechanism of the enolization reaction of Grignard reagents and ketones. Part 2. Pseudo-first-order rate and deuterium isotope effect studies. Journal of the Chemical Society, Perkin Transactions 2, (1), 15-20.
- Behenna, D. C., & Stoltz, B. M. (2017). Development of the Regiodivergent Asymmetric Prenylation of 3-Substituted Oxindoles.
- Sridharan, V., et al. (2012). Isatins As Privileged Molecules in Design and Synthesis of Spiro-Fused Cyclic Frameworks. Chemical Reviews, 112(9), 4823-4856.
- ChemicalBook. (2025).
- Julian, P. L., & Pikl, J. (1938). Reactions of Grignard Reagents with Isatin and N-Alkyl Isatins. Journal of the American Chemical Society, 60(9), 2153-2155.
- Professor Dave Explains. (2016, May 2). Practice Problem: Grignard Reactions [Video]. YouTube.
- Juniper Publishers. (2018). Synthesis of Oxindoles, Spirooxindoles, and Isatins with Prominent Bioactive Probes: Review.
- Bernardi, L., et al. (2003). Grignard addition to imines derived from isatine: a method for the asymmetric synthesis of quaternary 3-aminooxindoles. Organic & Biomolecular Chemistry, 1(9), 1599-1603.
- Chemistry LibreTexts. (2023, January 22).
- University of Windsor. (n.d.). Alcohol Protecting Groups.
- Mishra, K. (2014). Synthesis and Antimicrobial Evaluation of Novelisatin Derivatives. International Archives of Applied Sciences and Technology, 5(1), 28-34.
- ChemistryViews. (2023, May 23).
- Indian Institute of Technology Bombay. (2020, October 26). Protecting Groups.
- Wang, Z., et al. (2012). Synthesis of α-Aryl-oxindoles via Grignard Reaction with Isatin in the Presence of Diphenyl Phosphite. Organic Letters, 14(15), 3878-3881.
- Wu, X., et al. (2020). Cyanomethylation of Substituted Fluorenes and Oxindoles with Alkyl Nitriles. Organic Letters, 22(5), 1835-1839.
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Organic Chemistry Portal. (n.d.). Alcohol or phenol synthesis by ether cleavage. Retrieved from [Link]
- Clark, J. (n.d.). REACTION OF ALDEHYDES AND KETONES WITH GRIGNARD REAGENTS. Chemguide.
- Li, Z., et al. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Frontiers in Chemistry, 10, 843353.
- Reddy, K. S., et al. (2007). A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. Tetrahedron Letters, 48(42), 7169-7172.
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Technical Support Center: Stability and Degradation of Hydroxy-Indolinone Structures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with hydroxy-indolinone derivatives. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the field. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to design robust experiments and interpret your results with confidence.
Section 1: Understanding the Core Instabilities
This section addresses the fundamental chemical vulnerabilities of the hydroxy-indolinone scaffold. Understanding these primary pathways is the first step in preventing and diagnosing degradation issues.
Q1: What are the primary degradation pathways for hydroxy-indolinone structures?
A: The hydroxy-indolinone core is susceptible to three main degradation pathways: oxidation, hydrolysis, and photodegradation . The specific outcome depends on the substitution pattern of your molecule and the environmental conditions it is exposed to.
-
Oxidative Degradation: The indole nucleus is electron-rich and prone to oxidation.[1] Oxidation can occur at the nitrogen atom, leading to N-oxides, or at the carbon backbone.[2][3] For instance, the C2-hydroxy group can be oxidized, or the indole ring itself can be hydroxylated and further degraded.[4][5] In some cases, oxidative pathways can lead to the formation of isatin or cleavage of the heterocyclic ring.[6][7] Many tyrosine kinase inhibitors with this core structure are known to form oxidative metabolites.[8][9]
-
Hydrolytic Degradation: The lactam (cyclic amide) bond within the indolinone ring is a key point of vulnerability for hydrolysis. This reaction is strongly catalyzed by acidic or basic conditions.[10][11] Hydrolysis results in the opening of the five-membered ring to form an amino acid derivative. The stability of pharmaceuticals with amide or ester bonds is often highly pH-dependent.[10][12]
-
Photodegradation: Aromatic and heterocyclic systems, like the indolinone core, often absorb UV or visible light. This energy absorption can trigger photochemical reactions, leading to a variety of degradation products.[13] For example, the multi-targeted tyrosine kinase inhibitor sunitinib, which contains an indolinone core, is known to form N-desethyl sunitinib and sunitinib N-oxide upon irradiation.[2][3] The presence of certain excipients, like titanium dioxide, can act as photocatalysts and accelerate this process.[14][15][16]
Caption: Overview of primary degradation pathways for hydroxy-indolinone structures.
Section 2: Troubleshooting Guide for Common Experimental Issues
This section provides practical advice for specific problems you may encounter during your research, from unexpected analytical results to formulation challenges.
Q2: My hydroxy-indolinone compound is showing new, unexpected peaks in my HPLC analysis after storage. How do I begin to troubleshoot this?
A: The appearance of new peaks is a classic sign of degradation. A systematic approach, known as a forced degradation or stress testing study, is the most effective way to diagnose the issue.[17][18] The goal is to intentionally degrade a small amount of your sample under various conditions to see which, if any, produce the same unknown peaks observed in your stored sample.
The Causality: By comparing the chromatograms from your stressed samples to your unstable sample, you can identify the degradation pathway. For example, if the unknown peak's retention time matches a peak generated under acidic hydrolysis conditions, you have strong evidence that your compound is hydrolytically unstable. Forced degradation is a cornerstone of drug development, providing critical insights into a molecule's intrinsic stability.[17][19]
Here is a logical workflow to follow:
Caption: Troubleshooting workflow for identifying unknown peaks via forced degradation.
Q3: How does pH affect the stability of my compound, and what is the best way to investigate this experimentally?
A: The pH of the solution is one of the most critical factors governing the stability of hydroxy-indolinone compounds due to its direct influence on hydrolysis rates.[10] Both acidic and basic conditions can act as catalysts for the cleavage of the lactam ring.[11][12] Furthermore, the ionization state of your molecule will change with pH, which can open up different degradation pathways or alter reaction rates.[10]
The Causality: At low pH, the carbonyl oxygen of the lactam can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. At high pH, the generation of hydroxide ions, a potent nucleophile, directly attacks the carbonyl carbon. Most compounds exhibit a pH range of maximum stability, which is essential to identify for formulation and storage.[12]
A systematic pH stability study is required. See Protocol 1 for a detailed experimental procedure. The goal is to incubate your compound in a series of buffers across a wide pH range and monitor its concentration over time.
Data Presentation: The results are typically summarized in a table and a pH-rate profile plot.
| pH of Buffer | Temperature (°C) | Initial Conc. (µg/mL) | Conc. at 24h (µg/mL) | % Remaining | k (obs) (h⁻¹) |
| 2.0 | 40 | 100.2 | 85.1 | 84.9% | 0.007 |
| 4.0 | 40 | 99.8 | 98.5 | 98.7% | 0.0005 |
| 7.4 | 40 | 100.5 | 99.9 | 99.4% | 0.0002 |
| 9.0 | 40 | 100.1 | 92.3 | 92.2% | 0.003 |
| 12.0 | 40 | 99.9 | 60.7 | 60.8% | 0.02 |
This table presents example data and should be generated from your own experimental results.
Q4: I suspect my compound is oxidizing during my experiments. How can I confirm this, and what are the likely products?
A: Oxidation is a common degradation pathway, often mediated by atmospheric oxygen, trace metal ions, or peroxides that may be present as impurities in solvents. To confirm oxidative degradation, you should perform a forced oxidation study using an agent like hydrogen peroxide (H₂O₂).[8] See Protocol 2 for a detailed method.
The Causality: Hydrogen peroxide mimics oxidative stress and can generate highly reactive hydroxyl radicals. If the degradant profile from the H₂O₂ stress test matches your observed instability, it confirms an oxidative pathway. Common oxidative products for this scaffold include:
-
N-oxides: Formed by oxidation of the pyrrole nitrogen.
-
Hydroxylated species: Addition of -OH groups to the aromatic or heterocyclic ring.
-
2-Oxindoles or Isatins: Further oxidation of the indolinone core.[6][7]
The exact products are highly structure-dependent. Characterization often requires advanced techniques like LC-MS/MS and NMR to elucidate the structures of the degradants formed.[8]
Q5: My solid-state formulation is showing signs of degradation over time. Could this be an excipient incompatibility?
A: Absolutely. While excipients are often considered "inert," they can have a significant impact on the stability of the active pharmaceutical ingredient (API).[13] Incompatibility can arise from direct chemical reactions between the drug and the excipient or from impurities within the excipient.[20][21]
The Causality: Chemical interactions can be complex. For example, if your hydroxy-indolinone has a primary or secondary amine, it can undergo a Maillard reaction with reducing sugars like lactose, leading to brown-colored degradants.[22] Excipients with acidic or basic properties can alter the micro-pH environment around the drug particles, catalyzing hydrolysis even in a solid state. Some excipients contain reactive impurities like aldehydes, peroxides, or metal ions that can initiate degradation.[20]
A drug-excipient compatibility study is essential during pre-formulation. This involves mixing your API with various excipients and storing them under accelerated conditions (e.g., high temperature and humidity) to screen for interactions. See Protocol 3 for an experimental approach.
Common Excipients and Potential Interactions:
| Excipient Category | Example(s) | Potential Interaction Type |
| Fillers / Diluents | Lactose | Maillard reaction with amine-containing drugs.[22] |
| Dicalcium Phosphate | Can be basic, potentially catalyzing base-hydrolysis. | |
| Binders | Polyvinylpyrrolidone (PVP) | Can contain peroxide impurities, leading to oxidation.[23] |
| Lubricants | Magnesium Stearate | Can be alkaline; potential for base-catalyzed reactions.[23] |
| Pigments | Titanium Dioxide (TiO₂) | Photocatalytic activity can accelerate photodegradation.[14][16] |
Section 3: Experimental Protocols
Protocol 1: pH-Dependent Stability Study
-
Buffer Preparation: Prepare a series of buffers (e.g., HCl for pH 2, acetate for pH 4, phosphate for pH 7.4, borate for pH 9, NaOH for pH 12).
-
Sample Preparation: Prepare a stock solution of your compound in a suitable non-aqueous solvent (e.g., Acetonitrile). Spike a small volume of this stock into each buffer to a final concentration of ~100 µg/mL. Ensure the organic solvent percentage is low (<5%) to not significantly alter the buffer pH.
-
Incubation: Dispense aliquots of each solution into sealed, amber glass vials. Place the vials in a temperature-controlled oven at an accelerated condition (e.g., 40°C or 60°C).
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove a vial for each pH. Quench the reaction if necessary (e.g., by neutralizing the pH or cooling on ice).
-
HPLC Analysis: Analyze each sample immediately by a validated, stability-indicating HPLC method to determine the remaining percentage of the parent compound.
-
Data Analysis: Plot the natural log of the concentration versus time to determine the observed first-order rate constant (k_obs) for degradation at each pH.
Protocol 2: Forced Oxidation Study
-
Sample Preparation: Dissolve your compound in a mixture of water and a co-solvent (like acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Stress Application: Add a small volume of 3% hydrogen peroxide to the solution. The final H₂O₂ concentration may need to be optimized.
-
Incubation: Store the solution at room temperature, protected from light.
-
Monitoring: Monitor the reaction by HPLC at various time points (e.g., 2, 8, 24 hours) until approximately 5-20% degradation of the parent compound is observed.
-
Analysis: Compare the chromatogram of the oxidized sample to a control sample (without H₂O₂) and your degraded stability sample. Matching peak profiles indicate an oxidative pathway.
Protocol 3: Drug-Excipient Compatibility Screening
-
Sample Preparation: Create binary mixtures of your API and each selected excipient, typically in a 1:1 or 1:5 (API:excipient) ratio by weight. Gently blend using a mortar and pestle.
-
Control Samples: Prepare samples of the pure API and each pure excipient.
-
Moisture Stress: Add a small amount of water (e.g., 5% w/w) to a duplicate set of samples to simulate high humidity conditions.
-
Incubation: Place all samples in sealed glass vials and store them under accelerated conditions (e.g., 40°C/75% RH or 60°C) for a set period (e.g., 2-4 weeks).
-
Initial & Final Analysis:
-
Visual: Observe any changes in color or physical appearance.
-
Thermal Analysis (DSC): Look for changes in the melting endotherm of the drug, which can indicate an interaction.
-
HPLC Analysis: Dissolve the stored mixtures in a suitable solvent and analyze by HPLC. The appearance of new degradation peaks or a significant loss of the parent API in a specific mixture indicates an incompatibility.[23]
-
References
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- The Impact of Sunitinib N-oxide as a Photodegradation Product of Sunitinib. (2019).
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- LC-HRMS and NMR studies for characterization of forced degradation impurities of ponatinib, a tyrosine kinase inhibitor, insights into in-silico degradation and toxicity profiles. (2023). PubMed.
- Drug Excipient Compatibility Testing Protocols and Charateriz
- Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (2022).
- (PDF) Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degradation Process. (2019).
- The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC. (2014).
- Degradation of substituted indoles by an indole-degrading methanogenic consortium. (1995).
- Using High Performance Liquid Chromatography to Analyse Indoline Degradation During Lead Bioremoval. (2022). Chemical Engineering Transactions.
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- Interactions and incompatibilities of pharmaceutical excipients with active pharmaceutical ingredients: a comprehensive review. (2012). CORE.
- Forced Degradation Studies to Assess the Stability of a Janus Kinase Inhibitor Using RPLC Method. (2021). DergiPark.
- How Can Excipients Influence Drug Interactions?. (2024). Colorcon.
- The Impact of Sunitinib N-oxide as APhotodegradation Product of Sunitinib. (2019). Yakugaku Zasshi.
- Photodegradation Study of Sertindole by UHPLC-ESI-Q-TOF and Influence of Some Metal Oxide Excipients on the Degrad
- Forced Degradation Study of Janus Kinase Inhibitor, Baricitinib, Using MaxPeak™ Premier HPLC Columns on an Alliance™ HPLC™ System. (2022).
- Influence of PH On The Stability of Pharmaceutical. (2024). Scribd.
- Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. (2022). Chemical Engineering Transactions.
- Cytochromes P450 1A2 and 3A4 Catalyze the Metabolic Activation of Sunitinib - PMC - NIH. (2015).
- Biodegradation and Biotransformation of Indole: Advances and Perspectives - PMC. (2018).
- BASIC PRINCIPLES OF DRUG- EXCIPIENTS INTERACTIONS - PMC - NIH. (2008).
- Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022).
- Degradation pathway of indole by electroFenton.. (2018).
- Oxidation of indoles to 2-oxindoles. a Our method for oxidation of.... (2019).
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Navigating the Challenges of Polar Indolinone Purification: A Technical Support Guide
From the Senior Application Scientist's Desk:
Welcome to the technical support center dedicated to refining HPLC purification methods for polar indolinones. As a class of compounds gaining significant traction in medicinal chemistry and drug development, the inherent polarity of many indolinone derivatives presents unique purification challenges. Standard reversed-phase methods often fall short, leading to poor retention, inadequate separation, and frustrating troubleshooting cycles.
This guide is structured to move beyond generic advice. It is designed as a dynamic resource, grounded in chromatographic principles and field-tested expertise, to empower you to develop robust, reproducible, and efficient purification workflows. We will explore the "why" behind the "how," enabling you to make informed decisions for your specific polar indolinone candidates.
Part 1: Frequently Asked Questions (FAQs) - First-Line Support
This section addresses the most common initial questions and hurdles encountered when approaching the HPLC purification of polar indolinones.
Q1: My polar indolinone is not retained on a standard C18 column, even with a highly aqueous mobile phase. What is happening and what should I do?
A1: This is a classic issue known as "phase collapse" or "dewetting."[1] Standard C18 stationary phases are highly hydrophobic. When the mobile phase contains a very high percentage of water (typically >95%), the aqueous solvent can be expelled from the pores of the stationary phase because it is energetically unfavorable for the polar mobile phase to remain in contact with the nonpolar C18 chains. This leads to a dramatic loss of surface area and, consequently, a near-complete loss of retention for even moderately polar compounds.
Initial Corrective Actions:
-
Switch to an "Aqueous-Stable" C18 Column: These columns have modified stationary phases (e.g., polar-embedded or polar-endcapped) that are designed to prevent phase collapse and maintain retention in highly aqueous mobile phases.
-
Consider a Different Separation Mode: If your indolinone is highly polar, Reversed-Phase (RP) may not be the optimal mode. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a superior choice for retaining and separating very polar compounds.[2][3]
Q2: What is HILIC, and how does it work for polar indolinones?
A2: Hydrophilic Interaction Liquid Chromatography (HILIC) is a separation technique that utilizes a polar stationary phase (e.g., bare silica, or bonded phases with diol, amide, or zwitterionic functionalities) and a mobile phase with a high concentration of a less polar organic solvent (typically acetonitrile) and a small amount of a more polar solvent (usually water).[4]
In HILIC, the highly aqueous component of the mobile phase forms a water-rich layer on the surface of the polar stationary phase. Polar analytes, like many indolinone derivatives, can then partition into this adsorbed water layer and are retained. The elution is typically achieved by increasing the polarity of the mobile phase (i.e., increasing the water content). This retention mechanism is essentially the opposite of reversed-phase chromatography.
Key Advantages of HILIC for Polar Indolinones:
-
Enhanced Retention: Provides significantly better retention for compounds that are poorly retained in reversed-phase.
-
Orthogonal Selectivity: Offers a different separation selectivity compared to RP-HPLC, which can be beneficial for resolving complex mixtures.
-
MS-Friendly: The high organic content of the mobile phase can lead to more efficient desolvation and ionization in mass spectrometry.
Q3: How do I choose between a polar-endcapped RP column and a HILIC column for my polar indolinone?
A3: The choice depends on the specific properties of your indolinone and the complexity of your sample matrix.
| Feature | Polar-Endcapped RP Column | HILIC Column |
| Primary Retention Mechanism | Primarily hydrophobic interactions, with secondary polar interactions. | Primarily hydrophilic partitioning into an adsorbed water layer on the stationary phase.[4] |
| Best Suited For | Moderately polar indolinones that show some retention on a standard C18 but require more. | Highly polar indolinones with poor or no retention on any reversed-phase column.[2][5] |
| Mobile Phase | High aqueous content (e.g., 95-100% aqueous). | High organic content (typically >80% acetonitrile). |
| Method Development | Can be more straightforward for those familiar with RP-HPLC. | Requires a different mindset for method development; equilibration times can be longer. |
Recommendation: Start with a polar-endcapped or polar-embedded C18 column if your indolinone has some hydrophobic character. If retention is still insufficient, or if you are dealing with very polar compounds like indolinone-N-oxides or those with multiple hydroxyl or amino groups, move directly to a HILIC column.
Q4: How does the pH of the mobile phase affect the purification of my polar indolinone?
A4: The pH of the mobile phase is a critical parameter that can dramatically influence the retention, peak shape, and selectivity of ionizable indolinones. The parent indolinone structure has a predicted pKa of around 14.77, making it a very weak acid. However, many polar indolinones will have substituents with their own pKa values (e.g., amino groups, carboxylic acids).
-
For Basic Indolinones (e.g., containing an amino group):
-
At low pH (e.g., pH 2-4), the amino group will be protonated (positively charged). In reversed-phase, this will make the compound more polar and decrease retention. In HILIC, the increased polarity can enhance retention.
-
At high pH (e.g., pH 8-10), the amino group will be in its neutral form, making the compound less polar and increasing its retention in reversed-phase.
-
-
For Acidic Indolinones (e.g., containing a carboxylic acid group):
-
At low pH , the carboxylic acid will be in its neutral form, making it less polar and increasing retention in reversed-phase.
-
At high pH , the carboxylic acid will be deprotonated (negatively charged), making it more polar and decreasing retention in reversed-phase.
-
Key Principle: To ensure reproducible retention times and good peak shape, it is crucial to buffer the mobile phase at a pH that is at least 1.5-2 pH units away from the pKa of your compound. This ensures that the indolinone is in a single, stable ionization state.
Part 2: Troubleshooting Guide - Resolving Common Issues
This section provides a structured approach to diagnosing and solving specific problems you may encounter during your HPLC purification of polar indolinones.
Scenario 1: Poor Peak Shape (Tailing or Fronting)
-
Symptom: Asymmetrical peaks, often with a "tail" or a "front."
-
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Secondary Interactions | Residual silanols on the silica backbone of the stationary phase can interact with basic functional groups on the indolinone, leading to peak tailing. | 1. Lower the pH: Add 0.1% formic acid or trifluoroacetic acid (TFA) to the mobile phase to protonate the silanols and minimize this interaction. 2. Use a High-Purity, Endcapped Column: Modern columns are designed with minimal residual silanols. 3. Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) can improve the peak shape of strongly basic analytes. |
| Column Overload | Injecting too much sample can saturate the stationary phase, leading to broad and often fronting peaks. | 1. Dilute the Sample: Reduce the concentration of your sample and reinject. 2. Use a Larger Diameter Column: For preparative work, a wider column will have a higher loading capacity. |
| Mismatched Injection Solvent | If the sample is dissolved in a solvent that is much stronger (more eluting power) than the mobile phase, it can cause peak distortion. | 1. Dissolve in Mobile Phase: Whenever possible, dissolve your sample in the initial mobile phase.[6] 2. Use a Weaker Solvent: If solubility is an issue, use the weakest solvent that will dissolve your compound. For HILIC, this means a solvent with a high organic content. |
| Metal Chelation | Some indolinone structures can chelate trace metals in the HPLC system (e.g., from stainless steel frits or tubing), leading to severe peak tailing.[7] | 1. Use a Metal-Free or Bio-Inert System: If possible, use an HPLC system with PEEK or other inert flow paths. 2. Add a Chelating Agent: In some cases, adding a small amount of a chelating agent like EDTA to the mobile phase can improve peak shape. |
Scenario 2: Irreproducible Retention Times
-
Symptom: The retention time of your indolinone shifts between injections or between different runs.
-
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inadequate Column Equilibration | HILIC columns, in particular, require longer equilibration times to establish the stable water layer on the stationary phase.[8] | 1. Increase Equilibration Time: For HILIC, equilibrate the column with at least 10-15 column volumes of the initial mobile phase between gradient runs. 2. Monitor Pressure: Ensure the system pressure has stabilized before injecting your sample. |
| Mobile Phase pH Instability | An unbuffered or poorly buffered mobile phase can lead to pH shifts, causing changes in the ionization state and retention of your indolinone. | 1. Use a Buffer: Always use a buffer when working with ionizable compounds. Good choices for MS-compatibility include ammonium formate or ammonium acetate.[9] 2. Check Buffer pKa: Ensure you are using the buffer within its effective buffering range (pKa ± 1 pH unit). |
| Temperature Fluctuations | Changes in ambient temperature can affect mobile phase viscosity and retention times. | 1. Use a Column Oven: A thermostatted column compartment will ensure a stable operating temperature. |
| Mobile Phase Composition Error | Incorrectly prepared mobile phases will lead to significant retention time shifts. | 1. Double-Check Preparation: Carefully re-prepare your mobile phases, ensuring accurate measurements. 2. Fresh Mobile Phase: Prepare fresh mobile phase daily, as the composition can change over time due to evaporation of the more volatile organic component. |
Part 3: Experimental Protocols & Workflows
This section provides detailed, step-by-step methodologies for key workflows in the purification of polar indolinones.
Protocol 1: Method Development for a Novel Polar Indolinone
This protocol outlines a systematic approach to developing a purification method for a new polar indolinone of unknown chromatographic behavior.
Step 1: Analyte Characterization
-
Determine the structure of your polar indolinone. Identify key polar functional groups (e.g., -OH, -NH2, -COOH, N-oxide).
-
Predict the pKa of any ionizable groups.
-
Assess the solubility of the compound in common HPLC solvents (e.g., water, acetonitrile, methanol, DMSO).
Step 2: Initial Column and Mobile Phase Screening
-
Screening Platform: Use a fast gradient on a short (e.g., 50 mm) column to quickly assess retention.
-
Condition 1 (Reversed-Phase):
-
Column: Use a polar-embedded C18 column.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% to 95% B over 5 minutes.
-
-
Condition 2 (HILIC):
-
Column: Use a HILIC column (e.g., bare silica or amide-bonded).
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate
-
Gradient: 0% to 100% B over 5 minutes.
-
Step 3: Optimization
-
Select the Best Mode: Based on the screening results, choose the mode (RP or HILIC) that provides the best retention and initial separation.
-
Refine the Gradient: Adjust the gradient slope and duration to improve the resolution of your target compound from impurities.
-
Optimize Mobile Phase pH: If your indolinone is ionizable, experiment with different pH values (e.g., using ammonium acetate for a more neutral pH) to fine-tune selectivity and peak shape.
-
Consider Organic Modifier: In some cases, switching from acetonitrile to methanol (in RP) can alter selectivity.
Workflow Diagram: Method Development Strategy
Caption: A logical workflow for developing an HPLC method for a novel polar indolinone.
Protocol 2: Sample Preparation for Polar Indolinones
Proper sample preparation is critical for robust and reproducible HPLC analysis.[10]
-
Solvent Selection:
-
Ideal: Dissolve the sample directly in the initial mobile phase composition.[6]
-
Alternative (if solubility is low): Use a stronger solvent (e.g., DMSO, DMF), but keep the volume as small as possible to avoid solvent effects on the chromatography.
-
HILIC Consideration: For HILIC, the injection solvent should ideally have a high organic content, similar to the mobile phase, to prevent peak distortion. If the sample is only soluble in a highly aqueous solution, inject the smallest possible volume.
-
-
Filtration:
-
Always filter your sample through a 0.22 µm or 0.45 µm syringe filter before injection to remove any particulate matter that could clog the column or HPLC system.
-
Ensure the filter membrane is compatible with your sample solvent.
-
Troubleshooting Logic Diagram: Diagnosing HPLC Issues
Caption: A systematic approach to troubleshooting common HPLC problems.
References
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Alpert, A. J. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Regul. Pept., 166(1-3), 1-13. Available at: [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – HPLC. University of Southern Mississippi. Available at: [Link]
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Agilent Technologies. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. Available at: [Link]
-
Phenomenex. (2026, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]
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Rao, B. M., et al. (2010). Determination of amino acid without derivatization by using HPLC - HILIC column. Journal of Chemical and Pharmaceutical Research, 2(2), 372-380. Available at: [Link]
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Kim, D. (2024). Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Journal of Analytical & Pharmaceutical Research. Available at: [Link]
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Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International. Available at: [Link]
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SIELC Technologies. (n.d.). 8-Hydroxyquinoline HPLC Method. Available at: [Link]
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Shi, Z., et al. (2012). Pre-column Derivatization RP-HPLC Determination of Amino Acids in Asparagi Radix before and after Heating Process. IERI Procedia, 5, 353-358. Available at: [Link]
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Restek Corporation. (2020, October 26). How to Avoid Common Problems with HILIC Methods. Available at: [Link]
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Organomation. (n.d.). HPLC Sample Preparation. Available at: [Link]
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Gerbino, D. C., & Wainer, I. W. (2003). Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. Journal of chromatographic science, 41(8), 423–430. Available at: [Link]
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Das, S., et al. (2025, January 28). DEVELOPMENT OF RP-HPLC METHOD FOR ESTIMATION OF INDOMETHACIN IN SUSTAINED-RELEASE CAPSULE SAMPLES. ResearchGate. Available at: [Link]
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Thermo Fisher Scientific. (n.d.). HILIC Separations Technical Guide. ResearchGate. Available at: [Link]
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Yilmaz, B., et al. (2021). A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides. Analytical Methods, 13(1), 69-77. Available at: [Link]
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Dolan, J. W. (2017, June 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International. Available at: [Link]
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D'Auria, M., et al. (2018). Simultaneous non-polar and polar lipid analysis by on-line combination of HILIC, RP and high resolution MS. Analyst, 143(5), 1235-1243. Available at: [Link]
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Waters Corporation. (n.d.). Analysis of Amino Acid Content in Commercially Available Supplements Using an Updated HPLC Method. Available at: [Link]
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Advanced Materials Technology. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds and Protein Modifications. Available at: [Link]
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Patel, D. B., et al. (2022). RP-HPLC Method Development and Validation for The Determination of Active Ingredients in Pharmaceuticals. Journal of Pharmaceutical Research International, 1-11. Available at: [Link]
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McCalley, D. V. (2010). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A, 1217(6), 858-880. Available at: [Link]
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Trajković-Jolevska, S., et al. (2018). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. Macedonian pharmaceutical bulletin, 64(1), 29-37. Available at: [Link]
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Al-Rimawi, F. (2014). Novel HPLC Analysis of Hydrocortisone in Conventional and Controlled-Release Pharmaceutical Preparations. Scientia pharmaceutica, 82(2), 339–348. Available at: [Link]
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Dispas, A., et al. (2018). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. Molecules (Basel, Switzerland), 23(8), 1847. Available at: [Link]
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Guillarme, D., & Dolan, J. W. (2011, September 1). What You Need to Know About HILIC. LCGC International. Available at: [Link]
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Agilent Technologies. (2010, June 24). Analysis of Amino Acids by HPLC. Available at: [Link]
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Princeton University. (n.d.). Sample preparation guideline for extraction of polar metabolites from adherent or suspension cells. Available at: [Link]
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Reddy, P. S., et al. (2019). Validated Stability Indicating RP-HPLC DAD Method for Simultaneous Determination of Amitriptyline Hydrochloride and Pregabalin in Pharmaceutical Dosage Forms. Chemical Methodologies, 3(2), 214-228. Available at: [Link]
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Validation & Comparative
A Comparative Guide to the Purity Analysis of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one by High-Performance Liquid Chromatography
Introduction: The Critical Role of Purity in Drug Development
In the landscape of pharmaceutical research and development, the purity of an active pharmaceutical ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. Impurities can alter the pharmacological and toxicological profile of a drug, leading to reduced potency or adverse patient outcomes.[1] This guide focuses on 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one, a heterocyclic compound with potential applications in medicinal chemistry. Its molecular formula is C12H15NO2, and its molecular weight is 205.25 g/mol .[2]
Ensuring the purity of such novel compounds is paramount before they can proceed through the development pipeline. High-Performance Liquid Chromatography (HPLC) has established itself as the definitive technique for this purpose, offering unparalleled precision, sensitivity, and resolving power for identifying, quantifying, and purifying individual components from complex mixtures.[3][4] This document provides an in-depth, experience-driven guide to developing a robust HPLC method for the purity analysis of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one, compares it with alternative analytical techniques, and furnishes the experimental data and protocols required for immediate application in a research or quality control setting.
The Primacy of HPLC for Purity Determination
High-Performance Liquid Chromatography (HPLC) is the gold standard for the purity analysis of non-volatile and thermally unstable compounds, a category into which most small-molecule drug candidates fall.[5][6] The technique's power lies in its fundamental principle: the differential partitioning of analyte molecules between a liquid mobile phase and a solid stationary phase packed within a column.[7][8] By forcing the mobile phase through the column under high pressure, components are separated based on their relative affinities for the two phases, resulting in sharp, well-resolved peaks that can be accurately quantified.[6]
Compared to other methods, HPLC offers superior sensitivity, with modern detectors capable of reaching low limits of detection (LOD).[5] Its versatility is enhanced by a wide array of available stationary phases and mobile phase combinations, allowing for the fine-tuning of separation selectivity.[5] Furthermore, HPLC is a fully automated technique, making it ideal for the high-throughput screening required in modern drug discovery.[5]
Developing a Stability-Indicating HPLC Method: A Self-Validating System
The goal is not just to develop a method, but to create a stability-indicating one. This means the method must be able to resolve the main compound from any potential impurities and degradation products that may arise during synthesis or upon storage.[9] The following protocol is a proposed method, grounded in the fundamental principles of chromatography and experience with similar indolinone structures.
Causality Behind Experimental Choices
-
Mode of Chromatography: Reversed-Phase (RP-HPLC)
-
Rationale: 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one is a moderately polar molecule, owing to its hydroxyl (-OH) and carbonyl (C=O) functional groups, balanced by its non-polar ethyl and dimethylated indole core. Reversed-phase HPLC, which utilizes a non-polar stationary phase and a polar mobile phase, is the ideal choice for retaining and separating such compounds.[10] The principle of "like attracts like" is inverted here; the more non-polar a compound is, the more strongly it will be retained on the column.
-
-
Stationary Phase Selection: C18 Column
-
Rationale: A C18 (octadecylsilane) bonded silica column is the most versatile and widely used stationary phase in RP-HPLC, offering excellent retention for a broad range of non-polar to moderately polar analytes.[11] For this application, a column with dimensions of 250 mm x 4.6 mm and a particle size of 5 µm provides a good balance between resolution, efficiency, and backpressure for standard HPLC systems.[12][13]
-
-
Mobile Phase Selection: Acetonitrile and Buffered Water
-
Rationale: A gradient elution using a mixture of an organic modifier and an aqueous phase is necessary to elute the main compound and any potential impurities with varying polarities within a reasonable timeframe.
-
Organic Modifier: Acetonitrile (ACN) is often preferred over methanol because its lower viscosity leads to lower backpressure and better chromatographic efficiency.[14][15]
-
Aqueous Phase: The phenolic hydroxyl group on the indolinone ring is weakly acidic. Its ionization state can change with the pH of the mobile phase, drastically affecting retention time and peak shape. To ensure reproducible results, a buffer is essential. A phosphate or acetate buffer at a pH of around 4.0 will keep the hydroxyl group protonated and un-ionized, leading to consistent retention and sharp, symmetrical peaks.[15] The use of formic acid is also a suitable alternative, especially for mass spectrometry (MS) compatibility.[16]
-
-
Detection: Photodiode Array (PDA) Detector
-
Rationale: The indole ring system in the analyte is a strong chromophore, meaning it absorbs UV light effectively. A UV detector is therefore the logical choice.[17] A Photodiode Array (PDA) or Diode Array Detector (DAD) is superior to a standard UV detector because it captures the entire UV-Vis spectrum for each point in the chromatogram. This allows for the assessment of peak purity by comparing spectra across a single peak—a critical feature for a self-validating system as per ICH guidelines.[18] A detection wavelength of around 254 nm is a good starting point for aromatic systems.
-
Experimental Workflow Diagram
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Navigating the Analytical Landscape of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one: A Comparative Guide to Establishing Robust Quality Control
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical development and chemical research, the precise characterization of novel compounds is paramount. This guide provides a comprehensive overview of the analytical standards and methodologies pertinent to 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one, a substituted oxindole of interest. Given the limited availability of a dedicated certified reference material for this specific molecule, this document outlines a comparative approach, leveraging analytical techniques established for structurally related compounds to ensure robust quality control and accurate characterization.
Understanding the Molecule: Physicochemical Properties
3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one possesses a core oxindole structure, a privileged scaffold in medicinal chemistry. Its key structural features include a hydroxyl group on the aromatic ring, a quaternary carbon at the 3-position bearing both an ethyl and a methyl group, and an N-methylated lactam. These characteristics dictate its physicochemical properties and inform the selection of appropriate analytical methodologies.
Table 1: Physicochemical Properties of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one [1]
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₅NO₂ | PubChem |
| Molecular Weight | 205.25 g/mol | PubChem |
| XLogP3 | 1.9 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Monoisotopic Mass | 205.110278721 Da | PubChem |
The Imperative of Analytical Standards
The establishment of analytical standards is the bedrock of quality control, enabling the consistent identification, quantification, and purity assessment of a chemical entity. For 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one, the absence of a commercially available, certified reference material (CRM) necessitates a strategic approach. This involves the use of well-characterized, structurally similar compounds as provisional standards for method development and validation.
Alternative Reference Standards:
In the absence of a dedicated CRM, researchers can consider the following alternatives:
-
In-house synthesized and thoroughly characterized material: Synthesis of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one followed by extensive characterization using a battery of analytical techniques (NMR, MS, elemental analysis, etc.) can yield a primary standard for internal use.
-
Structurally related and commercially available oxindole derivatives: Compounds such as 3,3-diethyloxindole or other 3,3-dialkyl-substituted oxindoles can serve as valuable comparators for chromatographic and spectroscopic method development. While not a direct substitute, they allow for the optimization of separation and detection parameters.
Comparative Analytical Methodologies
A multi-pronged analytical approach is essential for the comprehensive characterization of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one. This section details the primary chromatographic and spectroscopic techniques, drawing comparisons with established methods for related oxindole structures.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is the workhorse for purity determination and quantitative analysis in pharmaceutical settings. The development of a robust HPLC method for 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one should focus on achieving adequate resolution from potential impurities and demonstrating linearity, accuracy, and precision.
Method Development Strategy:
Drawing from validated methods for other oxindole derivatives, such as the anticancer drug Sunitinib, a reverse-phase HPLC method is the logical starting point.
Table 2: Proposed Starting HPLC Parameters for 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one Analysis
| Parameter | Recommended Condition | Rationale and Comparison |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C18 columns are widely used for the separation of moderately polar compounds like oxindoles, as demonstrated in various analyses of indole alkaloids. |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) | A gradient elution starting with a higher proportion of water and increasing the acetonitrile concentration will likely be effective for separating the target compound from more polar or less polar impurities. The addition of an acid improves peak shape and resolution for ionizable compounds. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and separation efficiency. |
| Detection | UV at ~254 nm and ~280 nm | The oxindole chromophore exhibits strong absorbance in the UV region. Monitoring at multiple wavelengths can aid in the detection of impurities with different spectral properties. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
Experimental Protocol: HPLC Method Development
-
Standard and Sample Preparation:
-
Prepare a stock solution of the in-house standard or a suitable analogue (e.g., 3,3-diethyloxindole) in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.
-
Prepare working standards by diluting the stock solution to a range of concentrations (e.g., 1-100 µg/mL) to establish linearity.
-
Prepare a sample solution of the synthesized 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one at a known concentration (e.g., 0.5 mg/mL).
-
-
Chromatographic Analysis:
-
Equilibrate the HPLC system with the initial mobile phase composition.
-
Inject the standard and sample solutions.
-
Run a gradient elution profile, for example, starting with 95:5 water:acetonitrile and ramping to 5:95 water:acetonitrile over 30 minutes.
-
Monitor the chromatogram at the selected UV wavelengths.
-
-
Method Optimization:
-
Adjust the gradient profile, mobile phase modifiers (e.g., buffer type and pH), and column temperature to achieve optimal separation of the main peak from any impurities.
-
dot
Caption: High-Performance Liquid Chromatography (HPLC) workflow for the analysis of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Structural Confirmation
GC-MS is a powerful technique for the identification of volatile and semi-volatile compounds. For 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one, GC-MS can be employed to identify potential volatile impurities from the synthesis and to provide structural confirmation through its characteristic fragmentation pattern.
Method Development Considerations:
-
Derivatization: The hydroxyl group on the aromatic ring may require derivatization (e.g., silylation) to improve volatility and chromatographic performance.
-
Column Selection: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane, is a good starting point for the separation of a wide range of compounds.
-
Mass Spectrometry: Electron ionization (EI) at 70 eV will generate a reproducible fragmentation pattern that can be compared to library spectra of related compounds.
Table 3: Proposed Starting GC-MS Parameters
| Parameter | Recommended Condition | Rationale and Comparison |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) | A standard, versatile column suitable for a broad range of semi-volatile organic compounds. |
| Carrier Gas | Helium at a constant flow of 1 mL/min | Provides good chromatographic efficiency and is compatible with mass spectrometry. |
| Inlet Temperature | 250 °C | Ensures complete volatilization of the analyte without thermal degradation. |
| Oven Program | Start at 100 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min | A typical temperature program that allows for the separation of compounds with a range of boiling points. |
| MS Source Temp. | 230 °C | Standard source temperature for EI. |
| MS Quad Temp. | 150 °C | Standard quadrupole temperature. |
| Scan Range | 50-500 m/z | Covers the expected molecular ion and fragment ions of the target compound and potential impurities. |
Expected Fragmentation Pattern:
The mass spectrum of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one is expected to show a molecular ion peak at m/z 205. Fragmentation is likely to occur via:
-
Loss of the ethyl group: [M - 29]⁺
-
Loss of the methyl group: [M - 15]⁺
-
Cleavage of the lactam ring
dot
Caption: Predicted key fragmentation pathways for 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one in GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structure Elucidation
NMR spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one and for characterizing any isolated impurities.
Expected ¹H NMR Spectral Features:
-
Aromatic protons: Signals in the aromatic region (typically 6.5-7.5 ppm) corresponding to the protons on the substituted benzene ring.
-
N-methyl group: A singlet around 3.2 ppm.
-
C3-methyl group: A singlet around 1.4 ppm.
-
Ethyl group: A quartet for the methylene protons and a triplet for the methyl protons.
-
Hydroxyl proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent.
Expected ¹³C NMR Spectral Features:
-
Carbonyl carbon: A signal in the downfield region (around 175-180 ppm).
-
Aromatic carbons: Signals in the aromatic region (110-160 ppm).
-
Quaternary C3 carbon: A signal around 45-55 ppm.
-
N-methyl carbon: A signal around 25-30 ppm.
-
C3-methyl and ethyl carbons: Signals in the aliphatic region.
Potential Impurities and Their Control
A thorough understanding of the synthetic route is crucial for identifying potential process-related impurities. Common synthetic strategies for 3,3-disubstituted oxindoles often involve alkylation or arylation reactions.
Potential Impurity Classes:
-
Starting materials: Unreacted starting materials are common impurities.
-
By-products of the reaction: These can include regioisomers or products of side reactions.
-
Reagents and solvents: Residual solvents and unreacted reagents.
-
Degradation products: The compound may degrade under certain conditions (e.g., light, heat, or pH extremes).
dot
Caption: Potential sources of impurities in the synthesis of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one.
Conclusion and Recommendations
The analytical characterization of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one requires a systematic and comparative approach due to the current lack of a dedicated certified reference material. By leveraging established analytical methodologies for structurally related oxindole derivatives, researchers can develop and validate robust HPLC, GC-MS, and NMR methods. The synthesis and thorough characterization of an in-house primary standard are strongly recommended to ensure the accuracy and reliability of all analytical data. This comprehensive analytical package is indispensable for advancing the research and development of this promising compound.
References
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PubChem. 3-ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1h-indol-2-one. National Center for Biotechnology Information. [Link]
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A Comparative Study of Indolinone Scaffolds in VEGFR2 Inhibition: A Guide for Drug Discovery Professionals
The indolinone scaffold has emerged as a cornerstone in the development of potent and selective inhibitors targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a key mediator of angiogenesis in cancer. This guide provides an in-depth comparative analysis of prominent indolinone-based VEGFR2 inhibitors, offering experimental data, mechanistic insights, and detailed protocols to aid researchers in the design and evaluation of next-generation anti-angiogenic therapies.
The Central Role of VEGFR2 in Angiogenesis and Cancer
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR2, are critical players in both physiological and pathological angiogenesis.[1] In the context of oncology, the tumor microenvironment often exhibits elevated levels of VEGF, which stimulates the proliferation, migration, and survival of endothelial cells, leading to the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[1][2] The binding of VEGF-A to VEGFR2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its intracellular domain, initiating a cascade of downstream signaling pathways, including the PLCγ-PKC, PI3K/Akt, and MAPK pathways, which collectively drive the angiogenic process.[1][3] Consequently, inhibiting VEGFR2 has become a validated and highly pursued strategy in cancer therapy.[4]
The Indolinone Scaffold: A Privileged Structure for Kinase Inhibition
The 2-indolinone core has been identified as a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors.[5][6] Its rigid, planar structure provides an excellent foundation for the strategic placement of various substituents that can engage in key interactions within the ATP-binding pocket of kinases like VEGFR2.[6] This has led to the successful development of several FDA-approved drugs that feature the indolinone core, including Sunitinib, Nintedanib, and Axitinib.[5]
Comparative Analysis of Leading Indolinone-Based VEGFR2 Inhibitors
A comparative understanding of the potency, selectivity, and binding modes of existing indolinone-based inhibitors is crucial for the rational design of novel and improved therapeutic agents.
Potency and Kinase Selectivity
The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of an inhibitor. The following table summarizes the reported IC50 values for Sunitinib, Nintedanib, and Axitinib against VEGFR2. It is important to note that IC50 values can vary between different studies due to variations in assay conditions.[7]
| Inhibitor | VEGFR2 IC50 (nM) | Other Key Targets | Reference(s) |
| Sunitinib | 80 | PDGFRβ, c-KIT, FLT3, RET | [8] |
| Nintedanib | 13-34 | PDGFRα/β, FGFR1/2/3 | [9][10] |
| Axitinib | 0.2 | PDGFRα/β, c-KIT | [7] |
Sunitinib is a multi-targeted tyrosine kinase inhibitor that demonstrates potent inhibition of VEGFR2, along with other receptors involved in tumor progression like PDGFRβ and c-KIT.[8] This broad-spectrum activity can contribute to its therapeutic efficacy but may also be associated with certain off-target effects.[11]
Nintedanib also exhibits a multi-targeted profile, potently inhibiting VEGFR, PDGFR, and Fibroblast Growth Factor Receptors (FGFRs).[9][12] Its application has been extended to the treatment of idiopathic pulmonary fibrosis, highlighting the diverse therapeutic potential of indolinone-based kinase inhibitors.[13][14]
Axitinib is a highly potent and selective inhibitor of VEGFRs.[7] Its high potency for VEGFR2 makes it a valuable tool for specifically interrogating the VEGF signaling pathway and a powerful therapeutic agent in its own right.[7]
Binding Modes and Structure-Activity Relationships (SAR)
The inhibitory mechanism of these indolinone scaffolds involves their interaction with the ATP-binding site of the VEGFR2 kinase domain. They are classified as Type I or Type II inhibitors based on their binding to the active (DFG-in) or inactive (DFG-out) conformation of the kinase, respectively.[4]
Sunitinib and Nintedanib (Type I Inhibitors): These inhibitors bind to the active "DFG-in" conformation of VEGFR2.[4] The indolinone core typically forms crucial hydrogen bonds with the hinge region residues, specifically with the backbone amide of Cys919 and the side chain of Glu917.[15] The substituents on the indolinone scaffold extend into other regions of the ATP binding pocket, contributing to potency and selectivity. For instance, the diethylaminoethyl group of Sunitinib occupies a solvent-exposed region.[16]
Axitinib (Type I/II Hybrid Characteristics): While primarily considered a Type I inhibitor, Axitinib's binding mode exhibits some characteristics of a Type II inhibitor. It forms the canonical hydrogen bonds with the hinge region but also extends into a deeper hydrophobic pocket adjacent to the ATP-binding site.[17][18] This unique binding mode contributes to its high potency and selectivity.
Structure-Activity Relationship (SAR) Insights: Extensive research has elucidated key SAR principles for the indolinone scaffold in VEGFR2 inhibition:[19][20][21]
-
The Indolinone Core: The 2-indolinone moiety is essential for activity, acting as the primary anchor to the kinase hinge region.[21]
-
Substitutions at the C3 Position: Modifications at this position are critical for potency and selectivity. The introduction of a substituted pyrrole ring, as seen in Sunitinib, was a significant breakthrough.[19] Altering the substituents on this ring can fine-tune the inhibitory profile.
-
The N1 Position: Substitution at the N1 position of the indolinone ring is generally not well-tolerated, as it can disrupt the crucial hydrogen bonding with the hinge region.
-
The 5-Position of the Indolinone Ring: Modifications at this position can influence pharmacokinetic properties and may provide additional interactions within the binding pocket.
Experimental Protocols for Evaluating Indolinone-Based VEGFR2 Inhibitors
The following are standardized protocols for the in vitro characterization of novel indolinone-based VEGFR2 inhibitors.
In Vitro VEGFR2 Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR2.
Caption: Workflow for an in vitro VEGFR2 kinase assay.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, MnCl2, DTT)
-
ATP
-
Biotinylated peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds dissolved in DMSO
-
Detection reagent (e.g., Kinase-Glo®)
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase assay buffer.
-
In a 96-well plate, add the recombinant VEGFR2 kinase to each well.
-
Add the test compound dilutions to the respective wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding a mixture of ATP and the biotinylated peptide substrate.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the amount of ATP remaining using a detection reagent like Kinase-Glo®, which generates a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
HUVEC Proliferation Assay (MTT Assay)
This cell-based assay assesses the effect of inhibitors on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), which is a crucial step in angiogenesis.
Caption: Workflow for a HUVEC proliferation (MTT) assay.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)[22]
-
Endothelial cell growth medium[22]
-
Fetal Bovine Serum (FBS)
-
VEGF
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution[23]
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
Procedure:
-
Seed HUVECs into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.
-
Treat the cells with serial dilutions of the test compounds for 1 hour.
-
Stimulate the cells with VEGF (e.g., 20 ng/mL) to induce proliferation. Include appropriate controls (untreated cells, vehicle-treated cells).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT into formazan crystals.[23]
-
Remove the medium and dissolve the formazan crystals in a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition and determine the IC50 value.
Conclusion and Future Directions
The indolinone scaffold has proven to be a remarkably versatile and effective platform for the development of VEGFR2 inhibitors. The comparative analysis of Sunitinib, Nintedanib, and Axitinib reveals a spectrum of potencies and selectivity profiles, each with its own therapeutic advantages and potential limitations. A thorough understanding of their binding modes and the established structure-activity relationships is invaluable for the design of novel indolinone derivatives with improved efficacy, selectivity, and pharmacokinetic properties. The provided experimental protocols offer a robust framework for the in vitro evaluation of these next-generation inhibitors, facilitating their progression from the bench to the clinic. Future research in this area will likely focus on developing inhibitors with even greater selectivity to minimize off-target effects and exploring novel indolinone-based compounds for combination therapies to overcome drug resistance.
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National Center for Biotechnology Information. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Retrieved from [Link]
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ResearchGate. (n.d.). IC50 measurements (A) IC50 curves for the three TKIs inhibiting VEGFR1,.... Retrieved from [Link]
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PubMed. (2019). Exploring binding mechanisms of VEGFR2 with three drugs lenvatinib, sorafenib, and sunitinib by molecular dynamics simulation and free energy calculation. Retrieved from [Link]
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PubMed. (2007). Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor. Retrieved from [Link]
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Frontiers in Cell and Developmental Biology. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Retrieved from [Link]
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PubChem. (n.d.). VEGFA-VEGFR2 signaling pathway. Retrieved from [Link]
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National Center for Biotechnology Information. (2016). Axitinib after Sunitinib in Metastatic Renal Cancer: Preliminary Results from Italian “Real-World” SAX Study. Retrieved from [Link]
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Bio-protocol. (n.d.). 2.9. HUVEC Culture and MTT Assay. Retrieved from [Link]
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ResearchGate. (n.d.). Novel 2-Indolinone Thiazole Hybrids as Sunitinib Analogues: Design, Synthesis, and Potent VEGFR-2 Inhibition with Potential Anti-Renal Cancer Activity. Retrieved from [Link]
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Growing Science. (2023). Current Chemistry Letters An overview on 2-indolinone derivatives as anticancer agents. Retrieved from [Link]
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ResearchGate. (n.d.). MTT assay for cell proliferation of HUVECs on electrospun PCL, PDS, and.... Retrieved from [Link]
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ResearchGate. (n.d.). Sunitinib, 7, and 13–15 are docked into the active site of VEGFR-2 (PDB.... Retrieved from [Link]
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Oncotarget. (2018). Second-line treatment after sunitinib therapy in patients with renal cell carcinoma: a comparison of axitinib and mammalian target of rapamycin inhibitors. Retrieved from [Link]
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ResearchGate. (n.d.). Signaling pathways of VEGFR-2. The binding of VEGF to VEGFR-2 results.... Retrieved from [Link]
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Scientific Research Publishing. (2012). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review. Retrieved from [Link]
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ResearchGate. (n.d.). S134 Kinase Selectivity Profiles Of Nintedanib And Imatinib. Retrieved from [Link]
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PubMed. (2007). Synthesis and structure-activity relationship studies of 3-substituted indolin-2-ones as effective neuroprotective agents. Retrieved from [Link]
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ACS Publications. (2014). Nintedanib: From Discovery to the Clinic. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Angiogenesis Assays. Retrieved from [Link]
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PubMed. (2015). Indolinones as promising scaffold as kinase inhibitors: a review. Retrieved from [Link]
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RCSB PDB. (2012). 4AG8: CRYSTAL STRUCTURE OF THE VEGFR2 KINASE DOMAIN IN COMPLEX WITH AXITINIB (AG-013736) (N-Methyl-2-(3-((E)-2-pyridin-2-yl-vinyl)-1H- indazol-6-ylsulfanyl). Retrieved from [Link]
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Reactome. (n.d.). VEGFA-VEGFR2 Pathway. Retrieved from [Link]
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Indigo Biosciences. (n.d.). Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System (VEGFR2, KDR, Flk-1). Retrieved from [Link]
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ACS Publications. (2000). Synthesis and Biological Evaluations of 3-Substituted Indolin-2-ones: A Novel Class of Tyrosine Kinase Inhibitors That Exhibit Selectivity toward Particular Receptor Tyrosine Kinases. Retrieved from [Link]
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Clinical Cancer Research. (2011). New Insights into Molecular Mechanisms of Sunitinib-Associated Side Effects. Retrieved from [Link]
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ResearchGate. (n.d.). Indolinones as Promising Scaffold as Kinase Inhibitors: A Review. Retrieved from [Link]
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National Center for Biotechnology Information. (2020). Nintedanib: evidence for its therapeutic potential in idiopathic pulmonary fibrosis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 3CP9: Crystal structure of the VEGFR2 kinase domain in complex with a pyridone inhibitor. Retrieved from [Link]
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ScienCell Research Laboratories. (n.d.). MTT Cell Viability & Proliferation Assay. Retrieved from [Link]
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MDPI. (2024). Axitinib after Treatment Failure with Sunitinib or Cytokines in Advanced Renal Cell Carcinoma—Systematic Literature Review of Clinical and Real-World Evidence. Retrieved from [Link]
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ResearchGate. (n.d.). MTT assays were performed to assess cell viability of HUVECs. HUVECs.... Retrieved from [Link]
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PubMed. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Retrieved from [Link]
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National Center for Biotechnology Information. (2024). Nintedanib. Retrieved from [Link]
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ResearchGate. (n.d.). (A) Crystallographic structure of VEGFR2 kinase domain complex with a potent inhibitor (PDB ID.... Retrieved from [Link]
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Bentham Science. (2020). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Retrieved from [Link]
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MDPI. (2022). Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. Retrieved from [Link]
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A Senior Application Scientist's Guide to Validating the Anti-proliferative Effects of Indolin-2-one Derivatives
Welcome to a comprehensive guide designed for researchers, scientists, and drug development professionals. This document moves beyond mere protocols to provide a strategic framework for validating the anti-proliferative efficacy of indolin-2-one derivatives. We will explore the mechanistic rationale behind experimental choices, present comparative data, and offer detailed, field-tested methodologies to ensure the scientific integrity and reproducibility of your findings.
The Indolin-2-one Scaffold: A Privileged Structure in Kinase Inhibition
The indolin-2-one (or oxindole) core is a celebrated scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] Its true prominence in oncology, however, was cemented by its role as the foundational structure for a class of potent protein kinase inhibitors.[2][3] Kinases are pivotal regulators of cellular signaling pathways that control cell growth, proliferation, and survival. Their dysregulation is a hallmark of cancer, making them prime therapeutic targets.
Indolin-2-one derivatives have been successfully developed as inhibitors of Receptor Tyrosine Kinases (RTKs), which are crucial in tumor angiogenesis and metastasis.[3][4] The archetypal example is Sunitinib (marketed as Sutent®), a multi-targeted RTK inhibitor approved for the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GISTs).[2][3] Sunitinib and its chemical cousins function by competitively binding to the ATP pocket of kinases like Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), thereby blocking downstream signaling required for tumor growth and blood vessel formation.[4][5]
The success of Sunitinib has spurred the development of a multitude of novel indolin-2-one derivatives, each with potentially unique selectivity profiles and improved efficacy.[2][3] This guide provides the essential workflows and assays to rigorously validate these anti-proliferative claims.
Mechanistic Underpinnings: Targeting Receptor Tyrosine Kinase Pathways
A robust validation strategy begins with understanding the mechanism. Most anti-proliferative indolin-2-ones exert their effects by inhibiting RTKs on the cell surface. When a growth factor (e.g., VEGF) binds to its receptor, the receptor dimerizes and autophosphorylates its own tyrosine residues. This creates docking sites for downstream signaling proteins, activating cascades like the RAS/RAF/MEK/ERK pathway, which ultimately promotes gene expression for proliferation and survival.
Indolin-2-one derivatives interrupt this process at the very beginning. By occupying the ATP-binding site within the kinase domain, they prevent autophosphorylation, effectively shutting down the entire downstream cascade.
Figure 1: Simplified signaling pathway of RTK inhibition by indolin-2-one derivatives.
A Validated Workflow for Assessing Anti-proliferative Effects
A logical, phased approach is critical for efficiently characterizing a novel compound. The workflow should progress from broad cytotoxicity screening to more nuanced mechanistic assays.
Figure 2: Experimental workflow for validating anti-proliferative indolin-2-one derivatives.
Comparative Efficacy: A Snapshot of Indolin-2-one Derivatives
The ultimate measure of a compound's potential is its potency, typically expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent compound. The table below compares the in vitro anti-proliferative activity of Sunitinib and other novel indolin-2-one derivatives against common cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Sunitinib | MCF-7 | Breast | 4.77 | [6] |
| HepG2 | Liver | 2.23 | [6] | |
| Compound 10g | MCF-7 | Breast | 0.74 | [6] |
| HepG2 | Liver | ~2.2 | [6] | |
| Compound 5b | MCF-7 | Breast | 0.99 | [6] |
| HepG2 | Liver | ~2.2 | [6] | |
| Compound 17a | MCF-7 | Breast | 1.44 | [6] |
| HepG2 | Liver | 1.13 | [6] | |
| Compound 6j | MCF-7 | Breast | 17.01 | [7][8] |
| Compound 9 | HepG2 | Liver | 2.53 | [9] |
| MCF-7 | Breast | 7.54 | [9] | |
| Compound 20 | HepG2 | Liver | 3.51 | [9] |
| MCF-7 | Breast | 6.25 | [9] |
This table demonstrates the significant potency of newly synthesized derivatives, with several compounds (10g, 5b, 17a) showing superior or comparable activity to the established drug Sunitinib in these specific cell lines.[6]
Field-Proven Experimental Protocols
Scientific integrity demands robust and reproducible methods. Here, we provide detailed protocols for two cornerstone assays in the validation workflow.
Protocol 1: Sulforhodamine B (SRB) Cell Proliferation Assay
Rationale: The SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind stoichiometrically to proteins under mildly acidic conditions.[10] The amount of bound dye is a proxy for total cellular protein, which correlates directly with cell number.[10] It is a reliable, cost-effective, and less interference-prone alternative to metabolic assays like the MTT.[10][11]
-
Cell Seeding: In a 96-well microtiter plate, seed cells in 100 µL of complete medium at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the indolin-2-one derivatives. Add 100 µL of the diluted compounds to the respective wells (yielding a final volume of 200 µL) and incubate for an additional 48-72 hours. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Fixation: Gently discard the culture medium. Add 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well to fix the cells. Incubate at 4°C for at least 60 minutes.
-
Washing: Discard the TCA supernatant. Wash the plates five times with slow-running tap water to remove excess TCA and medium components. Air dry the plates completely.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well. Incubate at room temperature for 30 minutes.
-
Removing Unbound Dye: Discard the SRB solution and quickly wash the plates five times with 1% (v/v) acetic acid to remove any unbound dye.
-
Solubilization: Air dry the plates again. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plates on a shaker for 10 minutes to ensure complete solubilization.
-
Absorbance Measurement: Read the absorbance at 540 nm using a microplate reader. The percentage of cell growth inhibition can be calculated relative to the vehicle-treated control cells.
Protocol 2: Cell Cycle Analysis by Propidium Iodide (PI) Staining
Rationale: Understanding how a compound inhibits proliferation is key. Does it kill the cells (cytotoxic) or simply halt their division (cytostatic)? Cell cycle analysis can answer this. Propidium iodide is a fluorescent intercalating agent that binds to DNA.[15][16] The fluorescence intensity of a stained cell is directly proportional to its DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15] Treatment with an effective compound may cause cells to accumulate in a specific phase, indicating cell cycle arrest.
Methodology: [15][16][17][18][19]
-
Cell Culture and Treatment: Seed approximately 1x10⁶ cells in a 6-well plate and allow them to adhere overnight. Treat the cells with the indolin-2-one derivative at its IC50 and 2x IC50 concentrations for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells (including both adherent and floating populations) and transfer them to 5 mL flow cytometry tubes.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with 3 mL of ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 400 µL of PBS. While gently vortexing the cell suspension, add 1 mL of ice-cold 70% ethanol dropwise. This prevents cell clumping. Incubate on ice for at least 30 minutes (or store at -20°C for weeks).
-
Rehydration and RNAse Treatment: Centrifuge the fixed cells (a higher speed may be needed) and discard the ethanol. Wash the pellet twice with PBS. To ensure only DNA is stained, resuspend the pellet in a solution containing RNase A (e.g., 50 µL of 100 µg/mL RNase A) and incubate.
-
Staining: Add 400 µL of a 50 µg/mL PI staining solution (containing a non-ionic detergent like Triton X-100 to permeabilize the nuclear membrane).
-
Analysis: Incubate in the dark for 15-30 minutes at room temperature. Analyze the samples on a flow cytometer. The resulting DNA content histogram will show distinct peaks for G0/G1 (2n DNA), S (between 2n and 4n), and G2/M (4n) phases.
Conclusion
The validation of anti-proliferative indolin-2-one derivatives requires a systematic and mechanistically-informed approach. By progressing from broad cytotoxicity screening to specific assays that probe the cell cycle and underlying signaling pathways, researchers can build a comprehensive and compelling case for their compound's efficacy. The protocols and comparative data presented here serve as a robust starting point for these investigations, ensuring that promising new therapeutic candidates are identified and characterized with the highest degree of scientific rigor.
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Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. PubMed. Available at: [Link]
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Current Chemistry Letters An overview on 2-indolinone derivatives as anticancer agents. Growing Science. Available at: [Link]
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Vanillin-Based Indolin-2-one Derivative Bearing a Pyridyl Moiety as a Promising Anti-Breast Cancer Agent via Anti-Estrogenic Activity. PMC - PubMed Central. Available at: [Link]
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Navigating Selectivity: A Comparative Cross-Reactivity Analysis of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one Analogs
In the landscape of modern drug discovery, the development of highly selective small molecule inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects.[1][2] The indolinone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives showing promise against a range of biological targets, including protein kinases.[3][4] This guide provides a comprehensive cross-reactivity analysis of a lead compound, 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one (designated as Cmpd-1), and its structurally related analogs.
Our investigation focuses on a hypothetical scenario where Cmpd-1 has been identified as a potent inhibitor of a critical oncology target, the fictitious Serine/Threonine Kinase 1 (STK1). Understanding the selectivity profile of Cmpd-1 and its derivatives is a critical step in its preclinical development. This guide will objectively compare the performance of these analogs, supported by robust experimental data, to inform the selection of the most promising clinical candidate.
The Imperative of Selectivity Profiling
Off-target interactions can lead to unforeseen side effects, ranging from mild to severe, and can ultimately derail a promising therapeutic candidate.[1] Therefore, a thorough assessment of cross-reactivity against a panel of related and unrelated biological targets is a non-negotiable aspect of drug development. This guide will detail a suite of biochemical and cell-based assays designed to rigorously evaluate the selectivity of our indolinone analogs.
The Analogs in Focus
For this comparative analysis, we have synthesized three analogs of Cmpd-1, each with a specific modification to probe the structure-activity relationship (SAR) and its impact on selectivity.
-
Cmpd-1 (Parent Compound): 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one
-
Analog A: 3-Ethyl-5-methoxy -1,3-dimethylindolin-2-one (Modification of the hydroxyl group)
-
Analog B: 3-Propyl -5-hydroxy-1,3-dimethylindolin-2-one (Elongation of the ethyl group)
-
Analog C: 3-Ethyl-5-hydroxy-1-methyl ,3-ethyl indolin-2-one (Substitution at the 3-position methyl group)
A Multi-Faceted Approach to Cross-Reactivity Analysis
Our experimental strategy employs a tiered approach, beginning with broad kinase profiling and narrowing down to specific off-target validation in a cellular context. This ensures a comprehensive understanding of each compound's interaction with the human kinome and its behavior within a biological system.
Tier 1: Broad Kinase Profiling
The initial screen involves testing our compounds against a large panel of recombinant human kinases to identify potential off-target interactions. This provides a global view of selectivity and helps prioritize which off-targets warrant further investigation.
Experimental Protocol: In Vitro Kinase Activity Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[5][6]
-
Reagent Preparation: Reconstitute recombinant kinases, substrates, and ATP in the appropriate kinase buffer. Prepare serial dilutions of Cmpd-1 and its analogs.
-
Kinase Reaction: In a 384-well plate, add 5 µL of each compound dilution to wells containing the respective kinase. Initiate the reaction by adding 5 µL of a solution containing the substrate and ATP. Incubate at room temperature for 1 hour.
-
ADP Detection: Add 10 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure luminescence using a plate reader. The light signal is proportional to the amount of ADP produced and inversely proportional to the inhibitory activity of the compounds.
-
Data Analysis: Calculate the percent inhibition for each compound at a given concentration and determine the IC50 values for any significant off-target interactions.
Tier 2: Orthogonal Biochemical Validation
For significant off-targets identified in the primary screen, we employ an orthogonal biochemical assay to confirm the interaction. This helps to eliminate false positives that may arise from assay-specific artifacts. A competitive binding assay is an excellent choice as it measures direct interaction rather than enzymatic activity.
Experimental Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay [7][8]
This assay measures the binding of a fluorescently labeled tracer to a kinase. A test compound that binds to the same site will displace the tracer, leading to a decrease in the TR-FRET signal.[8]
-
Reagent Preparation: Prepare solutions of the off-target kinase, a fluorescently labeled ATP-competitive tracer, and a terbium-labeled anti-tag antibody (e.g., anti-GST or anti-His). Prepare serial dilutions of the compounds.
-
Assay Setup: In a 384-well plate, add the kinase and the anti-tag antibody. Then, add the compound dilutions.
-
Binding Reaction: Initiate the binding reaction by adding the fluorescent tracer. Incubate for 1-2 hours at room temperature, protected from light.
-
Data Acquisition: Measure the TR-FRET signal using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: The decrease in the TR-FRET signal is proportional to the ability of the compound to displace the tracer. Calculate the Ki or IC50 values for each compound against the off-target kinase.
Tier 3: Cellular Target Engagement
Confirming that an off-target interaction occurs within a living cell is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for assessing target engagement in a physiological context.[9][10] This method is based on the principle that the binding of a ligand stabilizes the target protein, leading to an increase in its melting temperature.[10]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) [6][9]
-
Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with Cmpd-1 or its analogs at various concentrations for 1-2 hours. A vehicle control (e.g., DMSO) is also included.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to room temperature.[6]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.
-
Protein Quantification and Analysis: Collect the supernatant containing the soluble proteins. Quantify the amount of the target protein in the soluble fraction using Western Blotting or ELISA.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for each compound treatment. A shift in the melting curve to a higher temperature indicates target engagement.[11]
Western Blot Protocol for CETSA Readout [12]
-
Sample Preparation: Measure the total protein concentration of the soluble fractions. Prepare samples for SDS-PAGE by adding loading buffer and heating.
-
Electrophoresis and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for the off-target protein. Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Quantification: Densitometrically quantify the bands corresponding to the target protein.
Comparative Data Summary
The following tables summarize the hypothetical data obtained from our cross-reactivity analysis.
Table 1: In Vitro Kinase Profiling (IC50 values in µM)
| Kinase Target | Cmpd-1 | Analog A | Analog B | Analog C |
| STK1 (On-Target) | 0.015 | 0.025 | 0.010 | 0.050 |
| Kinase X | > 10 | 5.2 | > 10 | 8.9 |
| Kinase Y | 1.5 | 0.8 | 2.5 | 3.1 |
| Kinase Z | > 10 | > 10 | 9.8 | > 10 |
Table 2: Orthogonal TR-FRET Binding Assay (Ki values in µM)
| Off-Target Kinase | Cmpd-1 | Analog A | Analog B | Analog C |
| Kinase Y | 1.2 | 0.6 | 2.8 | 3.5 |
Table 3: Cellular Thermal Shift Assay (ΔTm in °C for Kinase Y)
| Compound | ΔTm (°C) |
| Cmpd-1 | + 3.5 |
| Analog A | + 5.2 |
| Analog B | + 1.8 |
| Analog C | + 1.1 |
Interpretation and Insights
Our multi-tiered analysis provides a clear picture of the selectivity profiles of Cmpd-1 and its analogs.
-
Cmpd-1 demonstrates high potency for the intended target, STK1, with a notable off-target interaction with Kinase Y.
-
Analog A , with the hydroxyl group masked as a methoxy ether, shows a slight decrease in on-target potency but a significant increase in affinity for Kinase Y, both in the biochemical and cellular assays. This suggests that the hydroxyl group may be important for selectivity against Kinase Y.
-
Analog B , with an elongated alkyl chain, maintains high on-target potency and shows reduced affinity for Kinase Y compared to Cmpd-1. This modification appears to enhance selectivity.
-
Analog C , with a larger substituent at the 3-position, exhibits a decrease in on-target potency and reduced, though still present, off-target activity.
Based on this analysis, Analog B emerges as the most promising candidate, demonstrating a superior balance of on-target potency and selectivity.
Visualizing the Workflow and Rationale
To further clarify our experimental approach and decision-making process, the following diagrams are provided.
Caption: Tiered experimental workflow for cross-reactivity analysis.
Caption: Decision-making tree for analog prioritization.
Caption: Hypothetical signaling pathway illustrating on- and off-target effects.
Conclusion
This comprehensive guide outlines a robust and logical framework for the cross-reactivity analysis of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one and its analogs. By employing a multi-tiered experimental approach, we can confidently assess the selectivity profiles of these compounds and make data-driven decisions to advance the most promising candidate toward clinical development. The hypothetical data presented herein illustrates how subtle structural modifications can significantly impact a compound's selectivity, underscoring the importance of thorough characterization in the pursuit of safe and effective therapeutics.
References
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A Researcher's Guide to Robust Control Experiments for Indolinone-Based Assays
Introduction: Ensuring Data Integrity in the Study of Indolinone Compounds
The indolinone scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its ability to interact with the ATP-binding pocket of various protein kinases.[1][2] This has led to the successful development of potent anti-cancer therapeutics, such as Sunitinib (Sutent®), a multi-targeted receptor tyrosine kinase (RTK) inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[3][4] The core mechanism of these compounds typically involves competitive inhibition of ATP at the kinase's catalytic site, thereby blocking downstream signaling pathways that drive cell proliferation and angiogenesis.[3][5]
However, the journey from a promising hit in a primary screen to a validated lead compound is fraught with potential pitfalls. Apparent activity can often be the result of assay artifacts or off-target effects, rather than genuine, on-target inhibition. For researchers working with novel indolinone derivatives, implementing a rigorous and multi-faceted control strategy is not just good practice—it is essential for generating reproducible, trustworthy, and ultimately translatable data.
This guide provides a comprehensive framework for designing and executing control experiments tailored to assays involving indolinone compounds. Moving beyond a simple checklist, we will explore the causal logic behind each control, provide detailed protocols for key validation experiments, and present data in a comparative format to illuminate the path toward robust and reliable findings.
The Logic of a Self-Validating Assay System
Here is a logical workflow for validating an indolinone-based kinase inhibitor:
Part 1: Foundational Controls for Primary Assays
The initial discovery of an active indolinone compound typically occurs in biochemical and cellular screening assays.[6] The primary goal here is to determine potency (IC50 in biochemical assays, GI50 in cellular assays) and to establish a baseline of activity. However, even at this early stage, robust controls are critical.
The Indispensable Negative Control: The Inactive Analog
Why it's critical: The most powerful tool to demonstrate that the observed activity is due to a specific interaction between your compound and its target is to use a structurally similar but biologically inactive analog. This control helps to confirm that the observed phenotype is not due to non-specific effects of the chemical scaffold, such as cytotoxicity, membrane disruption, or assay interference.[7]
Designing an Inactive Indolinone Analog: The indolinone scaffold's inhibitory activity often relies on key hydrogen bond interactions within the kinase ATP-binding pocket.[5] For many VEGFR-2 inhibitors, the N-H group of the indolinone core and the adjacent carbonyl oxygen are crucial pharmacophores. A common strategy to create an inactive analog is to modify one of these key interacting groups. For example, methylating the nitrogen of the indolinone ring (N-methylation) can disrupt a critical hydrogen bond donor, often leading to a significant loss of activity.
Controls for Assay Technology Interference
Indolinone compounds, like many small molecules, can interfere with assay detection technologies, leading to false-positive or false-negative results.[7] It is crucial to run controls to rule out these artifacts.
-
Fluorescence Interference: Many indolinone derivatives are colored and can be fluorescent, which can interfere with fluorescence-based assays (e.g., TR-FRET, FP).[8][9]
-
Control Experiment: Run the assay in the absence of the enzyme or substrate, but in the presence of the test compound, to measure its intrinsic fluorescence at the assay's excitation and emission wavelengths.
-
-
Luminescence Interference: In luciferase-based assays like Kinase-Glo® or CellTiter-Glo®, compounds can directly inhibit the luciferase enzyme.[10]
-
Control Experiment: A simple counter-assay can be performed by adding the compound to a solution containing a known, standard amount of ATP and the luciferase enzyme. A reduction in signal indicates luciferase inhibition. An even better approach is to use an orthogonal assay like ADP-Glo®, which measures ADP production. A true kinase inhibitor will decrease the signal in an ADP-Glo® assay but increase the signal in a Kinase-Glo® assay (less ATP consumed). A luciferase inhibitor will decrease the signal in both.[10]
-
-
Compound Aggregation: At higher concentrations, some compounds form aggregates that can non-specifically sequester and inhibit enzymes, a common mechanism for Pan-Assay Interference Compounds (PAINS).[7][11]
-
Control Experiment: Perform the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100). If the compound's inhibitory activity is significantly reduced by the detergent, it may be an aggregator.
-
Table 1: Comparison of a Valid Hit vs. an Assay Artifact
| Parameter | Test Compound (IND-123) | Inactive Analog (IND-123-Me) | Artifact Compound (PAIN-X) | Expected Outcome for a Valid Hit |
| VEGFR2 Kinase IC50 (ADP-Glo) | 50 nM | > 50,000 nM | 500 nM | Potent inhibition by the active compound, no activity from the inactive analog. |
| VEGFR2 Kinase IC50 (+0.01% Triton) | 65 nM | > 50,000 nM | > 25,000 nM | Potency should not be significantly affected by detergent. |
| Luciferase Inhibition IC50 | > 100,000 nM | > 100,000 nM | 1,000 nM | No inhibition of the reporter enzyme. |
| HTRF Assay (No Enzyme Control) | No Signal Change | No Signal Change | Signal Quenching | No interference with the assay signal in the absence of the target. |
| Cell Viability GI50 (HUVEC cells) | 150 nM | > 50,000 nM | 2,000 nM | Potent anti-proliferative effect that mirrors biochemical potency and SAR. |
Part 2: Cellular Controls for On-Target Validation
Observing an anti-proliferative effect in a cell-based assay is a critical step, but it does not prove on-target activity. The cellular effect must be directly linked to the inhibition of the intended target within the complex environment of the cell.
Direct Evidence: Target Engagement Assays
Why it's critical: A target engagement assay provides direct evidence that your compound is physically interacting with its intended target protein inside the cell. The Cellular Thermal Shift Assay (CETSA) is a powerful, label-free method to confirm this.[12][13] The principle is that when a compound binds to its target protein, it stabilizes the protein's structure, increasing its resistance to heat-induced denaturation.[12]
Experimental Protocol: Western Blot-based CETSA
-
Cell Treatment: Culture cells (e.g., HUVECs, which endogenously express VEGFR2) to ~80% confluency. Treat cells with the test compound (e.g., at 10x GI50 concentration) or vehicle (DMSO) for 2-4 hours.
-
Harvest and Heat: Harvest the cells, wash with PBS, and resuspend in a buffered solution. Aliquot the cell suspension into PCR tubes.
-
Thermal Challenge: Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermocycler, followed by a 3-minute cooling step at 4°C.
-
Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured protein by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).
-
Western Blot Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein (e.g., VEGFR2) remaining at each temperature point by Western blotting.
-
Data Analysis: In vehicle-treated cells, the amount of soluble target protein will decrease as the temperature increases. In compound-treated cells, a shift in the melting curve to higher temperatures indicates that the compound has bound to and stabilized the target protein.
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Ethyl vs. Methyl Indolinones: A Comparative Guide to Efficacy in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the indolinone scaffold stands as a privileged structure, forming the core of numerous kinase inhibitors with profound therapeutic impact. The nuanced interplay of substituents on this core dictates the potency, selectivity, and pharmacokinetic profile of the resulting drug candidates. Among the most fundamental of these modifications is the choice between small alkyl groups, specifically methyl and ethyl substituents. This guide provides an in-depth, evidence-based comparison of the efficacy of ethyl versus methyl substituents on indolinone activity, offering a critical resource for researchers engaged in the design and optimization of novel indolinone-based therapeutics.
The Subtle Dance of Alkyl Groups: Physicochemical and Pharmacological Implications
The decision to incorporate a methyl or an ethyl group is far from arbitrary. These seemingly minor structural changes can induce significant shifts in a molecule's physicochemical properties, which in turn govern its interaction with biological targets and its overall pharmacokinetic behavior.
A methyl group, the smallest alkyl substituent, offers a subtle increase in lipophilicity and can play a crucial role in displacing water molecules from a binding pocket, a phenomenon often referred to as the "magic methyl" effect[1][2]. This can lead to enhanced binding affinity through favorable hydrophobic interactions[1]. Furthermore, the strategic placement of a methyl group can influence the conformation of a molecule, locking it into a bioactive conformation and thereby improving its potency[1].
The ethyl group, with its additional carbon atom, imparts a greater increase in lipophilicity compared to a methyl group. This can be advantageous for traversing cellular membranes but may also lead to increased metabolic susceptibility and potential off-target effects if not carefully considered. The larger steric bulk of the ethyl group can also be exploited to probe the topology of a binding site, potentially leading to enhanced selectivity.
Structure-Activity Relationship (SAR) Insights: A Positional Analysis
The impact of methyl versus ethyl substitution is highly dependent on its position on the indolinone scaffold. Here, we dissect the available evidence for key substitution points.
N1-Alkylation: Modulating Solubility and Potency
The nitrogen atom at the 1-position of the indolinone ring is a common site for substitution, offering a vector to modulate the physicochemical properties of the molecule without directly interfering with the key hydrogen bonding interactions at the lactam core.
While direct comparative studies are limited, the principle of increasing alkyl chain length generally correlates with increased lipophilicity. An N1-ethyl group would be expected to render the indolinone more lipophilic than an N1-methyl group. This can influence solubility, membrane permeability, and metabolic stability. For instance, in the context of pseudouridine, N1-methylation was found to enhance translation capacity[3]. While a different scaffold, this highlights the significant impact of N1-alkylation on biological processes. Further investigation into N1-ethyl versus N1-methyl indolinones is warranted to fully elucidate their comparative effects on kinase inhibition and cellular activity.
C5-Substitution: A Key Interaction Point
The C5 position of the indolinone ring is a critical locus for substitution, often directed towards a hydrophobic pocket in the kinase active site. The nature of the substituent at this position can significantly influence binding affinity and selectivity.
Side Chain Modifications: The Case of Sunitinib Analogs
One of the most compelling direct comparisons of ethyl and methyl substituent effects comes from the study of analogs of the multi-targeted tyrosine kinase inhibitor, Sunitinib. Sunitinib itself possesses a diethylaminoethyl side chain. A study by Feng et al. (2013) synthesized and evaluated a series of indolinone derivatives, including a direct comparison between a compound with a terminal N-diethyl group and one with a terminal N-ethyl group on the side chain attached to the pyrrole moiety.
The results, summarized in the table below, demonstrate a clear trend. The mono-ethyl substituted analog (Compound 14g ) consistently exhibited greater potency across multiple cancer cell lines compared to the diethyl-substituted analog (Compound 14h ), which is structurally more similar to Sunitinib[5]. This suggests that the reduced steric bulk of the mono-ethyl group may allow for a more favorable interaction within the binding pocket, or it may positively influence the overall physicochemical properties of the molecule, such as solubility[5].
Table 1: Comparative in vitro Antitumor Activity (IC50, μM) of Sunitinib Analogs [5]
| Compound | R1 | R2 | R3 | A549 (Lung) | KB (Oral) | K111 (Melanoma) | NCI-H460 (Lung) |
| Sunitinib | CH3 | CH3 | NH(CH2)2N(C2H5)2 | 2.93 ± 0.25 | 2.60 ± 0.18 | 3.83 ± 0.43 | 4.79 ± 0.62 |
| 14h | C2H5 | Cl | NH(CH2)2N(C2H5)2 | 1.87 ± 0.15 | 1.93 ± 0.13 | 4.12 ± 0.51 | 2.36 ± 0.24 |
| 14g | C2H5 | Cl | NH(CH2)2NHC2H5 | 0.76 ± 0.08 | 0.67 ± 0.05 | 1.19 ± 0.14 | 0.89 ± 0.09 |
This data strongly suggests that in this particular chemical context, the substitution of a diethyl group with a mono-ethyl group leads to a significant enhancement in anticancer activity.
Experimental Protocols for Comparative Efficacy Studies
To rigorously compare the efficacy of ethyl versus methyl-substituted indolinones, standardized and well-controlled experimental protocols are essential. Below are representative protocols for key assays in the evaluation of kinase inhibitors.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.
Principle: The assay quantifies the amount of ATP consumed or product formed during the kinase-catalyzed phosphorylation of a substrate. A decrease in kinase activity in the presence of the test compound indicates inhibition.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds (both ethyl and methyl-substituted indolinones) in a suitable solvent (e.g., DMSO).
-
Prepare a solution of the target kinase in an appropriate kinase assay buffer.
-
Prepare a solution of the kinase-specific substrate and ATP in the kinase assay buffer.
-
-
Assay Procedure:
-
Add the test compounds at various concentrations to the wells of a microplate.
-
Add the kinase solution to each well and incubate for a predetermined time to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding the substrate and ATP solution.
-
Incubate the reaction for a specified time at an optimal temperature.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detect the signal (e.g., luminescence, fluorescence, or radioactivity) corresponding to the amount of ATP consumed or product formed.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This assay assesses the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Culture:
-
Culture the desired cancer cell lines in appropriate media and conditions.
-
-
Assay Procedure:
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the ethyl and methyl-substituted indolinone compounds. Include a vehicle control (e.g., DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measure the absorbance of the purple solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Workflow for an MTT cell viability assay.
Signaling Pathway Context: VEGFR2 Inhibition
Many indolinone derivatives, including Sunitinib and its analogs, exert their anticancer effects by inhibiting receptor tyrosine kinases (RTKs) involved in angiogenesis, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).
Caption: Simplified VEGFR2 signaling pathway and the point of intervention for indolinone inhibitors.
Conclusion
The choice between an ethyl and a methyl substituent on an indolinone scaffold is a critical decision in drug design, with the potential to significantly impact biological activity. While general principles of lipophilicity and sterics provide a guiding framework, the available experimental data, particularly from Sunitinib analogs, suggests that a nuanced, context-dependent approach is necessary. The observation that a mono-ethyl substitution can be superior to a diethyl substitution highlights the importance of fine-tuning the steric and electronic properties of the substituent to achieve optimal interactions with the target kinase.
This guide serves as a foundational resource for understanding the comparative efficacy of ethyl versus methyl-substituted indolinones. It is imperative that researchers continue to conduct systematic, head-to-head comparative studies to build a more comprehensive understanding of these fundamental structure-activity relationships. Such knowledge will undoubtedly accelerate the development of the next generation of potent and selective indolinone-based therapeutics.
References
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Barreiro, G.; et al. The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals2023 , 16(8), 1146. [Link]
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Feng, Z.; et al. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules2013 , 18(11), 13336-13351. [Link]
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Sun, L.; et al. Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry1998 , 41(14), 2588-2603. [Link]
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Feng, Z.; Zhao, J.; Li, S.; Wang, L.; Liu, Y.; Wang, J. Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules. 2013; 18(11):13336-13351. [Link]
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Abou-Seri, S. M.; et al. Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. Molecules2022 , 27(21), 7293. [Link]
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Andreani, A.; et al. Substituted E-3-(3-indolylmethylene)1,3-dihydroindol-2-ones with Antitumor Activity. In-depth study of the effect on growth of breast cancer cells. Bioorganic & Medicinal Chemistry2008 , 16(1), 378-386. [Link]
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Patel, H.; et al. Structure–activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Archiv der Pharmazie2020 , 353(10), 2000150. [Link]
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Al-Anshori, J.; et al. Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega2024 , 9(6), 6689-6725. [Link]
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Roth, G. J.; et al. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). Journal of Medicinal Chemistry2009 , 52(14), 4466-4480. [Link]
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Barreiro, G.; et al. The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals2023 , 16(8), 1146. [Link]
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Sridevi, C.; et al. Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Saudi Pharmaceutical Journal2015 , 23(3), 266-274. [Link]
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Hergenrother, P. J.; et al. Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. ACS Infectious Diseases2016 , 2(11), 777-784. [Link]
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A Comparative Guide to the Synthetic Routes of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one
For researchers, medicinal chemists, and professionals in drug development, the synthesis of novel molecular entities is a cornerstone of innovation. The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides an in-depth comparison of plausible synthetic routes to a specific derivative, 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one, a compound with potential applications in various therapeutic areas.
This document moves beyond a simple recitation of reaction steps, offering a critical analysis of two divergent synthetic strategies. We will explore the underlying chemical principles, weigh the pros and cons of each approach, and provide detailed, albeit projected, experimental protocols based on established methodologies for analogous transformations.
Introduction to the Target Molecule
3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one possesses a unique combination of structural features: a quaternary carbon at the C3 position, N-methylation, and a phenolic hydroxyl group on the aromatic ring. These characteristics present both opportunities for biological interactions and challenges for synthetic chemists. The design of an efficient and scalable synthesis is paramount for enabling further investigation of its pharmacological properties.
Two primary retrosynthetic disconnections are considered in this guide:
-
Route A: Late-Stage C3-Ethylation: This approach focuses on constructing the 5-hydroxy-1,3-dimethyloxindole core first, followed by the introduction of the ethyl group at the C3 position.
-
Route B: Early-Stage C3-Functionalization and Late-Stage Hydroxylation: This strategy involves the early introduction of the C3-ethyl and C3-methyl groups onto a simpler oxindole core, with the final step being the introduction of the C5-hydroxyl group.
Route A: The Late-Stage C3-Ethylation Approach
This synthetic pathway prioritizes the early installation of the sensitive hydroxyl group, which may require protection in subsequent steps. The key challenge in this route is the sequential and selective alkylation of the oxindole core at the N1 and C3 positions.
Synthetic Pathway Overview
Caption: Synthetic pathway for Route A, featuring late-stage C3-ethylation.
Step-by-Step Analysis and Experimental Considerations
A1: Synthesis of 5-Hydroxyoxindole from p-Aminophenol
The synthesis of the 5-hydroxyoxindole core can be achieved from readily available p-aminophenol. A common method involves chloroacetylation followed by an intramolecular Friedel-Crafts cyclization.
-
Causality: p-Aminophenol provides the necessary aromatic ring with the hydroxyl group at the desired position. Chloroacetylation introduces the two-carbon unit required for the lactam ring, and the subsequent cyclization under acidic conditions forms the oxindole core. The hydroxyl group is a moderately activating, ortho-, para-director, which facilitates the electrophilic aromatic substitution at the position ortho to the amino group.
A2: N-Methylation of 5-Hydroxyoxindole
The introduction of the methyl group at the N1 position is a standard procedure. However, the presence of the acidic phenolic proton necessitates the use of a sufficient amount of base to deprotonate both the amide and the phenol, or a selective N-alkylation protocol.
-
Causality: Using a strong base like sodium hydride (NaH) will deprotonate both the amide nitrogen and the phenolic oxygen. Subsequent addition of a methylating agent like methyl iodide will lead to a mixture of N- and O-methylated products. A more controlled approach would be to use a milder base like potassium carbonate (K2CO3) which can selectively deprotonate the more acidic amide proton in the presence of a polar aprotic solvent. Alternatively, protecting the phenol as a benzyl or silyl ether before N-methylation would be a more robust strategy.
A3 & A4: Sequential C3-Alkylation (Methylation followed by Ethylation)
The creation of the quaternary center at C3 is the most challenging step in this route. It requires two sequential alkylations.
-
Causality: The C3 protons of the oxindole are acidic and can be removed by a strong base to form an enolate. This enolate can then act as a nucleophile and attack an alkyl halide. The first alkylation (methylation) is generally straightforward. However, the introduction of the second alkyl group (ethylation) is more difficult due to increased steric hindrance. A strong base such as lithium diisopropylamide (LDA) or sodium hexamethyldisilazide (NaHMDS) is typically required to generate the enolate of the 3-monosubstituted oxindole. The choice of electrophile (methyl iodide followed by ethyl iodide or vice versa) can influence the overall efficiency. Introducing the smaller methyl group first may be sterically more favorable.
Projected Experimental Protocol (Route A)
Step A2: N-Methylation of 5-Hydroxyoxindole
-
To a solution of 5-hydroxyoxindole (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq) dropwise.
-
Stir the reaction at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 5-hydroxy-1-methyloxindole.
Step A4: C3-Ethylation of 5-Hydroxy-1,3-dimethyloxindole
-
To a solution of 5-hydroxy-1,3-dimethyloxindole (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add LDA (1.1 eq) dropwise.
-
Stir the solution at -78 °C for 1 hour.
-
Add ethyl iodide (1.2 eq) and allow the reaction to slowly warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to obtain the final product.
Route B: The Early-Stage C3-Functionalization and Late-Stage Hydroxylation Approach
This alternative strategy avoids potential complications with the free hydroxyl group in the early stages by introducing it at the end of the synthesis. The key steps are the construction of the 3,3-disubstituted oxindole core and the subsequent regioselective hydroxylation of the aromatic ring.
Synthetic Pathway Overview
Caption: Synthetic pathway for Route B, featuring late-stage hydroxylation.
Step-by-Step Analysis and Experimental Considerations
B1 & B2: Synthesis of 1,3-Dimethyloxindole
The synthesis of the 1,3-dimethyloxindole core can be achieved from N-methylaniline through a similar chloroacetylation and Friedel-Crafts cyclization sequence as in Route A, followed by C3-methylation.
-
Causality: N-methylaniline provides the pre-methylated nitrogen. The subsequent steps to form the 3-methyloxindole are analogous to those in Route A.
B3: C3-Ethylation of 1,3-Dimethyloxindole
This step is similar to the second alkylation in Route A, but starts from a less sterically hindered precursor.
-
Causality: The C3-ethylation of 1,3-dimethyloxindole to form the quaternary center is a known transformation and can be achieved using a strong base to form the enolate, followed by reaction with an ethylating agent.
B4: C5-Hydroxylation of 3-Ethyl-1,3-dimethylindolin-2-one
The final and most critical step in this route is the regioselective introduction of the hydroxyl group at the C5 position. This is a challenging electrophilic aromatic substitution on a potentially deactivated ring system.
-
Causality: The oxindole ring is generally considered electron-rich, but the amide functionality can influence the regioselectivity of electrophilic substitution. The N-methyl and C3-alkyl groups are activating and ortho-, para-directing. Therefore, substitution is expected to occur at the C5 or C7 positions. Steric hindrance from the C3-substituents might favor substitution at the C5 position. Several methods for aromatic hydroxylation could be considered:
-
Direct Oxidation: Using strong oxidizing agents is often unselective and can lead to over-oxidation.
-
Barton-type Oxidation: This involves more complex, multi-step procedures.
-
Electrophilic Hydroxylation: Reagents that deliver an electrophilic "HO+" equivalent can be used, but these are often expensive and can have limited substrate scope[1].
-
Functional Group Interconversion: A more reliable approach would be to introduce a different functional group at the C5 position that can be later converted to a hydroxyl group. For example, nitration followed by reduction to an amine and then a Sandmeyer reaction to introduce the hydroxyl group is a classic but multi-step sequence[2]. Another possibility is halogenation followed by a nucleophilic aromatic substitution or a metal-catalyzed hydroxylation. A Fries rearrangement of a C5-acetyloxy derivative could also be a viable, though potentially low-yielding, option[3][4].
-
Projected Experimental Protocol (Route B)
Step B3: C3-Ethylation of 1,3-Dimethyloxindole
-
Prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C.
-
Add a solution of 1,3-dimethyloxindole (1.0 eq) in anhydrous THF dropwise to the LDA solution.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Add ethyl iodide (1.2 eq) and allow the reaction to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate and purify by column chromatography to yield 3-ethyl-1,3-dimethyloxindole.
Step B4: C5-Hydroxylation via Nitration-Reduction-Sandmeyer Sequence
-
Nitration: To a solution of 3-ethyl-1,3-dimethyloxindole in concentrated sulfuric acid at 0 °C, add a mixture of nitric acid and sulfuric acid dropwise, maintaining the temperature below 5 °C. Stir for a few hours and then pour onto ice. Collect the precipitate, which will be a mixture of C5 and C7 nitro isomers. Separate the isomers by column chromatography.
-
Reduction: To a solution of the 5-nitro derivative in ethanol, add a reducing agent such as tin(II) chloride or catalytic hydrogenation (e.g., H2, Pd/C). Reflux or stir at room temperature until the reaction is complete. Neutralize and extract the 5-amino derivative.
-
Sandmeyer Reaction: Dissolve the 5-amino derivative in aqueous acid and cool to 0 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt. In a separate flask, prepare a solution of a copper(I) salt in the corresponding acid. Add the diazonium salt solution to the copper salt solution and warm to promote the substitution reaction. Work up and purify to obtain the final product.
Comparison of the Synthetic Routes
| Feature | Route A: Late-Stage C3-Ethylation | Route B: Early-Stage C3-Functionalization |
| Starting Materials | Readily available p-aminophenol. | Readily available N-methylaniline. |
| Key Challenges | Sequential and selective C3-dialkylation on a sterically hindered and potentially sensitive substrate. Potential for O-alkylation. | Regioselective introduction of the hydroxyl group at the C5 position on a substituted oxindole ring. |
| Number of Steps | Potentially shorter if selective alkylations are high-yielding. | Likely longer due to the multi-step sequence for hydroxylation. |
| Scalability | May be limited by the use of strong bases like LDA in large quantities. | The Sandmeyer reaction sequence can be challenging to scale up safely. |
| Purification | Separation of mono- and di-alkylated products, as well as N- and O-alkylated byproducts. | Separation of C5 and C7 isomers at the hydroxylation (or preceding) stage. |
| Overall Feasibility | More direct, but the key C3-dialkylation step is challenging and may have a low yield. | More reliable and predictable individual steps, but the overall sequence is longer and more complex. |
Conclusion and Recommendation
Both Route A and Route B present viable, albeit challenging, pathways to 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one.
Route A is more convergent and potentially shorter. However, its success hinges on the challenging sequential C3-alkylation step. The steric hindrance and the presence of the free hydroxyl group (if not protected) could lead to low yields and complex purification issues. This route would be more suitable for initial small-scale exploratory synthesis.
Route B is a more linear and arguably more robust approach. While longer, each individual transformation is based on well-established and generally reliable reactions. The main hurdle is the regioselective functionalization of the aromatic ring. The nitration-reduction-Sandmeyer sequence, although classic, offers a predictable way to install the hydroxyl group at the desired position, with the main challenge being the separation of isomers. For larger-scale synthesis and process development, Route B would likely be the more prudent choice due to the higher predictability of its individual steps.
Ultimately, the choice of synthetic route will depend on the specific goals of the research program, including the desired scale of synthesis, available resources, and the risk tolerance for challenging chemical transformations.
References
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A Head-to-Head Benchmarking Guide: Evaluating Novel Indolinone Derivatives Against the Clinical Standard, Sunitinib
For researchers, scientists, and drug development professionals navigating the landscape of targeted cancer therapies, the indolinone scaffold represents a cornerstone of kinase inhibitor design. Sunitinib, a multi-targeted receptor tyrosine kinase (RTK) inhibitor, has long served as a clinical benchmark, particularly in the treatment of renal cell carcinoma (RCC) and gastrointestinal stromal tumors (GIST). Its mechanism, primarily centered on the inhibition of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), has paved the way for a new generation of anti-angiogenic agents.[1]
This guide provides a comprehensive framework for the preclinical benchmarking of new indolinone derivatives against Sunitinib. We will delve into the critical experimental assays, from in vitro kinase activity to in vivo tumor models, offering not just protocols but the strategic rationale behind each step. The objective is to equip researchers with a robust, self-validating system to rigorously assess the potential of novel candidates to improve upon the efficacy, selectivity, and safety profile of the established standard.
The Rationale for a Multi-Faceted Comparison
Sunitinib's therapeutic efficacy is intrinsically linked to its ability to simultaneously block multiple signaling pathways involved in tumor growth and angiogenesis.[1] However, this multi-targeted nature also contributes to a spectrum of off-target effects and toxicities. The development of new indolinone derivatives is often driven by the ambition to refine this balance – to enhance potency against key oncogenic drivers like VEGFR-2 while minimizing engagement with kinases associated with adverse events. A successful benchmarking strategy, therefore, must be holistic, evaluating not just primary target inhibition but also cellular effects, broader selectivity, and in vivo performance.
Core Signaling Pathway: The VEGFR-2 Axis
A primary focus of both Sunitinib and its derivatives is the inhibition of VEGFR-2, a key mediator of angiogenesis. Understanding this pathway is crucial for interpreting experimental data.
Caption: VEGFR-2 signaling cascade initiated by VEGF-A binding.
Part 1: In Vitro Efficacy and Potency Assessment
The initial phase of benchmarking involves a suite of in vitro assays designed to quantify the direct inhibitory activity of the new derivatives against their intended targets and to assess their functional consequences in a cellular context.
Biochemical Kinase Inhibition Assay: The Litmus Test
Causality: The foundational experiment is to determine the direct inhibitory effect of the compound on the kinase of interest, typically VEGFR-2. This biochemical assay isolates the enzyme, substrate, and inhibitor, providing a clear measure of potency, most commonly expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency.
Experimental Protocol: VEGFR-2 Kinase Assay
This protocol is adapted from standard radiometric or luminescence-based kinase assay methodologies.[2]
-
Reagents and Materials:
-
Recombinant human VEGFR-2 kinase domain.
-
Poly(Glu, Tyr) 4:1 as a generic substrate.
-
ATP (at a concentration approximating the Km for VEGFR-2 to ensure comparable data).[3]
-
Test compounds (new indolinone derivatives and Sunitinib) serially diluted in DMSO.
-
Kinase reaction buffer (e.g., Tris-HCl, MgCl2, DTT).
-
Detection reagent (e.g., ADP-Glo™ for luminescence or ³³P-ATP for radiometric detection).
-
384-well assay plates.
-
-
Procedure:
-
Add 2.5 µL of each test compound dilution or DMSO (vehicle control) to the assay plate.
-
Add 5 µL of a 2X kinase/substrate mixture to each well.
-
Initiate the kinase reaction by adding 2.5 µL of 4X ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
Stop the reaction and detect the signal according to the manufacturer's protocol for the chosen detection method (e.g., add ADP-Glo™ reagent, incubate, then add detection reagent and measure luminescence).
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic curve.
-
Data Presentation: Comparative VEGFR-2 Inhibition
| Compound | VEGFR-2 IC50 (µM) | Reference |
| Sunitinib | 0.075 ± 0.002 | [4] |
| Derivative 13b | 0.067 ± 0.002 | [5] |
| Derivative 17a | 0.078 | [6] |
| Derivative 10g | 0.087 ± 0.004 | [6] |
Note: The data for derivatives 13b, 17a, and 10g are from separate studies and serve as illustrative examples of how new compounds can be benchmarked against Sunitinib.
Cellular Anti-Proliferative and Anti-Angiogenic Assays
Causality: Moving from a biochemical to a cellular environment is critical. These assays assess the compound's ability to inhibit processes that are downstream of VEGFR-2 signaling and are fundamental to tumor growth and angiogenesis. Human Umbilical Vein Endothelial Cells (HUVECs) are a standard model for these studies as their proliferation and tube-forming capacity are highly dependent on VEGF signaling.
Experimental Protocol: HUVEC Tube Formation Assay
This assay evaluates the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.
-
Reagents and Materials:
-
HUVECs.
-
Endothelial cell growth medium.
-
Matrigel® or a similar basement membrane extract.
-
96-well culture plates.
-
Test compounds and Sunitinib.
-
Calcein AM for fluorescent visualization of tubes.
-
-
Procedure:
-
Thaw Matrigel® on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30 minutes.
-
Resuspend HUVECs in a medium containing a pro-angiogenic stimulus (e.g., VEGF-A) and the test compounds at various concentrations.
-
Seed the HUVEC suspension onto the Matrigel®-coated wells.
-
Incubate for 4-18 hours at 37°C.
-
Stain the cells with Calcein AM and visualize the tube network using a fluorescence microscope.
-
Quantify the degree of tube formation by measuring parameters such as total tube length, number of nodes, and number of meshes using image analysis software.
-
Data Presentation: Comparative Anti-Angiogenic Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| Sunitinib | CAKI-1 (Renal) | 4.93 ± 0.16 | [4] |
| Derivative 13b | CAKI-1 (Renal) | 3.9 ± 0.13 | [5] |
| Derivative 15b | CAKI-1 (Renal) | 3.31 ± 0.11 | [5] |
| Sunitinib | A498 (Renal) | 1.23 ± 0.04 | [5] |
| Derivative 15b | A498 (Renal) | 1.23 ± 0.04 | [5] |
| Sunitinib | MCF-7 (Breast) | 4.77 | [6] |
| Derivative 17a | MCF-7 (Breast) | 0.74 | [6] |
Part 2: Kinase Selectivity Profiling
Causality: A critical differentiator for a new indolinone derivative is its selectivity profile. While potent inhibition of VEGFR-2 is desired, off-target inhibition of other kinases can lead to toxicity. Conversely, inhibition of other relevant kinases (e.g., PDGFR, c-KIT) might be therapeutically beneficial. A broad kinase panel screen provides a comprehensive view of a compound's on- and off-target activities.
Experimental Workflow: Kinase Selectivity Panel
Caption: Workflow for kinase selectivity profiling.
Data Presentation: Comparative Kinase Selectivity Profile (% Inhibition at 1 µM)
| Kinase Target | "AZ82" (Dasatinib Profile) | Sunitinib |
| ABL1 | 99 | 36 |
| SRC | 100 | 33 |
| LCK | 100 | 22 |
| VEGFR2 | 26 | 99 |
| PDGFRβ | 24 | 99 |
| KIT | 30 | 100 |
| FLT3 | 31 | 99 |
| RET | 19 | 100 |
| EGFR | 12 | 18 |
| MET | 8 | 25 |
Note: This table uses the selectivity profile of Dasatinib under the hypothetical name "AZ82" for illustrative purposes to demonstrate how a new derivative with a different selectivity pattern can be compared to Sunitinib. Data is sourced from publicly available kinase profiling datasets.[7]
Part 3: In Vivo Efficacy and Safety Assessment
Causality: The ultimate test for any new drug candidate is its performance in a living system. In vivo studies are essential to evaluate a compound's anti-tumor efficacy, pharmacokinetics (PK), and toxicology (Tox) profile.
Xenograft Tumor Growth Inhibition
Causality: This model assesses the ability of a compound to inhibit the growth of human tumors implanted in immunocompromised mice. It provides a more complex biological system than in vitro assays, taking into account factors like drug distribution and metabolism.
Experimental Protocol: Human Tumor Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., Caki-1 renal carcinoma) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³).
-
Randomization and Dosing: Randomize mice into treatment groups (vehicle control, Sunitinib, new indolinone derivative). Administer compounds daily via oral gavage at predetermined doses.
-
Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and overall health as indicators of toxicity.
-
Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined maximum size.
-
Analysis: Compare the tumor growth inhibition (TGI) between the treatment groups.
Pharmacokinetic (PK) and Toxicology (Tox) Profiling
Causality: Understanding a drug's ADME (Absorption, Distribution, Metabolism, and Excretion) properties is crucial for determining its dosing regimen and potential for drug-drug interactions.[8] Toxicology studies identify potential adverse effects and establish a safety margin.
Experimental Protocol: Preliminary PK and Tox in Mice
-
Dosing: Administer a single dose of the test compound and Sunitinib to mice via the intended clinical route (e.g., oral gavage).
-
Blood Sampling: Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.
-
Plasma Analysis: Analyze plasma concentrations of the parent drug and its major metabolites using LC-MS/MS.
-
PK Parameter Calculation: Determine key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life.
-
Toxicology: In a separate cohort, administer the compounds daily for a set period (e.g., 7-14 days) at multiple dose levels. Monitor for clinical signs of toxicity, changes in body weight, and perform histopathological analysis of major organs at the end of the study.
Data Presentation: Comparative ADME/Tox Profile
| Parameter | New Indolinone Derivative (Hypothetical) | Sunitinib |
| Oral Bioavailability (%) | High (>50%) | Moderate (~30-50%) |
| Metabolism | Primarily CYP3A4 | Primarily CYP3A4 |
| Major Toxicities | To be determined | Hand-foot syndrome, fatigue, hypertension |
| Selectivity for Cancer Cells | To be determined | Selective for cancer cells over non-tumoral renal cells in vitro[9] |
Conclusion: Synthesizing the Data for a Go/No-Go Decision
The comprehensive benchmarking of new indolinone derivatives against Sunitinib is a data-driven process that requires a logical progression from biochemical potency to in vivo efficacy and safety. An ideal candidate would exhibit:
-
Superior or equivalent potency against key targets like VEGFR-2.
-
Enhanced cellular activity in anti-proliferative and anti-angiogenic assays.
-
A more favorable selectivity profile , potentially with reduced off-target activity against kinases associated with toxicity.
-
Robust in vivo anti-tumor efficacy in relevant xenograft models.
-
An acceptable pharmacokinetic and safety profile that suggests a potential for an improved therapeutic window compared to Sunitinib.
By employing the structured experimental approach outlined in this guide, researchers can generate the critical data necessary to make informed decisions about the advancement of new indolinone derivatives, with the ultimate goal of developing safer and more effective therapies for patients.
References
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El-Damasy, A. K., et al. (2020). Novel 2-indolinone thiazole hybrids as sunitinib analogues: Design, synthesis, and potent VEGFR-2 inhibition with potential anti-renal cancer activity. European Journal of Medicinal Chemistry, 208, 112752. Available from: [Link]
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Abdelgawad, M. A., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Pharmaceuticals, 15(11), 1416. Available from: [Link]
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National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Available from: [Link]
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ResearchGate. (n.d.). IC50 comparison of sunitinib, 14, and 15 against VEGFR-2 and PDGFRβ. Available from: [Link]
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Bantscheff, M., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Biotechnology, 29(11), 1015-1022. Available from: [Link]
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Munhoz, E., et al. (2019). Analysis of Efficacy and Toxicity Profile of First-Line Sunitinib or Pazopanib in Metastatic Clear Cell Renal Cell Carcinoma in the Brazilian Population. Journal of Global Oncology, 5, 1-10. Available from: [Link]
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ResearchGate. (2025). New indolin-2-ones, possessing sunitinib scaffold as HDAC inhibitors and anti-cancer agents with potential VEGFR inhibition activity; design, synthesis and biological evaluation. Available from: [Link]
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MDPI. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Available from: [Link]
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Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]
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Fazio, N., et al. (2021). Updated Efficacy and Safety Outcomes for Patients with Well-Differentiated Pancreatic Neuroendocrine Tumors Treated with Sunitinib. Targeted Oncology, 16(1), 85-95. Available from: [Link]
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A Comparative Guide to the Structure-Activity Relationship of 3-Substituted Indolin-2-ones as Kinase Inhibitors
The indolin-2-one core is a renowned privileged scaffold in medicinal chemistry, forming the foundation of numerous therapeutic agents. Its versatility, particularly when substituted at the 3-position, has given rise to a plethora of potent and selective kinase inhibitors, some of which have progressed to clinical use. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-substituted indolin-2-ones, offering a comparative look at how modifications to this core structure influence their inhibitory activity against various protein kinases. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this chemical space for the discovery of novel therapeutics.
The Indolin-2-one Scaffold: A Privileged Structure for Kinase Inhibition
The indolin-2-one scaffold's success as a kinase inhibitor stems from its ability to mimic the adenine region of ATP, the natural substrate for kinases. The core structure provides key hydrogen bonding interactions with the hinge region of the kinase ATP-binding pocket. The substituent at the 3-position is pivotal, as it projects into the hydrophobic region of the active site, and variations in this substituent are the primary determinant of both potency and selectivity.[1][2][3][4]
This guide will focus on the impact of different C3-substituents on the inhibition of key receptor tyrosine kinases (RTKs) involved in cancer, such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Fibroblast Growth Factor Receptor (FGFR), as well as non-receptor tyrosine kinases like c-Src.
Comparative Analysis of 3-Substituted Indolin-2-one Derivatives
The nature of the substituent at the C3 position of the indolin-2-one ring dramatically influences the inhibitory profile of the molecule. Below, we compare different classes of 3-substituted indolin-2-ones and their activity against various kinases, supported by experimental data.
3-(Heteroarylmethylidene)indolin-2-ones: Targeting Angiogenic RTKs
A prominent class of 3-substituted indolin-2-ones features a heteroarylmethylidene moiety at the C3 position. These compounds have been extensively investigated as inhibitors of RTKs that play a crucial role in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer.[4][5] Sunitinib (SU11248), a clinically approved multi-kinase inhibitor, is a prime example of this class.[5]
The structure-activity relationship for this class reveals several key trends:
-
Five-membered heteroaryl rings , such as pyrrole, are highly effective for targeting VEGFR.[2][3]
-
Substituents on the pyrrole ring can fine-tune potency and pharmacokinetic properties. For instance, the introduction of a 2-(diethylamino)ethylcarbamoyl group at the C-4' position of the pyrrole ring in Sunitinib enhances its activity.[5]
-
The presence of a chlorine atom on the pyrrole ring has been shown to reduce cardiotoxicity while maintaining or even increasing antitumor activity.[5][6]
Table 1: Comparative Inhibitory Activity of 3-(Pyrrolylmethylidene)indolin-2-one Derivatives
| Compound | 3-Substituent | Target Kinase | IC50 (µM) | Reference |
| SU5416 | (3,5-dimethyl-1H-pyrrol-2-yl)methylene | VEGFR-2 | - | [7] |
| Sunitinib (SU11248) | [5-(diethylaminomethyl)-2,4-dimethyl-1H-pyrrol-3-yl]methylidene | VEGFR, PDGFR, c-Kit, FLT3, RET, CSF1R | Varies (nM range) | [4][5] |
| Compound 14a | 4-chloro-5-((5-fluoro-2-oxoindolin-3-ylidene)methyl)-2-methyl-N-(2-morpholinoethyl)-1H-pyrrole-3-carboxamide | A549, KB, K111, NCI-H460 (cell lines) | 0.32, 0.67, 1.19, 1.22 | [5] |
3-(Benzylidene)indolin-2-ones: Shifting Selectivity Towards EGFR and Her-2
When the C3-substituent is a substituted benzylidene group, the selectivity profile of the indolin-2-one can be shifted towards the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (Her-2).[2][3]
Key SAR insights for this class include:
-
Bulky substituents on the phenyl ring at the C3 position generally lead to higher selectivity for EGFR and Her-2.[2][3] This is likely due to the specific shape and nature of the hydrophobic pocket in these kinases.
-
The position and electronic nature of the substituents on the phenyl ring can be modulated to optimize potency.
Impact of Other C3-Substituents on Kinase Inhibition
Beyond the well-studied heteroarylmethylidene and benzylidene derivatives, other substituents at the C3 position have also been explored, leading to inhibitors with distinct activity profiles.
-
Extended side chains at the C3 position have been shown to yield compounds with high potency and selectivity against PDGFR and VEGFR.[2][3]
-
The introduction of a sulfoxide group in the C3-substituent has led to the discovery of novel tyrosine kinase inhibitors with significant anticancer activity.[8]
-
Derivatives with an amino group in the C3-substituent have shown increased affinity towards the ATP-binding site of c-Src.[9]
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed experimental protocols are crucial. Below are representative methodologies for the synthesis and biological evaluation of 3-substituted indolin-2-ones.
General Synthesis of 3-Substituted Indolin-2-ones
A common and effective method for the synthesis of 3-substituted indolin-2-ones is the Knoevenagel condensation of an appropriate indolin-2-one with an aldehyde or a related precursor.[9]
Step-by-Step Protocol:
-
Preparation of the Intermediate: In a round-bottom flask, dissolve the substituted pyrrole-carboxamide (or other desired C3-precursor) in a suitable solvent such as dimethylformamide (DMF).
-
Coupling Reaction: Add the desired amine, followed by coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) and 1-hydroxybenzotriazole (HOBt), and a base like triethylamine (Et3N).
-
Stirring: Stir the reaction mixture at room temperature for approximately 20 hours.
-
Work-up: Pour the reaction mixture into water and extract the product with an organic solvent like dichloromethane. Wash the organic phase with saturated aqueous NaCl, dry it over anhydrous Na2SO4, and concentrate it under reduced pressure to obtain the crude intermediate.
-
Condensation Reaction: Dissolve the crude intermediate in ethanol. Add the desired indolin-2-one and a catalytic amount of a base such as triethylamine.
-
Reflux: Heat the mixture to reflux for 2-4 hours.
-
Purification: The product often precipitates upon cooling. Collect the crystals by filtration. Further purification can be achieved by recrystallization from ethanol or by flash column chromatography.
Workflow for the Synthesis of 3-Substituted Indolin-2-ones
Caption: General workflow for the synthesis of 3-substituted indolin-2-ones.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the synthesized compounds against specific kinases is typically determined using an in vitro kinase assay.
Step-by-Step Protocol:
-
Prepare Reagents: Prepare a buffer solution containing the purified kinase enzyme, a substrate (e.g., a synthetic peptide), and ATP.
-
Compound Dilution: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Assay Plate Preparation: Add the kinase, substrate, and test compound to the wells of a microtiter plate.
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., a solution containing EDTA).
-
Detection: Quantify the amount of phosphorylated substrate. This can be done using various methods, such as ELISA, fluorescence polarization, or radiometric assays.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Workflow for In Vitro Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Conclusion and Future Perspectives
The 3-substituted indolin-2-one scaffold continues to be a highly fruitful starting point for the development of novel kinase inhibitors. The extensive body of research on this class of compounds has provided a deep understanding of their structure-activity relationships, enabling the rational design of potent and selective inhibitors for a wide range of kinase targets.
Future efforts in this field will likely focus on:
-
Exploring novel C3-substituents to further enhance selectivity and overcome drug resistance.
-
Developing inhibitors with dual or multi-targeting capabilities to address the complexity of signaling pathways in diseases like cancer.
-
Improving the pharmacokinetic and safety profiles of these compounds to enhance their clinical utility.
By leveraging the insights presented in this guide, researchers can continue to build upon the rich history of the 3-substituted indolin-2-one scaffold to discover the next generation of innovative kinase-targeted therapies.
References
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Cho, S. Y., Kang, S., Cha, Y. J., Kim, D., & Lee, C. O. (2021). Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. Molecules, 26(17), 5283. [Link]
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Tang, L., Peng, T., Wang, G., Wen, X., Sun, Y., Zhang, S., Liu, S., & Wang, L. (2017). Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. Molecules, 22(12), 2074. [Link]
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Sun, L., Tran, N., Tang, F., App, H., Hirth, P., McMahon, G., & Tang, C. (1998). Synthesis and biological evaluations of 3-substituted indolin-2-ones: a novel class of tyrosine kinase inhibitors that exhibit selectivity toward particular receptor tyrosine kinases. Journal of Medicinal Chemistry, 41(14), 2588–2603. [Link]
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Sabatino, M., et al. (2022). Synthesis and biological activity evaluation of 3-(hetero) arylideneindolin-2-ones as potential c-Src inhibitors. European Journal of Medicinal Chemistry, 243, 114774. [Link]
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Safety Operating Guide
Proper Disposal of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one: A Comprehensive Guide
For Immediate Use by Laboratory Professionals
This guide provides a detailed protocol for the safe and compliant disposal of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one, a substituted indolinone derivative. The procedures outlined herein are grounded in established safety protocols and regulatory standards to ensure the protection of personnel and the environment. Improper disposal of laboratory chemicals can lead to significant safety hazards and legal liabilities.[1][2]
Compound Identification and Hazard Assessment
Before handling or disposal, a thorough understanding of the compound's properties and hazards is essential.
-
Chemical Name: 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one
-
Synonyms: 3-ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1h-indol-2-one
-
Molecular Formula: C₁₂H₁₅NO₂[3]
-
Core Structure: Substituted Indolin-2-one (Oxindole)
Hazard Analysis: While a specific Safety Data Sheet (SDS) for this exact compound is not readily available in public databases, an analysis of its functional groups and structurally similar compounds allows for a reliable hazard assessment. Substituted indolinones can exhibit a range of biological activities and potential hazards.[4][5][6] A representative SDS for a similar chemical indicates the following potential hazards:
-
Acute Toxicity (Oral): May be harmful if swallowed.
-
Skin Irritation: Can cause skin irritation.[7]
-
Eye Irritation: Can cause serious eye irritation.[7]
-
Sensitization: May cause allergic skin reactions or asthma-like symptoms if inhaled.[8]
-
Mutagenicity: Suspected of causing genetic defects.
-
Respiratory Irritation: May cause respiratory irritation.
Based on this profile, 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one and materials contaminated with it must be treated as hazardous waste.
Regulatory Framework: RCRA Waste Classification
The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).[9] Waste is deemed hazardous if it is specifically "listed" or if it exhibits one of four "characteristics": ignitability, corrosivity, reactivity, or toxicity.[10][11][12]
Waste Characterization for 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one:
| Characteristic | Analysis | RCRA Waste Code |
| Ignitability | The compound is a solid and not expected to have a low flash point. However, if dissolved in a flammable solvent (e.g., ethanol, acetone), the resulting solution may be ignitable (D001).[10][11][13] | D001 (if in flammable solvent) |
| Corrosivity | The molecule does not possess strongly acidic or basic functional groups. Waste solutions should be pH neutral. Therefore, it is not considered corrosive (D002).[10][11] | N/A |
| Reactivity | The compound is stable under normal laboratory conditions and does not exhibit explosive or water-reactive properties (D003).[10][14] | N/A |
| Toxicity | As it is suspected of mutagenicity and exhibits oral toxicity, it should be managed as a toxic waste. While not a specifically listed toxic waste (D004-D043), its inherent hazards warrant this classification as a best practice. | Advised: Treat as Toxic |
All chemical waste must be evaluated by qualified personnel to ensure proper classification before disposal.[15][16]
Personal Protective Equipment (PPE) and Handling
Prior to handling the waste, ensure appropriate PPE is worn to minimize exposure risk.
| Protection Type | Specification | Justification |
| Hand Protection | Nitrile or neoprene gloves. | Prevents skin contact, irritation, and potential sensitization.[8][17] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes of solutions or contact with solid particles.[17] |
| Skin/Body Protection | Standard flame-resistant laboratory coat. | Protects against incidental skin contact and contamination of personal clothing.[17] |
| Respiratory Protection | Not required for handling small quantities in a well-ventilated area. Use a certified respirator if creating aerosols or handling bulk quantities. | Prevents inhalation of airborne particles or aerosols, which may cause respiratory irritation or sensitization. |
Step-by-Step Disposal Protocol
This protocol covers the disposal of pure (neat) compound, contaminated labware, and solutions.
A. Waste Segregation: Proper segregation is the most critical step in laboratory waste management.[18] Never mix incompatible waste streams.
-
Solid Waste: Collect pure 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one, and contaminated consumables (e.g., weigh boats, gloves, pipette tips, bench paper) in a designated, robust, sealable plastic container or a polyethylene-lined fiber drum.
-
Non-Halogenated Solvent Waste: If the compound is dissolved in non-halogenated solvents (e.g., ethanol, methanol, acetone, ethyl acetate), collect it in a designated "Non-Halogenated Organic Waste" container.
-
Halogenated Solvent Waste: If the compound is dissolved in halogenated solvents (e.g., dichloromethane, chloroform), collect it in a designated "Halogenated Organic Waste" container.
-
Aqueous Waste: Collect aqueous solutions containing the compound in a designated "Aqueous Hazardous Waste" container. Do not pour aqueous solutions containing this compound down the drain.
B. Waste Container Management:
-
Selection: Use only chemically compatible containers provided by your institution's Environmental Health & Safety (EHS) department. High-density polyethylene (HDPE) carboys are generally suitable for liquid waste.[19]
-
Labeling: All waste containers must be properly labeled the moment waste is first added.[16][18] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name(s) of all contents, including solvents. Do not use abbreviations or formulas.
-
The approximate percentage of each component.
-
The relevant hazard characteristics (e.g., Toxic, Ignitable).
-
The name of the principal investigator and the laboratory location.
-
-
Storage:
-
Keep waste containers closed at all times, except when adding waste.[18][20]
-
Store waste in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[19]
-
Ensure secondary containment (e.g., a plastic tub) is used for all liquid waste containers to contain potential spills.[18][20]
-
Store containers below eye level and away from heat sources or direct sunlight.[20][21]
-
C. Arranging for Disposal: Once a waste container is full or is no longer needed, arrange for its removal.
-
Securely close the container lid.
-
Ensure the hazardous waste label is complete and accurate.
-
Contact your institution's EHS department to schedule a waste pickup. Follow their specific procedures for pickup requests.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Assess the Spill: For small spills (<100 mL of a dilute solution or a few grams of solid) that you are trained and equipped to handle:
-
Don appropriate PPE (gloves, goggles, lab coat).
-
Contain the spill with an absorbent material (e.g., chemical absorbent pads, vermiculite, or sand). Avoid using paper towels for solvent spills, as this can increase the rate of evaporation.
-
Gently sweep the solid material or absorbed liquid into a dustpan and place it in the designated solid hazardous waste container.
-
Clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
-
Evacuate: For large spills, or spills involving highly concentrated or volatile solutions:
-
Evacuate the immediate area.
-
If the material is flammable, turn off all ignition sources if it is safe to do so.
-
Close the laboratory door and prevent re-entry.
-
Contact your institution's EHS or emergency response team immediately.
-
Waste Minimization and Best Practices
Responsible chemical management includes minimizing waste generation.[19]
-
Inventory Management: Maintain a minimal stock of the chemical. Use a "first-in, first-out" inventory system to avoid expiration.[21] Regularly review your chemical inventory and dispose of old or unneeded chemicals.[22]
-
Scale of Experiments: Whenever possible, reduce the scale of experiments to minimize the volume of waste produced.
-
Avoid Contamination: Do not mix non-hazardous waste with hazardous waste. A single drop of a hazardous chemical can render an entire container of waste hazardous.
Visual Workflow
The following diagram illustrates the decision-making process for the proper disposal of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one waste.
Caption: Decision workflow for segregating and disposing of chemical waste.
References
- Safety D
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. (2023). U.S. Environmental Protection Agency. [Link]
-
Synthesis and Biological Evaluation of 3-Substituted-indolin-2-one Derivatives Containing Chloropyrrole Moieties. (2011). National Center for Biotechnology Information. [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2023). U.S. Environmental Protection Agency. [Link]
-
Safe Handling and Disposal of Chemicals. (n.d.). United Nations Office on Drugs and Crime. [Link]
-
Chemical Storage. (n.d.). University of Wisconsin–Madison, Environment, Health & Safety. [Link]
-
Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents. (2021). MDPI. [Link]
-
Hazardous Waste Characteristics: A User-Friendly Reference Document. (2009). U.S. Environmental Protection Agency. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. (2023). U.S. Environmental Protection Agency. [Link]
-
Safety Data Sheet. (2023). 3M. [Link]
-
Hazardous Waste Characteristics. (2023). U.S. Environmental Protection Agency. [Link]
-
Hazardous Waste Management in the Laboratory. (2022). Lab Manager. [Link]
-
Hazardous Waste Disposal Guide. (2023). Northwestern University, Research Safety. [Link]
-
EPA Hazardous Waste Characteristics. (n.d.). Columbia University, Research. [Link]
-
Management of Chemicals. (2011). In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania, EHRS. [Link]
-
Synthesis and biological evaluation of 3-substituted-indolin-2-one derivatives containing chloropyrrole moieties. (2011). PubMed. [Link]
-
Hazardous waste characterization. (n.d.). Practice Greenhealth. [Link]
-
RCRA addresses waste management, disposal and recycling. (n.d.). University of Houston-Clear Lake. [Link]
-
Safety Data Sheet: 2-Cyclopenten-1-one, 3-ethyl-2-hydroxy-. (2018). Synerzine. [Link]
-
Hazardous Waste Disposal Guide. (n.d.). Dartmouth College. [Link]
-
3-ethyl-5-hydroxy-1,3-dimethyl-2,3-dihydro-1h-indol-2-one. (n.d.). PubChem. [Link]
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Personal protective equipment for handling 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one
Comprehensive Safety and Handling Guide: 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one
Pre-Handling Risk Assessment: A Foundational Step
Given the absence of a specific Safety Data Sheet (SDS) for 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one, a thorough risk assessment is the most critical step before any handling. This compound should be treated as potentially hazardous. The risk assessment process involves evaluating the potential hazards based on its chemical structure and the nature of the planned experimental work.
Structural Considerations and Potential Hazards:
The molecule 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one belongs to the indolinone class of compounds. While specific data is lacking, the indolinone scaffold is present in many biologically active molecules, and therefore, this compound could have unforeseen biological effects. Potential hazards to consider include:
-
Skin and eye irritation: Many organic compounds can cause irritation upon direct contact.
-
Respiratory irritation: If the compound is a fine powder, inhalation could lead to respiratory tract irritation.
-
Unknown systemic effects: As a novel or less-studied compound, the potential for systemic toxicity upon absorption or ingestion cannot be ruled out.
A thorough risk assessment should be documented and reviewed by the institution's Environmental Health and Safety (EHS) department.
Personal Protective Equipment (PPE): Your Primary Line of Defense
A multi-layered approach to PPE is essential when handling compounds with unknown toxicity. The following table outlines the minimum required PPE for handling 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one.
| PPE Component | Specification | Rationale for Use |
| Hand Protection | Nitrile gloves (minimum thickness of 4 mil) | Provides a barrier against incidental skin contact. Double-gloving is recommended for extended handling. |
| Eye Protection | Chemical splash goggles | Protects eyes from splashes and aerosols. Safety glasses are not sufficient. |
| Body Protection | Flame-resistant laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | A fume hood is the primary means of controlling inhalation exposure. A respirator may be required for spill cleanup or if work outside a hood is unavoidable, based on a risk assessment. |
| Foot Protection | Closed-toe shoes | Protects feet from spills. |
Experimental Workflow and Handling Procedures
All handling of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one should be conducted within a certified chemical fume hood to minimize the risk of inhalation. The following diagram outlines the standard workflow for handling this compound.
Caption: Standard workflow for handling 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one.
Step-by-Step Handling Protocol:
-
Preparation:
-
Don all required PPE as outlined in the table above.
-
Verify that the chemical fume hood is functioning correctly (check airflow monitor).
-
Gather all necessary equipment and reagents and place them in the fume hood to minimize traffic in and out of the hood during the experiment.
-
-
Handling:
-
Weighing: If the compound is a solid, carefully weigh the required amount on a tared weigh boat inside the fume hood. Avoid creating dust.
-
Dissolving: Add the solvent to the solid in a suitable container. Ensure the container is appropriately labeled.
-
Reaction: Perform all subsequent experimental steps within the fume hood.
-
-
Post-Handling:
-
Decontamination: Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol) to decontaminate it.
-
Waste Disposal: Dispose of all contaminated materials in a designated hazardous waste container.
-
Doffing PPE: Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then goggles). Wash hands thoroughly with soap and water after removing PPE.
-
Spill and Emergency Procedures
In the event of a spill, it is crucial to have a clear and practiced emergency plan.
Spill Response Protocol:
Caption: Emergency response protocol for a chemical spill.
Key Emergency Contacts:
| Contact | Number |
| Principal Investigator | [Insert PI's Number] |
| Laboratory Safety Officer | [Insert LSO's Number] |
| Campus Emergency Services | [Insert Emergency Number] |
| Environmental Health & Safety | [Insert EHS Number] |
Disposal Plan
All waste generated from the handling of 3-Ethyl-5-hydroxy-1,3-dimethylindolin-2-one must be treated as hazardous waste.
Waste Segregation and Disposal:
-
Solid Waste: Contaminated gloves, weigh boats, and other solid materials should be placed in a designated solid hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures should be collected in a labeled liquid hazardous waste container. The container should be compatible with the solvents used.
-
Sharps Waste: Contaminated needles and other sharps must be disposed of in a designated sharps container.
Never dispose of this compound or its waste down the drain or in the regular trash. All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste." Follow all institutional and local regulations for hazardous waste disposal.
References
For further information on general chemical safety and handling of uncharacterized compounds, please consult the following authoritative sources:
-
OSHA Laboratory Safety Guidance: Occupational Safety and Health Administration. [Link]
-
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: The National Academies of Sciences, Engineering, and Medicine. [Link]
-
Globally Harmonized System (GHS) of Classification and Labelling of Chemicals: United Nations. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
